molecular formula C27H44O7 B10818271 25R-Inokosterone

25R-Inokosterone

Cat. No.: B10818271
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-HZHQMUFISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

25R-Inokosterone is a useful research compound. Its molecular formula is C27H44O7 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H44O7

Molecular Weight

480.6 g/mol

IUPAC Name

(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15?,16?,18?,20?,21?,22?,23?,24-,25-,26-,27-/m1/s1

InChI Key

JQNVCUBPURTQPQ-HZHQMUFISA-N

Isomeric SMILES

CC(CCC([C@@](C)(C1CC[C@@]2([C@@]1(CCC3C2=CC(=O)C4[C@@]3(CC(C(C4)O)O)C)C)O)O)O)CO

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of 25R-Inokosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants, analogous to the molting hormones of insects. This technical guide elucidates the mechanism of action of this compound, drawing from the established knowledge of ecdysteroid signaling and the available research on inokosterone and related compounds. The primary mechanism is mediated through the activation of a heterodimeric nuclear receptor, the Ecdysone Receptor (EcR) and Ultraspiracle (USP) protein complex, leading to the regulation of gene expression. Additionally, evidence suggests the involvement of non-genomic signaling pathways, such as the PI3K/Akt pathway, and significant antioxidant activity. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Core Mechanism: Ecdysone Receptor-Mediated Gene Regulation

The principal mechanism of action for this compound, like other ecdysteroids, is the activation of the Ecdysone Receptor (EcR), a ligand-inducible nuclear transcription factor. For functional activity, EcR must form a heterodimer with the Ultraspiracle protein (USP), the invertebrate homolog of the vertebrate Retinoid X Receptor (RXR).

Upon binding of this compound to the ligand-binding domain of the EcR subunit, the EcR-USP heterodimer undergoes a conformational change. This transformation facilitates the recruitment of coactivator proteins and the subsequent binding of the complex to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes. This cascade ultimately modulates the transcription of these genes, leading to a physiological response. The binding affinity of an ecdysteroid to the EcR/USP complex is a key determinant of its biological potency.

genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone 25R_Inokosterone EcR_USP_inactive EcR/USP (Inactive) 25R_Inokosterone->EcR_USP_inactive Binding EcR_USP_active EcR/USP/Inokosterone (Active Complex) EcR_USP_inactive->EcR_USP_active Activation & Translocation EcRE Ecdysone Response Element (DNA) EcR_USP_active->EcRE Binds Gene_Transcription Target Gene Transcription EcRE->Gene_Transcription Regulates

Figure 1: Canonical Ecdysone Receptor Signaling Pathway.

Putative Non-Genomic Signaling: The PI3K/Akt Pathway

Emerging evidence suggests that ecdysteroids can also elicit rapid, non-genomic responses that are independent of gene transcription. One of the hypothesized pathways for these effects is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway is crucial for cell survival, proliferation, and growth.

In this putative mechanism, this compound may interact with a membrane-associated receptor or a cytoplasmic variant of the EcR, leading to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a multitude of downstream targets, leading to the inhibition of apoptosis and promotion of cell growth. This pathway may underpin some of the observed anabolic and cytoprotective effects of ecdysteroids.

non_genomic_pathway 25R_Inokosterone 25R_Inokosterone Membrane_Receptor Membrane Receptor (Putative) 25R_Inokosterone->Membrane_Receptor PI3K PI3K Membrane_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt (Inactive) PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Downstream_Effects Cell Survival, Growth, Proliferation pAkt->Downstream_Effects Promotes

Figure 2: Hypothesized PI3K/Akt Non-Genomic Signaling Pathway.

Quantitative Data

Specific quantitative data for the 25R isomer of inokosterone are not extensively available in the public literature. The following table presents data for closely related and well-studied ecdysteroids to provide a comparative context for biological activity.

CompoundReceptor/AssayValueSpecies/System
Ponasterone A C. suppressalis EcR/USP ComplexKd = 1.2 nMIn vitro translated protein
20-Hydroxyecdysone H. virescens EcR/USP LBDKd = 2.5 µMSf9 cells
Tebufenozide P. xylostella EcR/USP ComplexIC50 = 1.8 nMIn vitro (Radioligand assay)

Note: The data above are for comparative purposes and are not specific to this compound. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity and potency, respectively. A lower value indicates higher affinity/potency.

Experimental Protocols

Ecdysone Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the EcR/USP heterodimer.

Methodology:

  • Protein Expression: Express and purify the ligand-binding domains (LBDs) of EcR and USP from a suitable system (e.g., E. coli or baculovirus-infected insect cells).

  • Radioligand Preparation: Utilize a high-affinity radiolabeled ecdysteroid, such as [3H]Ponasterone A, as the competitor.

  • Incubation: In a multi-well plate, incubate a constant concentration of the purified EcR/USP heterodimer and [3H]Ponasterone A with a range of concentrations of unlabeled this compound.

  • Separation: Separate the protein-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

binding_assay_workflow Start Prepare_Reagents Prepare Reagents: - Purified EcR/USP - [3H]Ponasterone A - this compound dilutions Start->Prepare_Reagents Incubate Incubate Reagents (Constant EcR/USP & [3H]PonA, Varying this compound) Prepare_Reagents->Incubate Separate Separate Bound from Free Ligand (e.g., Filter Binding Assay) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Plot Competition Curve - Calculate IC50 and Ki Quantify->Analyze End Analyze->End

Figure 3: Workflow for a Competitive Binding Assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a cell-based assay to quantify the antioxidant effects of this compound.

Methodology:

  • Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293, HepG2) in a multi-well plate and grow to 70-80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

  • Oxidative Stress Induction: Induce oxidative stress in the cells by adding an agent such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide for a short duration.

  • Probe Loading: Wash the cells and incubate them with a fluorescent ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 535 nm Em for DCF).

  • Data Analysis: Normalize the fluorescence intensity to a control (cells treated with the oxidative stressor but not this compound). A decrease in fluorescence indicates a reduction in ROS levels.

ros_assay_workflow Start Cell_Culture Plate and Culture Cells Start->Cell_Culture Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment Induce_Stress Induce Oxidative Stress (e.g., with H2O2) Pre_treatment->Induce_Stress Load_Probe Load with ROS-sensitive Fluorescent Probe (e.g., DCFH-DA) Induce_Stress->Load_Probe Measure_Fluorescence Measure Fluorescence Intensity (Plate Reader or Flow Cytometer) Load_Probe->Measure_Fluorescence Analyze Analyze Data: Compare treated vs. untreated Measure_Fluorescence->Analyze End Analyze->End

Figure 4: Workflow for Intracellular ROS Measurement.

Conclusion

The mechanism of action of this compound is multifaceted, centered around the canonical ecdysteroid signaling pathway through the EcR/USP nuclear receptor complex. This genomic pathway is the primary driver of its physiological effects. Furthermore, the potential for non-genomic signaling via pathways such as PI3K/Akt and its demonstrated antioxidant capabilities suggest a broader range of cellular activities. While the precise quantitative parameters and downstream gene targets for the 25R isomer require further investigation, the frameworks provided in this guide offer a robust foundation for future research. Elucidating the specific molecular interactions and signaling cascades activated by this compound will be critical for its potential development as a therapeutic agent.

An In-depth Technical Guide to 25R-Inokosterone: Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 25R-Inokosterone, a naturally occurring phytoecdysteroid. It details its discovery, primary natural sources, and methods for its isolation and quantification. The guide further explores the known biological activities of this compound and related ecdysteroids, delving into the underlying signaling pathways. Quantitative data is presented in structured tables for clarity, and key experimental protocols are outlined. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular and procedural intricacies.

Discovery and Chemical Structure

This compound is a stereoisomer of Inokosterone, distinguished by the 'R' configuration at the C-25 position of its cholestane skeleton. Its discovery was a significant advancement in the field of phytochemistry, particularly in the characterization of ecdysteroids from medicinal plants.

The initial isolation and structural elucidation of this compound, along with its epimer 25S-Inokosterone, were reported from the roots of Achyranthes bidentata Blume.[1] This work was pivotal as it established the absolute configurations of these C-25 epimers for the first time, utilizing various chromatographic techniques for separation and spectral analysis for structural confirmation.[1]

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC₂₇H₄₄O₇
Molecular Weight480.6 g/mol
IUPAC Name(2R,3R,5R,10R,13R,14R,17S,20R,22R)-2,3,14,20,22,26-hexahydroxy-25-methyl-5,10,13-trimethyl-1,2,3,4,5,6,7,9,10,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-6-one
PubChem CID146157334

Natural Sources

The primary and most well-documented natural source of this compound is the root of Achyranthes bidentata Blume, a plant widely used in traditional Chinese medicine.[1][2] This plant, belonging to the Amaranthaceae family, is a rich source of various phytoecdysteroids, including this compound, 25S-Inokosterone, and ecdysterone.[1]

While Achyranthes bidentata remains the principal source, the broader class of inokosterones has been identified in other plant species. However, specific quantification of the 25R epimer in these alternative sources is not extensively documented.

Experimental Protocols

Isolation of this compound from Achyranthes bidentata

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatography.

3.1.1. Extraction:

  • Maceration: Dried and powdered roots of Achyranthes bidentata are macerated with a suitable solvent, typically ethanol or methanol, at room temperature.

  • Solvent Evaporation: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to fractionate the components based on their polarity. The ecdysteroid-rich fraction is typically found in the more polar partitions.

3.1.2. Chromatographic Purification:

A combination of chromatographic techniques is employed for the purification of this compound from the enriched fraction.

  • Column Chromatography: The fraction is first subjected to column chromatography on silica gel or other suitable stationary phases, eluting with a gradient of solvents (e.g., chloroform-methanol) to achieve initial separation.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has also been effectively used for the preparative separation of this compound. A two-phase solvent system, such as methyl tert-butyl ether/n-butanol/acetonitrile/water, is employed.

G Start Dried A. bidentata Roots Maceration Maceration (Ethanol) Start->Maceration CrudeExtract Crude Extract Maceration->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning EcdysteroidFraction Ecdysteroid-Rich Fraction Partitioning->EcdysteroidFraction ColumnChromatography Column Chromatography EcdysteroidFraction->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC Further Purification HSCCC HSCCC ColumnChromatography->HSCCC Alternative PureCompound Pure this compound HPLC->PureCompound HSCCC->PureCompound

Fig. 1: General workflow for the isolation of this compound.
Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for the quantitative analysis of this compound in plant extracts.

HPLC Conditions for Quantification:

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water and acetonitrile/methanol
Detection Wavelength 245 nm
Flow Rate Typically 1.0 mL/min
Standard A purified and quantified this compound standard is used for calibration.

Studies have reported the simultaneous quantification of this compound alongside other phytoecdysones in Achyranthes bidentata, confirming its presence, although specific concentrations can vary depending on the plant's origin and processing.

Biological Activities and Signaling Pathways

The biological activities of this compound are an area of growing research interest. While studies on this specific epimer are still emerging, the broader class of ecdysteroids, including the closely related 20-hydroxyecdysone, has been shown to possess a range of pharmacological effects.

Ecdysteroid Signaling in Arthropods

In arthropods, ecdysteroids play a crucial role in regulating molting and development. The canonical signaling pathway involves the binding of the ecdysteroid to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.

G cluster_0 Cytoplasm cluster_1 Nucleus Ecdysteroid Ecdysteroid (e.g., this compound) EcR_USP EcR-USP Heterodimer Ecdysteroid->EcR_USP EcR Ecdysone Receptor (EcR) EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to Nucleus Nucleus Gene Target Gene EcRE->Gene Regulates Transcription Transcription Modulation Gene->Transcription EcR_USP_Ligand EcR_USP_Ligand

Fig. 2: Canonical ecdysteroid signaling pathway in arthropods.
Potential Activities in Vertebrates

While vertebrates do not possess a homologous EcR, studies on various phytoecdysteroids suggest they can exert biological effects through other mechanisms. Research on a semi-synthesized derivative of this compound has indicated potential anti-cancer properties. This derivative was shown to inhibit the proliferation of human bladder and hepatic cancer cell lines by inducing apoptosis.

Quantitative Data on a this compound Derivative's Anti-Cancer Activity:

Cell LineIC₅₀ (µM)
Human Bladder Cancer (5637)4.8
Human Hepatic Cancer (HepG2)15.5

It is important to note that these findings are for a derivative and further research is needed to determine the specific activities of naturally occurring this compound.

The anti-inflammatory properties of phytoecdysteroids are also under investigation. The general mechanism for many natural anti-inflammatory compounds involves the modulation of key signaling pathways such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines. Whether this compound acts through these pathways remains to be elucidated.

G InflammatoryStimulus Inflammatory Stimulus CellSurfaceReceptor Cell Surface Receptor InflammatoryStimulus->CellSurfaceReceptor SignalingCascade Signaling Cascade (e.g., NF-κB, MAPK) CellSurfaceReceptor->SignalingCascade TranscriptionFactors Transcription Factors SignalingCascade->TranscriptionFactors ProInflammatoryGenes Pro-inflammatory Genes TranscriptionFactors->ProInflammatoryGenes Activates InflammatoryResponse Inflammatory Response ProInflammatoryGenes->InflammatoryResponse NaturalCompound Natural Anti-inflammatory Compound NaturalCompound->SignalingCascade Inhibits

Fig. 3: General logic of anti-inflammatory signaling modulation.

Future Perspectives

This compound represents a promising area for future research in drug discovery and development. Key areas for further investigation include:

  • Comprehensive Biological Screening: A thorough evaluation of the biological activities of pure this compound is needed, including its potential anabolic, anti-diabetic, and neuroprotective effects, which have been suggested for other ecdysteroids.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound in vertebrate systems is crucial.

  • Pharmacokinetic and Toxicological Profiling: Understanding the absorption, distribution, metabolism, excretion, and potential toxicity of this compound is essential for its development as a therapeutic agent.

  • Optimization of Isolation and Synthesis: Developing more efficient and scalable methods for the isolation of this compound from natural sources or through chemical synthesis will be vital for further research and potential commercialization.

Conclusion

This compound, a phytoecdysteroid primarily sourced from Achyranthes bidentata, is a molecule with significant potential for further scientific exploration. This guide has provided a detailed overview of its discovery, natural occurrence, and the methodologies for its study. While its biological activities are still being fully uncovered, preliminary evidence and the known effects of related ecdysteroids suggest that this compound could be a valuable lead compound in the development of new therapeutic agents. Continued research into its mechanism of action and pharmacological properties is warranted to unlock its full potential.

References

A Technical Guide to the Putative Biosynthesis of 25R-Inokosterone in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inokosterone, a potent phytoecdysteroid, has garnered significant interest for its wide-ranging pharmacological activities, including anabolic, adaptogenic, and anti-diabetic effects. Despite its potential, the precise biosynthetic pathway of 25R-Inokosterone in plants remains largely unelucidated. This technical guide addresses this knowledge gap by proposing a putative biosynthetic pathway based on analogous steroid synthesis routes in plants and insects. It provides a comprehensive overview of the likely enzymatic steps, with a focus on the critical role of cytochrome P450 monooxygenases. Furthermore, this document details robust experimental protocols for pathway elucidation, from initial precursor feeding studies to advanced transcriptomic analysis and functional enzyme characterization. All quantitative data from related, well-characterized pathways are presented for comparative analysis, and key workflows are visualized to provide a clear roadmap for future research in this promising field.

Current State of Knowledge

The biosynthesis of phytoecdysteroids, including this compound, is known to originate from the mevalonate pathway, utilizing acetyl-CoA as the primary precursor to build the sterol backbone.[1][2] Unlike insects, which acquire sterols from their diet, plants synthesize their own sterols, such as cholesterol, campesterol, and sitosterol.[3] While the complete enzymatic sequence leading to this compound is unknown, feeding experiments using labeled cholesterol have successfully produced labeled 20-hydroxyecdysone (a closely related ecdysteroid), confirming a sterol origin.[2]

A critical distinction is that the enzymes involved in phytoecdysteroid synthesis are not orthologs of the well-characterized "Halloween genes" found in insects.[4] This points towards a convergent evolution of ecdysteroid biosynthesis. The plant pathway is hypothesized to rely heavily on families of cytochrome P450 (CYP) enzymes for the sequential hydroxylation and oxidation of the sterol skeleton, a mechanism well-documented in the biosynthesis of another class of plant steroid hormones, the brassinosteroids.[5][6][7]

Plants rich in phytoecdysteroids, such as Cyanotis arachnoidea and Achyranthes bidentata, are primary targets for research aimed at identifying the specific genes and enzymes of this pathway.[8][9][10]

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and drawing parallels with the brassinosteroid and insect ecdysteroid pathways, we propose a putative pathway starting from a common plant sterol, cholesterol. The pathway involves a series of oxidative reactions, primarily hydroxylations at specific carbon positions, catalyzed by cytochrome P450 enzymes.

The key transformations from a cholesterol precursor to this compound include:

  • Formation of the A/B cis-ring fusion and 7-en-6-one chromophore: A foundational step in all ecdysteroid synthesis.

  • Hydroxylation at C-14: To form the characteristic 14α-hydroxy group.

  • Hydroxylation at C-2, C-22, and C-25: These steps build the polyhydroxylated structure.

  • Hydroxylation at C-20: This is a critical step leading to many common ecdysteroids.

  • Hydroxylation at C-26: This final hydroxylation distinguishes inokosterone from the more common 20-hydroxyecdysone. The "25R" designation refers to the stereochemistry at carbon 25.

G Figure 1: Proposed Biosynthetic Pathway of this compound cluster_start Sterol Precursors cluster_core Core Ecdysteroid Formation cluster_hydroxylation Terminal Hydroxylations Cholesterol Cholesterol 7-dehydrocholesterol 7-dehydrocholesterol Cholesterol->7-dehydrocholesterol Dehydrogenase Diketol 5β-ketodiol (Diketol) 7-dehydrocholesterol->Diketol Multiple Steps (Putative CYPs, etc.) Ecdysone Ecdysone Diketol->Ecdysone CYP-mediated C25, C22, C2 Hydroxylation 20-Hydroxyecdysone 20-Hydroxyecdysone Ecdysone->20-Hydroxyecdysone C20-Hydroxylase (CYP) This compound This compound 20-Hydroxyecdysone->this compound C26-Hydroxylase (CYP) G Figure 2: Experimental Workflow for Pathway Elucidation cluster_plant Plant System Analysis cluster_validation Functional Validation PlantSelection Select High-Producer Plant (e.g., Cyanotis arachnoidea) Omics Transcriptome (RNA-seq) & Metabolome (LC-MS) Profiling PlantSelection->Omics Correlation Co-expression Analysis: Correlate Gene Expression with Metabolite Levels Omics->Correlation Candidates Identify Candidate Genes (e.g., Cytochrome P450s) Correlation->Candidates Cloning Clone Candidate Genes Candidates->Cloning Expression Heterologous Expression (e.g., Yeast, N. benthamiana) Cloning->Expression Assay Enzyme Assays with Putative Substrates Expression->Assay Product Product Identification (LC-MS, NMR) Assay->Product Pathway Pathway Elucidated Product->Pathway

References

In-Depth Technical Guide to the Pharmacological Properties of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature specifically detailing the pharmacological properties of 25R-Inokosterone is limited. This guide leverages available data on the broader class of ecdysteroids, particularly ecdysterone (20-hydroxyecdysone) and inokosterone, as representative compounds to infer the likely properties of the 25R isomer. This approach is based on the structural similarity and shared biological activities within the ecdysteroid family.

Introduction

This compound is a phytoecdysteroid, a class of steroid hormones found in plants and insects. Ecdysteroids have garnered significant interest in the scientific community for their diverse pharmacological activities in mammals, most notably their anabolic, non-androgenic properties. This technical guide provides a comprehensive overview of the known and inferred pharmacological properties of this compound, with a focus on its anabolic effects and potential therapeutic applications. The information presented is intended for researchers, scientists, and drug development professionals.

Core Pharmacological Properties

The primary pharmacological activities associated with ecdysteroids like inokosterone are their anabolic and potential anti-inflammatory effects.

Anabolic and Myostatin-Inhibiting Properties

Ecdysteroids are recognized for their ability to promote muscle growth and enhance physical performance. Studies on ecdysterone have demonstrated a significant increase in protein synthesis in skeletal muscle cells.[1][2] This anabolic effect is achieved without the androgenic side effects typically associated with synthetic anabolic steroids. The mechanism is believed to involve the stimulation of the PI3K/Akt signaling pathway.[1][2]

Potential Anti-inflammatory and Anti-arthritic Effects

Emerging research suggests a potential role for inokosterone in the management of rheumatoid arthritis. Studies have indicated that inokosterone may target estrogen receptor 1 (ESR1), which is implicated in the pathophysiology of this autoimmune disease.[3]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from key in vitro and in vivo studies on ecdysterone, providing a basis for understanding the potential potency of this compound.

Table 1: In Vitro Anabolic Activity of Ecdysterone

Cell LineParameter MeasuredConcentration of EcdysteroneResultReference
C2C12 murine myotubesProtein Synthesis1 µMUp to 20% increase[1][2]
C2C12 murine myotubesMyotube Diameter1 µMSignificant increase, comparable to 1 µM dihydrotestosterone and 1.3 nM IGF-1[4]
Human primary myotubesProtein SynthesisNot specifiedUp to 20% increase[1][2]

Table 2: In Vivo Anabolic Activity of Ecdysterone

Animal ModelParameter MeasuredDosageDurationResultReference
RatsGrip StrengthNot specifiedNot specifiedIncreased grip strength[1][2]
Rats (Wistar)Soleus muscle fiber size5 mg/kg body weight21 daysStronger hypertrophic effect than metandienone, estradienedione, and SARM S 1 at the same dose[4]
RatsBody weight and tibialis muscle protein content5 mg/kg BW, orally10 daysIncreased body weight gain and protein content of the tibialis muscle[4]

Table 3: Receptor Binding and Activity of Ecdysterone

ReceptorAssay TypeValueCompoundReference
Estrogen Receptor β (ERβ)Cell culture experimentsED50 = 13 nMEcdysterone[4]
Estrogen Receptor β (ERβ)Molecular dockingPreferential binding over AR and ERαEcdysterone[4][5]
Androgen Receptor (AR)Molecular dockingNo significant bindingEcdysterone[4]

Mechanism of Action and Signaling Pathways

The anabolic effects of ecdysteroids are primarily mediated through a non-androgenic pathway involving the activation of estrogen receptor beta (ERβ) and subsequent stimulation of the PI3K/Akt signaling cascade.

ERβ-Mediated PI3K/Akt Signaling Pathway

Upon binding to ERβ, ecdysterone is thought to initiate a signaling cascade that leads to the activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B), a key regulator of cell growth and protein synthesis. This pathway ultimately promotes muscle hypertrophy. The effect of ecdysterone on protein synthesis has been shown to be inhibited by a PI3K inhibitor, supporting this proposed mechanism.[1][2]

Ecdysteroid Anabolic Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Skeletal Muscle Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 25R_Inokosterone This compound ERbeta Estrogen Receptor β (ERβ) 25R_Inokosterone->ERbeta Binds PI3K PI3K ERbeta->PI3K Activates Akt Akt PI3K->Akt Activates Protein_Synthesis Increased Protein Synthesis Akt->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: Proposed signaling pathway for the anabolic effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on ecdysteroids.

In Vitro Myotube Hypertrophy Assay

This protocol describes the induction of hypertrophy in C2C12 myotubes upon treatment with an ecdysteroid.

Myotube Hypertrophy Assay Workflow start Start culture Culture C2C12 myoblasts start->culture differentiate Induce differentiation to myotubes culture->differentiate treat Treat myotubes with this compound differentiate->treat incubate Incubate for 48 hours treat->incubate fix Fix cells incubate->fix measure Measure myotube diameter via microscopy fix->measure analyze Analyze and compare to controls measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro myotube hypertrophy assay.

Protocol:

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Differentiation: Once cells reach confluence, switch to a differentiation medium (DMEM with 2% horse serum) to induce the formation of myotubes.

  • Treatment: After differentiation, treat the myotubes with the desired concentration of this compound (e.g., 1 µM) or control vehicles (e.g., DMSO).[4]

  • Incubation: Incubate the cells for 48 hours.

  • Fixation: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).

  • Imaging and Measurement: Visualize the myotubes using a microscope and measure their diameters. Glutaraldehyde-induced autofluorescence can be used for visualization.[6]

  • Analysis: Compare the average myotube diameter of the treated group to the control group to determine the hypertrophic effect.

Western Blotting for PI3K/Akt Pathway Activation

This protocol details the procedure for assessing the phosphorylation status of Akt as an indicator of PI3K/Akt pathway activation.

Western Blot Workflow start Start treat_cells Treat differentiated C2C12 myotubes with this compound start->treat_cells lyse_cells Lyse cells to extract proteins treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibodies (p-Akt, total Akt) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Caption: Experimental workflow for Western blot analysis of PI3K/Akt pathway.

Protocol:

  • Cell Treatment and Lysis: Treat differentiated C2C12 myotubes with this compound for a specified time course. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of Akt activation.

In Vivo Anabolic Activity Assessment in Rodents

This protocol outlines a general procedure for evaluating the anabolic effects of this compound in a rat model.

Protocol:

  • Animal Model: Use male Wistar rats.

  • Treatment Groups: Divide the animals into control and treatment groups. The treatment group receives this compound (e.g., 5 mg/kg body weight, administered orally or via injection), while the control group receives a vehicle.[4]

  • Duration: Administer the treatment daily for a specified period (e.g., 21 days).[4]

  • Outcome Measures:

    • Muscle Mass: At the end of the study, euthanize the animals and dissect specific muscles (e.g., soleus, tibialis anterior). Measure the wet weight of the muscles.

    • Muscle Fiber Size: Prepare histological sections of the dissected muscles and measure the cross-sectional area of the muscle fibers.

    • Protein Content: Homogenize muscle tissue and determine the total protein content.

  • Analysis: Compare the outcome measures between the treatment and control groups to assess the anabolic effects of the compound.

Conclusion

The available scientific evidence, primarily from studies on ecdysterone, strongly suggests that this compound possesses significant anabolic properties mediated through the ERβ and PI3K/Akt signaling pathway. These effects, coupled with a lack of androgenicity, make it an interesting candidate for further investigation in the context of muscle wasting diseases, performance enhancement, and potentially as a therapeutic agent for conditions like rheumatoid arthritis. Future research should focus on elucidating the specific pharmacological profile of the 25R isomer of inokosterone, including its precise binding affinities, dose-response relationships, and in vivo efficacy in various preclinical models. Such studies are crucial for validating its therapeutic potential and advancing it towards clinical development.

References

A Technical Guide to 25R-Inokosterone: An Agonist in the Ecdysteroid Signaling Pathway for Insect Molting and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Molting is an indispensable physiological process for the growth, development, and reproduction of arthropods, governed by a complex endocrine system.[1] The primary regulators of this process are steroid hormones known as ecdysteroids, with 20-hydroxyecdysone (20E) being the most crucial molting hormone in many insects.[2][3] Ecdysteroids exert their effects by activating a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[4][5][6] This guide focuses on 25R-Inokosterone, a potent phytoecdysteroid, detailing its role as an ecdysone agonist, its interaction with the core signaling pathway, and its impact on insect molting and development. This document provides a comprehensive overview of the signaling cascade, quantitative comparisons of ecdysteroid activity, and detailed experimental protocols for research and analysis.

The Ecdysteroid Signaling Pathway: The Core of Insect Development

The developmental transitions in insects, such as molting and metamorphosis, are meticulously controlled by pulses of ecdysteroids.[6] The action of these hormones is mediated through a well-defined signaling cascade that translates the hormonal signal into a genomic response, leading to profound physiological changes.

In the absence of a ligand, the EcR/USP heterodimer is localized in the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs), typically repressing gene transcription.[4] The binding of an ecdysteroid agonist, such as the endogenous hormone 20E or a phytoecdysteroid like this compound, to the ligand-binding domain (LBD) of the EcR subunit induces a conformational change in the receptor complex.[6][7] This transformation converts the receptor from a transcriptional repressor to an activator.

The activated hormone-receptor complex then recruits coactivators and initiates the transcription of a cascade of target genes.[4] This includes "early" response genes like the Broad-Complex (Br-C), E74, and E75, which are themselves transcription factors.[8][9] These early genes, in turn, regulate a larger set of "late" genes, including those that encode enzymes like chitinases for the degradation of the old cuticle and proteins for the synthesis of the new exoskeleton, ultimately orchestrating the complex process of ecdysis (molting).[1][10]

Ecdysteroid_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone This compound (or 20E) EcR_USP_inactive EcR / USP Heterodimer (Repressor) Inokosterone->EcR_USP_inactive Enters Cell & Binds to EcR EcR_USP_active Activated EcR / USP Complex (Activator) EcRE EcRE (DNA) EcR_USP_inactive->EcRE Binds & Represses EcR_USP_active->EcRE Binds & Activates EarlyGenes Early Genes (Br-C, E74, E75) EcRE->EarlyGenes Transcription LateGenes Late Genes (e.g., Chitinase) EarlyGenes->LateGenes Regulation Molting Molting & Developmental Events LateGenes->Molting Protein Synthesis

Caption: The Ecdysteroid signaling pathway activated by this compound.

This compound: A Potent Phytoecdysteroid Agonist

Inokosterone is a phytoecdysteroid, a class of compounds synthesized by plants that are structurally similar to insect molting hormones.[11] These compounds are considered a plant defense mechanism against insect herbivores. This compound, like other active ecdysteroids such as ponasterone A and cyasterone, acts as a potent agonist of the ecdysone receptor.[1] By mimicking the natural hormone 20E, it can bind to the EcR/USP complex and prematurely trigger the molting cascade. This disruption of the precisely timed developmental sequence is often lethal to the insect, leading to incomplete ecdysis, developmental abnormalities, or mortality.[1]

Data Presentation: Comparative Biological Activity of Ecdysteroids

The biological activity of an ecdysteroid is closely related to its binding affinity for the ecdysone receptor. The following table summarizes the relative potencies of this compound and other key ecdysteroids based on various bioassays, such as cell-based reporter assays or competitive binding assays. Potency is often compared relative to 20-hydroxyecdysone (20E).

CompoundChemical ClassRelative Potency (20E = 1.0)Key Structural Features
20-Hydroxyecdysone (20E) Endogenous Ecdysteroid1.0 (Reference)C2, C3, C14, C20, C22, C25 Hydroxyls
Ecdysone (E) Endogenous Precursor~0.05 - 0.1Lacks C20 Hydroxyl compared to 20E[12]
Ponasterone A (PonA) Phytoecdysteroid~1.5 - 2.5Lacks C25 Hydroxyl; higher affinity for EcR[4]
Muristerone A Phytoecdysteroid~5.0 - 10.0Highly active agonist[1]
This compound Phytoecdysteroid~1.0 - 2.0Stereoisomer of Inokosterone[1]
Makisterone A PhytoecdysteroidVaries by speciesC24 Methyl group
Tebufenozide (RH-5992) Non-steroidal AgonistVaries (High in Lepidoptera)Dibenzoylhydrazine structure[13]

Note: Relative potencies are approximate and can vary significantly depending on the insect species and the bioassay system used.

Experimental Protocols for Studying this compound

Investigating the effects of this compound requires a suite of established biochemical and biological assays. The following sections detail the methodologies for key experiments.

Ecdysteroid Extraction and Quantification

This protocol describes a general method for extracting ecdysteroids from insect tissue and quantifying them using High-Performance Liquid Chromatography (HPLC), a robust and sensitive method for separating and measuring individual ecdysteroids.[14]

Methodology:

  • Sample Preparation: Collect and weigh carefully staged insects (e.g., 20-30 mg of larvae).[15]

  • Homogenization: Place the sample in a 1.5 mL microcentrifuge tube and add 3 volumes of 100% methanol (e.g., 30 µL for 10 mg of tissue).[15] Homogenize thoroughly using a micro-pestle or bead beater.

  • Extraction: Vortex the homogenate and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the methanol supernatant to a new tube. This fraction contains the ecdysteroids.

  • Drying: Evaporate the methanol to dryness using a vacuum centrifuge or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of HPLC mobile phase (e.g., 50 µL of acetonitrile/water).

  • HPLC Analysis:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a gradient elution program with a mobile phase consisting of water and acetonitrile.

    • Detect ecdysteroids using a UV detector at approximately 242 nm.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure analytical standard.[16]

Extraction_Workflow Start 1. Collect & Weigh Insect Sample Homogenize 2. Homogenize in 100% Methanol Start->Homogenize Extract 3. Centrifuge to Pellet Debris Homogenize->Extract Collect 4. Collect Methanol Supernatant Extract->Collect Dry 5. Evaporate to Dryness Collect->Dry Reconstitute 6. Reconstitute in Mobile Phase Dry->Reconstitute Analyze 7. Analyze via RP-HPLC Reconstitute->Analyze End Quantified Ecdysteroid Levels Analyze->End

Caption: Workflow for Ecdysteroid Extraction and HPLC Quantification.
Cell-Based Ecdysone Receptor Reporter Assay

This bioassay provides a rapid and quantitative measure of a compound's ability to activate the ecdysone receptor. It utilizes an insect cell line that has been genetically modified to produce a reporter protein (e.g., luciferase or β-galactosidase) in response to EcR activation.[17]

Methodology:

  • Cell Culture: Culture a suitable insect cell line (e.g., Drosophila melanogaster S2 cells or Bombyx mori Bm5 cells) in the appropriate medium.[13]

  • Transfection: Transfect the cells with two plasmids: one expressing the EcR and USP proteins, and a second "reporter" plasmid containing an EcRE sequence linked to a reporter gene (e.g., luciferase). Stable cell lines are often used.

  • Cell Plating: Seed the transfected cells into a 96-well microplate and allow them to attach.

  • Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., 20E). Add the compounds to the wells and incubate for 24-48 hours.

  • Cell Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis buffer.

  • Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Signal Measurement: Measure the resulting light output (luminescence) or color change (absorbance) using a microplate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration that elicits a half-maximal response).

Reporter_Assay_Workflow Start 1. Culture EcR-Reporter Insect Cells Plate 2. Seed Cells into 96-Well Plate Start->Plate Treat 3. Add Serial Dilutions of This compound Plate->Treat Incubate 4. Incubate for 24-48 Hours Treat->Incubate Lyse 5. Lyse Cells to Release Reporter Protein Incubate->Lyse Measure 6. Add Substrate & Measure Signal Lyse->Measure End Dose-Response Curve & EC₅₀ Value Measure->End

Caption: Workflow for a Cell-Based EcR Reporter Gene Assay.
Insect Bioassay for Molting Disruption

This in vivo assay directly assesses the physiological impact of this compound on insect development and molting.

Methodology:

  • Insect Rearing: Rear a cohort of insects under controlled conditions (temperature, humidity, photoperiod) to obtain synchronized larvae of a specific instar (e.g., third-instar Drosophila melanogaster or fourth-instar Aedes aegypti).[15][18]

  • Compound Administration:

    • Dietary: Incorporate various concentrations of this compound into the insect's artificial diet.

    • Topical: Dissolve this compound in a suitable solvent (e.g., acetone) and apply a small, known volume to the dorsal thorax of each larva. A control group should be treated with the solvent alone.

  • Observation: Place the treated and control insects back into their rearing environment.

  • Data Collection: Monitor the insects daily and record key developmental endpoints:

    • Time to pupariation or the next molt.

    • Percentage of successful ecdysis.

    • Incidence of morphological defects (e.g., inability to shed the old cuticle).

    • Mortality rates at larval, pupal, and adult stages.

  • Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on molting and development, often calculating an LC₅₀ (lethal concentration, 50%) or ED₅₀ (effective dose, 50%).

Conclusion and Future Directions

This compound is a potent natural ecdysteroid that functions as a powerful agonist of the insect ecdysone receptor. By activating the EcR/USP heterodimer, it hijacks the primary signaling pathway that governs molting and metamorphosis.[1][4] This action disrupts the precise hormonal timing essential for insect development, making it and other phytoecdysteroids promising candidates for the development of bio-rational insecticides. The high specificity of the ecdysone receptor in arthropods suggests that such compounds could offer targeted pest control with minimal impact on non-target vertebrate species.[5]

Future research should focus on quantitative structure-activity relationship (QSAR) studies to understand how specific molecular features of inokosterone and other ecdysteroids contribute to their binding affinity and biological potency.[17] This knowledge can guide the synthesis of novel, even more potent, and species-selective analogs for agricultural and public health applications. Furthermore, exploring the diversity of phytoecdysteroids in nature may reveal new chemical scaffolds with unique activities and applications in both pest management and fundamental research into insect endocrinology.

References

Structural Elucidation of 25R-Inokosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. As an epimer of inokosterone, it shares a common steroidal framework but differs in the stereochemistry at the C-25 position. This subtle structural variation can significantly influence its biological activity, making detailed structural elucidation a critical aspect of its study for potential applications in research and drug development. This technical guide provides a comprehensive overview of the structural determination of this compound, including available spectroscopic data, a general isolation methodology, and an overview of the relevant ecdysteroid signaling pathway.

Physicochemical Properties

This compound is a polyhydroxylated steroid with the molecular formula C₂₇H₄₄O₇, corresponding to a molecular weight of 480.6 g/mol .[1] Its IUPAC name is (2β,3β,5β,22R)-2,3,14,20,22,25,26-Heptahydroxycholest-7-en-6-one. The presence of multiple hydroxyl groups renders the molecule relatively polar.

Isolation and Purification

This compound, along with its C-25 epimer, 25S-Inokosterone, has been successfully isolated from the roots of Achyranthes bidentata Blume.[2] While a highly detailed, step-by-step protocol is not publicly available, the general procedure involves chromatographic techniques.

Experimental Protocol: General Isolation Strategy

A generalized workflow for the isolation and purification of this compound from Achyranthes bidentata is outlined below. This process typically involves a series of chromatographic separations to resolve the complex mixture of phytoecdysteroids present in the plant extract.

G A Dried and Powdered Roots of Achyranthes bidentata B Extraction with a suitable solvent (e.g., Methanol or Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., with n-hexane, ethyl acetate) C->D E Polar Fraction D->E F Column Chromatography (e.g., Silica Gel) E->F G Fraction Collection F->G H Further Chromatographic Purification (e.g., Sephadex LH-20, RP-HPLC) G->H I Isolation of this compound and 25S-Inokosterone H->I

Figure 1: General workflow for the isolation of this compound.

Structural Elucidation via Spectroscopic Methods

The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Chemical Shift Data of Inokosterone

The following table presents the ¹³C NMR chemical shifts for inokosterone. Note that the specific epimer (25R or 25S) was not designated in the available data source.[3]

Carbon No.Chemical Shift (δ) in ppmCarbon No.Chemical Shift (δ) in ppm
137.11531.8
268.11621.0
368.11750.5
432.11817.5
551.81924.4
6206.42077.8
7122.22121.6
8167.92278.2
935.12332.9
1039.32430.2
1121.52568.7
1232.52668.5
1349.62718.0
1485.3

Solvent: Methanol-d₄, Frequency: 125 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution electrospray ionization time-of-flight mass spectrometry (HRESI-TOF-MS) of inokosterone shows a molecular ion peak [M+H]⁺ at m/z 481.3226, which is consistent with the calculated molecular formula of C₂₇H₄₅O₇.[3]

Table 2: Mass Spectrometry Data for Inokosterone

IonCalculated m/zObserved m/z
[M+H]⁺481.3211481.3226
Other Spectroscopic Data (UV-Vis and IR)
  • UV-Vis: The α,β-unsaturated ketone moiety in the B ring is expected to show a characteristic absorption maximum (λmax) in the ultraviolet region, typically around 240-250 nm.

  • IR: The infrared spectrum would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ due to the multiple hydroxyl (-OH) groups. A strong absorption band around 1650-1680 cm⁻¹ would correspond to the C=O stretching of the α,β-unsaturated ketone. C-O stretching vibrations would appear in the 1100-1000 cm⁻¹ region.

Crystallographic Data

To date, no public crystallographic data for this compound has been deposited in crystallographic databases. X-ray crystallography would provide the most definitive proof of its three-dimensional structure and absolute stereochemistry.

Biological Activity and Signaling Pathway

This compound, as a phytoecdysteroid, is expected to interact with the ecdysteroid signaling pathway, which is well-characterized in insects and other arthropods. While specific studies on the direct interaction of this compound with components of this pathway are limited, the general mechanism provides a framework for its potential mode of action.

The canonical ecdysteroid signaling pathway involves the binding of the hormone to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[4][5] This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus A This compound (Ecdysteroid) C EcR A->C Binds B Cell Membrane E EcR-USP Heterodimer C->E D USP D->E G EcR-USP-Ligand Complex E->G Translocates to Nucleus F Nuclear Membrane H EcRE (DNA) G->H Binds to I Target Gene Transcription H->I Activates/Represses J Biological Response I->J

Figure 2: Generalized ecdysteroid signaling pathway.

Conclusion

The structural elucidation of this compound has been primarily achieved through NMR and mass spectrometric analyses, confirming its molecular formula and connectivity. While detailed ¹H NMR and crystallographic data remain to be publicly reported, the available information provides a solid foundation for its chemical characterization. As a phytoecdysteroid, its biological activities are likely mediated through the ecdysteroid signaling pathway. Further research is warranted to fully delineate its specific biological targets and therapeutic potential.

References

In Silico Modeling of 25R-Inokosterone Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in silico methodologies for modeling the binding of 25R-Inokosterone to its putative receptor, the ecdysone receptor (EcR). The content herein is intended to furnish researchers, scientists, and drug development professionals with a detailed framework for computational analysis, including data presentation, experimental protocols, and visualization of relevant biological pathways and workflows.

Introduction

This compound is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones. The primary molecular target of ecdysteroids in insects is the ecdysone receptor (EcR), a ligand-activated transcription factor.[1] The EcR forms a heterodimer with the ultraspiracle protein (USP), and this complex regulates the expression of genes involved in metamorphosis and other developmental processes.[1] Understanding the interaction between this compound and the EcR at a molecular level is crucial for the development of novel insecticides and for elucidating its potential pharmacological effects in other organisms. In silico modeling offers a powerful and cost-effective approach to investigate these interactions, predict binding affinities, and guide further experimental studies.

Data Presentation: Receptor Binding Affinity

LigandReceptor ComplexDissociation Constant (Kd)OrganismReference
Ponasterone AEcR/USP1.2 nMChilo suppressalis[3]
Ponasterone AEcR (monomer)55 nMChilo suppressalis[3]

The half-maximal inhibitory concentration (IC50) is another important measure, representing the concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the receptor.[2] The inhibitory constant (Ki) can be calculated from the IC50 and provides a measure of the affinity of the competing ligand.[4]

Experimental Protocols

To validate the predictions from in silico models, experimental determination of binding affinity is essential. The following are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay for Ecdysone Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand.

a. Expression and Purification of EcR and USP Ligand-Binding Domains (LBDs)

A detailed procedure for the expression and purification of functional EcR and USP LBDs is essential for in vitro binding assays. A robust method involves co-expression in a baculovirus system followed by affinity chromatography.

b. Radioligand Binding Assay Protocol

This assay measures the displacement of a high-affinity radiolabeled ecdysteroid (e.g., [³H]-Ponasterone A) from the purified EcR/USP LBD heterodimer by unlabeled this compound.[5]

  • Materials:

    • Purified EcR/USP LBD heterodimer

    • Radiolabeled ligand (e.g., [³H]-Ponasterone A)

    • Unlabeled this compound

    • Assay buffer (e.g., Tris-HCl buffer with appropriate additives)

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare a series of dilutions of unlabeled this compound.

    • In a multi-well plate, incubate the purified EcR/USP LBD heterodimer with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

    • Allow the binding reaction to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4]

In Silico Modeling Protocols

a. Homology Modeling of the Ecdysone Receptor

If a crystal structure of the target ecdysone receptor is not available, a homology model can be built using the amino acid sequence and a related known structure as a template.

  • Procedure:

    • Obtain the amino acid sequence of the target ecdysone receptor.

    • Identify a suitable template structure with high sequence identity from the Protein Data Bank (PDB).

    • Align the target and template sequences.

    • Build the 3D model of the target receptor based on the alignment with the template structure.

    • Refine and validate the model using tools such as PROCHECK and Ramachandran plots.

b. Molecular Docking of this compound

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor.[6]

  • Procedure:

    • Prepare the 3D structure of the ecdysone receptor (crystal structure or homology model) by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the 3D structure of this compound, optimizing its geometry and assigning charges.

    • Define the binding site on the receptor.

    • Perform the docking simulation using software like AutoDock or Glide.

    • Analyze the docking poses and scores to identify the most likely binding mode and estimate the binding affinity.

c. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

  • Procedure:

    • Use the best-ranked docked complex of this compound and the ecdysone receptor as the starting structure.

    • Solvate the complex in a water box with appropriate ions to mimic physiological conditions.

    • Minimize the energy of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate it.

    • Run the production MD simulation for a sufficient duration (e.g., nanoseconds).

    • Analyze the trajectory to study the stability of the complex, protein-ligand interactions, and conformational changes.

Mandatory Visualizations

Ecdysone Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the ecdysone receptor. In the absence of a ligand, the EcR/USP heterodimer can act as a transcriptional repressor.[7] Upon binding of an ecdysteroid like this compound, a conformational change leads to the recruitment of coactivators and the activation of target gene transcription.[7] Downstream targets include transcription factors such as Broad-Complex (BR-C), E74, and E75, which in turn regulate genes responsible for developmental processes.[8]

Caption: Ecdysone Receptor Signaling Pathway.

In Silico Modeling Workflow

This diagram outlines the logical steps involved in the in silico modeling of this compound binding to the ecdysone receptor, from initial data acquisition to the final analysis of molecular dynamics simulations.

In_Silico_Workflow Start Start: Target & Ligand Identification Get_Receptor Receptor Structure (PDB or Homology Model) Start->Get_Receptor Get_Ligand Ligand Structure (this compound) Start->Get_Ligand Prep_Receptor Receptor Preparation Get_Receptor->Prep_Receptor Prep_Ligand Ligand Preparation Get_Ligand->Prep_Ligand Docking Molecular Docking Prep_Receptor->Docking Prep_Ligand->Docking Analysis_Docking Docking Pose & Score Analysis Docking->Analysis_Docking MD_Sim Molecular Dynamics Simulation Analysis_Docking->MD_Sim Select Best Pose Analysis_MD Trajectory Analysis (Stability, Interactions) MD_Sim->Analysis_MD End End: Binding Hypothesis Analysis_MD->End

Caption: In Silico Modeling Workflow.

Experimental Validation Workflow

The following diagram illustrates the workflow for experimentally validating the in silico predictions through a competitive binding assay.

Experimental_Workflow Start Start: In Silico Prediction Expression EcR/USP LBD Co-expression Start->Expression Purification Affinity Purification Expression->Purification Binding_Assay Competitive Radioligand Binding Assay Purification->Binding_Assay Data_Collection Scintillation Counting Binding_Assay->Data_Collection Analysis IC50 & Ki Determination Data_Collection->Analysis Comparison Compare with In Silico Data Analysis->Comparison End End: Validated Binding Model Comparison->End

Caption: Experimental Validation Workflow.

References

25R-Inokosterone: A Technical Guide to its Effects on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone, a phytoecdysteroid, is emerging as a compound of significant interest in cellular biology and drug development. Computational modeling studies predict its interaction with key components of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, suggesting a potential role in regulating fundamental cellular processes. While direct experimental validation for this compound is still forthcoming in the scientific literature, research on analogous ecdysteroids provides a compelling framework for its potential mechanisms of action. This technical guide synthesizes the current predictive data for this compound and contextualizes it with experimental findings for related compounds, offering a comprehensive overview for researchers and drug development professionals.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones. They have garnered attention for their diverse biological activities in vertebrates, including anabolic, anti-diabetic, and neuroprotective effects. This compound is a specific stereoisomer of inokosterone, and its potential to modulate critical cellular signaling pathways makes it a promising candidate for further investigation. The PI3K/Akt and MAPK pathways are central regulators of cell proliferation, survival, differentiation, and metabolism. Their dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and inflammatory conditions. The putative ability of this compound to influence these pathways positions it as a molecule with significant therapeutic potential.

Predicted Interaction with Key Signaling Proteins

A bioinformatics and molecular dynamics study has provided the primary hypothesis for the mechanism of action of this compound[1]. This study predicts that this compound can physically interact with several key proteins involved in cellular signaling.

Table 1: Predicted Protein Interactions of this compound [1]

Target ProteinSignaling PathwayPredicted Role of Interaction
PIK3CA PI3K/AktModulation of the catalytic subunit of PI3K, potentially leading to pathway activation or inhibition.
MTOR PI3K/Akt/mTORInteraction with the central regulator of cell growth and metabolism.
MAPK3 (ERK1) MAPKPotential to influence the ERK signaling cascade, which is critical for cell proliferation and differentiation.
TNF Inflammatory SignalingInteraction with Tumor Necrosis Factor, suggesting a role in modulating inflammatory responses.
CDK2 Cell CyclePotential to influence cell cycle progression through interaction with Cyclin-Dependent Kinase 2.
NTRK1 Receptor Tyrosine Kinase SignalingInteraction with a nerve growth factor receptor, suggesting potential neurotrophic or neuroprotective effects.

These predictions, while requiring experimental validation, form the basis of our current understanding of this compound's potential cellular effects.

Effects on the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Based on the predicted interaction with PIK3CA and MTOR, it is hypothesized that this compound can modulate this pathway. While direct experimental data for this compound is not yet available, studies on the related compound β-ecdysterone have shown inhibitory effects on the PI3K/Akt/mTOR pathway in chondrocytes.

Illustrative Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data illustrating the potential dose-dependent effect of this compound on Akt phosphorylation, a key indicator of PI3K/Akt pathway activation. These values are based on typical results observed for small molecule modulators of this pathway.

Table 2: Hypothetical Effect of this compound on Akt Phosphorylation (p-Akt) in MC3T3-E1 Osteoblast-like Cells

TreatmentConcentration (µM)p-Akt/Total Akt Ratio (Fold Change vs. Control)Standard Deviation
Control01.000.12
This compound11.850.21
This compound103.200.35
This compound502.150.28
LY294002 (Inhibitor)100.250.08

Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (PIK3CA) RTK->PI3K Activates Inokosterone This compound Inokosterone->PI3K Modulates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: PI3K/Akt signaling pathway modulated by this compound.

Effects on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK pathway, is another critical regulator of cellular processes. The predicted interaction of this compound with MAPK3 (ERK1) suggests a potential role in modulating this pathway. Studies on other ecdysteroids have demonstrated effects on MAPK signaling components, such as p38 MAPK.

Illustrative Quantitative Data (Hypothetical)

The following table provides hypothetical data on the effect of this compound on the phosphorylation of ERK1/2, a key event in the MAPK pathway.

Table 3: Hypothetical Effect of this compound on ERK1/2 Phosphorylation (p-ERK) in Human Dermal Fibroblasts

TreatmentConcentration (µM)p-ERK/Total ERK Ratio (Fold Change vs. Control)Standard Deviation
Control01.000.09
This compound11.500.18
This compound102.750.31
This compound501.900.25
U0126 (Inhibitor)100.300.07

Signaling Pathway Diagram

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK3) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Inokosterone This compound Inokosterone->ERK Modulates Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Regulates

Caption: MAPK/ERK signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed, illustrative protocols for investigating the effects of this compound on the PI3K/Akt and MAPK signaling pathways. These are based on standard methodologies and would need to be optimized for specific experimental conditions.

Cell Culture and Treatment
  • Cell Line: MC3T3-E1 pre-osteoblastic cells (ATCC CRL-2593).

  • Culture Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow to adhere for 24 hours.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in α-MEM with 0.5% FBS to reduce basal signaling activity.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 15, 30, 60 minutes). Include positive and negative controls (e.g., growth factors to stimulate pathways, and known inhibitors like LY294002 for PI3K and U0126 for MEK).

Western Blotting for Protein Phosphorylation
  • Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of Akt (e.g., p-Akt Ser473, Total Akt) and ERK (e.g., p-ERK1/2 Thr202/Tyr204, Total ERK1/2). Use a loading control antibody such as GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.

  • Quantification: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical_analysis Biochemical Analysis A Seed MC3T3-E1 cells B Serum Starve A->B C Treat with this compound B->C D Cell Lysis C->D E Protein Quantification D->E F Western Blotting E->F G Quantification of p-Akt & p-ERK F->G

Caption: Workflow for analyzing this compound's signaling effects.

Conclusion and Future Directions

The available computational data strongly suggests that this compound is a promising candidate for modulating the PI3K/Akt and MAPK signaling pathways. While this technical guide provides a foundational understanding based on these predictions and data from analogous compounds, it is imperative that these hypotheses are tested through rigorous experimental validation.

Future research should focus on:

  • In vitro validation: Performing dose-response and time-course studies to quantify the effects of this compound on the phosphorylation of key signaling proteins (Akt, ERK, etc.) in relevant cell lines (e.g., osteoblasts, muscle cells, neurons).

  • Mechanism of action studies: Utilizing techniques such as immunoprecipitation and kinase assays to determine the direct targets of this compound within these pathways.

  • Phenotypic assays: Correlating the observed signaling effects with cellular outcomes such as proliferation, differentiation, and survival.

  • In vivo studies: Evaluating the effects of this compound in animal models of diseases where the PI3K/Akt and MAPK pathways are dysregulated.

The elucidation of the precise molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent. This guide serves as a valuable resource to direct these future investigations.

References

Preliminary Studies on 25R-Inokosterone Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on the bioactivity of 25R-Inokosterone, a phytoecdysteroid with potential therapeutic applications. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and development in this area.

Quantitative Data Summary

The following tables summarize the quantitative data available from preliminary studies on inokosterone's bioactivity, primarily focusing on its antioxidant and anti-aging properties. It is important to note that these studies were conducted with inokosterone, and further research is required to specifically quantify the activity of the 25R isomer.

Table 1: Effect of Inokosterone on Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) Levels in Yeast

TreatmentConcentration (µM)Duration (h)ROS Level (Relative Fluorescence Units)MDA Level (nmol/mg protein)
Control02494.36 ± 6.63-
Inokosterone0.32471.11 ± 6.89-
Inokosterone12458.54 ± 6.31 -
Inokosterone32468.08 ± 4.84-
Control048173.12 ± 3.560.35 ± 0.03
Inokosterone0.348122.55 ± 11.660.23 ± 0.02*
Inokosterone148108.06 ± 7.790.19 ± 0.02**
Inokosterone348126.25 ± 8.900.25 ± 0.03

*p < 0.05, **p < 0.01 compared to control. Data extracted from Xuan et al., 2021.[1]

Table 2: Effect of Inokosterone on Antioxidant Enzyme Activity in Yeast

TreatmentConcentration (µM)Duration (h)T-SOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
Control02435.12 ± 2.1110.23 ± 0.876.87 ± 0.54
Inokosterone0.32442.34 ± 2.5612.45 ± 1.018.12 ± 0.67
Inokosterone12448.98 ± 3.1214.87 ± 1.239.54 ± 0.81
Inokosterone32445.11 ± 2.8913.01 ± 1.118.76 ± 0.72
Control04830.21 ± 1.988.98 ± 0.765.99 ± 0.49
Inokosterone0.34838.76 ± 2.4511.54 ± 0.987.65 ± 0.61
Inokosterone14845.67 ± 2.9813.98 ± 1.159.01 ± 0.75
Inokosterone34841.23 ± 2.6712.11 ± 1.038.11 ± 0.68

*p < 0.05 compared to control. T-SOD: Total Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase. Data extracted from Xuan et al., 2021.[1]

Table 3: Effect of Inokosterone on Antioxidant Gene Expression in Yeast

GeneTreatment Concentration (µM)Duration (h)Relative mRNA Expression (Fold Change)
SOD10.324~1.8
SOD1124~2.5**
SOD1324~2.0
SOD2148~1.5
CAT124~2.0
GPx124~1.8*

*p < 0.05, **p < 0.01 compared to control. Data estimated from graphical representations in Xuan et al., 2021.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the bioactivity of this compound.

2.1. Yeast Replicative Lifespan Assay

This protocol is adapted from standard methods for determining the effect of a compound on the replicative lifespan of Saccharomyces cerevisiae.[3][4][5][6]

  • Yeast Strain: K6001 or other suitable strain.

  • Media Preparation: Prepare standard YEPD (Yeast Extract-Peptone-Dextrose) agar plates. For treatment groups, supplement the media with this compound at desired concentrations (e.g., 0.1, 0.3, 1, 3, and 10 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all plates, including the vehicle control.

  • Cell Preparation: Streak the yeast strain on a YEPD plate and incubate at 30°C for 2 days. The day before starting the assay, patch single colonies onto fresh YEPD plates and incubate overnight at 30°C.

  • Micromanipulation:

    • Using a micromanipulator, select a virgin daughter cell (a cell that has not yet budded) and transfer it to a fresh position on the agar plate.

    • Record the position of this mother cell.

    • Incubate the plate at 30°C to allow budding.

    • After a bud has emerged and grown to a sufficient size, carefully remove the daughter cell from the mother cell using the micromanipulator needle.

    • Count and record the removal of each daughter cell.

    • Continue this process for the entire lifespan of the mother cell, until it ceases to divide.

  • Data Analysis: The replicative lifespan is the total number of daughter cells produced by a single mother cell. Compare the mean lifespan of the treatment groups to the control group. Statistical significance can be determined using appropriate statistical tests, such as the log-rank test.

2.2. Antioxidant Activity Assays in Yeast

These protocols are based on the methods described by Xuan et al. (2021) for assessing the antioxidant effects of inokosterone.[1]

  • Yeast Strain: BY4741 or other appropriate strain.

  • Culture and Treatment:

    • Grow yeast cells in liquid YEPD medium to the logarithmic phase.

    • Inoculate fresh YEPD medium with the yeast culture to a starting OD600 of approximately 0.1.

    • Add this compound at various concentrations (e.g., 0.3, 1, and 3 µM) to the cultures. Include a vehicle control (DMSO).

    • Incubate the cultures at 30°C with shaking for 24 or 48 hours.

  • Reactive Oxygen Species (ROS) Measurement:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells with PBS.

    • Resuspend the cells in PBS containing 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate).

    • Incubate in the dark at 30°C for 30 minutes.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 488 nm and emission at 525 nm.

  • Malondialdehyde (MDA) Assay:

    • Harvest and wash the yeast cells.

    • Lyse the cells using glass beads or sonication in an appropriate lysis buffer.

    • Centrifuge to collect the supernatant.

    • Determine the protein concentration of the supernatant using a Bradford or BCA assay.

    • Measure MDA levels in the supernatant using a commercial MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

  • Antioxidant Enzyme Activity Assays (SOD, CAT, GPx):

    • Prepare cell lysates as described for the MDA assay.

    • Use commercial assay kits to measure the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) according to the manufacturer's instructions. These kits typically provide all necessary reagents and standards.

2.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for analyzing the expression of antioxidant-related genes.[2]

  • Yeast Culture and Treatment: Culture and treat yeast cells with this compound as described in section 2.2.

  • RNA Extraction:

    • Harvest the yeast cells.

    • Extract total RNA using a standard method, such as the hot acid phenol method or a commercial yeast RNA extraction kit.

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers for the target genes (e.g., SOD1, SOD2, CAT, GPX), and a suitable SYBR Green master mix.

    • Use a housekeeping gene (e.g., ACT1) as an internal control for normalization.

    • Perform the qRT-PCR reaction in a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

2.4. TNF-α Inhibition Assay in Macrophage Cell Line

This protocol is a general guideline for assessing the anti-inflammatory effects of this compound.[7][8]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce TNF-α production. Include a vehicle control and a positive control (e.g., dexamethasone).

  • TNF-α Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-stimulated control. Determine the IC50 value if a dose-response relationship is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its bioactivity screening.

3.1. Signaling Pathways

// Nodes Inokosterone [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ARE [label="Antioxidant\nResponse Element (ARE)", fillcolor="#FBBC05", fontcolor="#202124"]; AntioxidantEnzymes [label="Antioxidant Enzymes\n(SOD, CAT, GPx)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularProtection [label="Cellular Protection\n& Longevity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inokosterone -> Nrf2 [label="Activates", color="#4285F4"]; Nrf2 -> Keap1 [style=dashed, arrowhead=tee, label="Dissociates from", color="#5F6368"]; Nrf2 -> ARE [label="Binds to", color="#34A853"]; ARE -> AntioxidantEnzymes [label="Upregulates", color="#FBBC05"]; AntioxidantEnzymes -> ROS [arrowhead=tee, label="Scavenges", color="#34A853"]; ROS -> CellularProtection [style=dashed, arrowhead=tee, label="Damage", color="#EA4335"]; AntioxidantEnzymes -> CellularProtection [label="Promotes", color="#34A853"]; } Inokosterone antioxidant signaling pathway.

// Nodes InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., LPS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inokosterone [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; ProinflammatoryGenes [label="Pro-inflammatory Genes\n(e.g., TNF-α, IL-6)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges InflammatoryStimuli -> IKK [label="Activates", color="#EA4335"]; Inokosterone -> IKK [arrowhead=tee, label="Inhibits", color="#4285F4"]; IKK -> IkB [label="Phosphorylates", color="#FBBC05"]; IkB -> NFkB [style=dashed, arrowhead=tee, label="Releases", color="#5F6368"]; NFkB -> Nucleus [label="Translocates to", color="#34A853"]; Nucleus -> ProinflammatoryGenes [label="Upregulates", color="#34A853"]; } Inokosterone anti-inflammatory signaling pathway.

// Nodes Inokosterone [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ULK1 [label="ULK1 Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beclin1 [label="Beclin-1 Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagosome [label="Autophagosome\nFormation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellularHomeostasis [label="Cellular Homeostasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inokosterone -> PI3K [arrowhead=tee, label="Inhibits", color="#4285F4"]; PI3K -> Akt [label="Activates", color="#FBBC05"]; Akt -> mTOR [label="Activates", color="#FBBC05"]; mTOR -> ULK1 [arrowhead=tee, label="Inhibits", color="#EA4335"]; ULK1 -> Beclin1 [label="Activates", color="#34A853"]; Beclin1 -> Autophagosome [label="Initiates", color="#34A853"]; Autophagosome -> CellularHomeostasis [label="Maintains", color="#34A853"]; } Inokosterone-mediated autophagy induction pathway.

3.2. Experimental Workflow

// Nodes Start [label="Start: Bioactivity Screening\nof this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Assays", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant [label="Antioxidant Activity\n(DPPH, FRAP, etc.)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory Activity\n(TNF-α, NO production)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; CellBased [label="Cell-Based Assays", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; YeastLifespan [label="Yeast Lifespan Assay", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; MammalianCell [label="Mammalian Cell Viability\n& Cytotoxicity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Signaling Pathway Analysis\n(Western Blot, qRT-PCR)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GeneExpression [label="Gene Expression Profiling\n(Microarray, RNA-Seq)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Data Analysis\n& Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> InVitro [color="#5F6368"]; InVitro -> Antioxidant [color="#5F6368"]; InVitro -> AntiInflammatory [color="#5F6368"]; Start -> CellBased [color="#5F6368"]; CellBased -> YeastLifespan [color="#5F6368"]; CellBased -> MammalianCell [color="#5F6368"]; YeastLifespan -> Mechanism [color="#5F6368"]; MammalianCell -> Mechanism [color="#5F6368"]; Mechanism -> Signaling [color="#5F6368"]; Mechanism -> GeneExpression [color="#5F6368"]; Signaling -> End [color="#5F6368"]; GeneExpression -> End [color="#5F6368"]; } Experimental workflow for this compound bioactivity.

References

Methodological & Application

Application Note: Quantitative Analysis of 25R-Inokosterone using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 25R-Inokosterone in plant extracts and dietary supplements. The described protocol, adapted from established methods for similar phytoecdysteroids like 20-hydroxyecdysone, offers excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications.

Introduction

This compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants. Phytoecdysteroids are of significant interest to the pharmaceutical and sports nutrition industries due to their potential anabolic, adaptogenic, and other pharmacological effects. Accurate quantification of this compound is crucial for the standardization of herbal extracts and the quality control of finished products. This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC system with UV detection.

Experimental

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is recommended.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.

  • Solvents: HPLC grade acetonitrile and methanol, as well as ultrapure water, are required.

  • Reagents: Trifluoroacetic acid (TFA) or acetic acid of analytical grade.

  • Filters: 0.45 µm syringe filters for sample preparation.

  • Standard: A certified reference standard of this compound.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.05% Acetic Acid
Mobile Phase B Methanol
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 245 nm[1]
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
07525
154060
204060
227525
307525

Table 2: Mobile Phase Gradient Program

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh approximately 1 g of dried and powdered plant material.

    • Transfer the material to a suitable extraction vessel and add 20 mL of 70% ethanol.

    • Extract using sonication for 30 minutes or by refluxing at 60°C for 1 hour.

    • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Pool the supernatants.

  • Purification (Solid Phase Extraction - SPE):

    • Concentrate the pooled supernatant under reduced pressure.

    • Reconstitute the residue in 5 mL of water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the this compound with 10 mL of methanol.

  • Final Preparation:

    • Evaporate the methanol eluate to dryness.

    • Reconstitute the residue in a known volume (e.g., 2 mL) of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The following table summarizes typical validation parameters for a similar phytoecdysteroid, 20-hydroxyecdysone, which can be expected for the this compound method after validation.

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Table 3: Typical Method Validation Parameters

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 70% Ethanol) plant_material->extraction 1. centrifugation Centrifugation/ Filtration extraction->centrifugation 2. concentration Concentration (Rotary Evaporation) centrifugation->concentration 3. spe Solid Phase Extraction (SPE) (C18 Cartridge) concentration->spe 4. reconstitution Reconstitution (Methanol) spe->reconstitution 5. filtration Syringe Filtration (0.45 µm) reconstitution->filtration 6. hplc_vial HPLC Vial filtration->hplc_vial To Analysis autosampler Autosampler hplc_vial->autosampler hplc_column HPLC Column (C18) autosampler->hplc_column Injection detector UV Detector (245 nm) hplc_column->detector data_system Data Acquisition & Processing detector->data_system peak_area Peak Area Integration data_system->peak_area calibration_curve Calibration Curve (Standard Solutions) concentration_calc Concentration Calculation calibration_curve->concentration_calc peak_area->concentration_calc result Final Result (mg/g) concentration_calc->result

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is suitable for use in research, quality control of raw materials, and the analysis of finished products in the pharmaceutical and dietary supplement industries. Proper method validation should be performed by the end-user to ensure compliance with regulatory requirements.

References

Application Notes and Protocols for the Isolation of 25R-Inokosterone from Achyranthes bidentata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achyranthes bidentata, a perennial herb of the Amaranthaceae family, is a well-known plant in traditional medicine, particularly in East Asia. Its roots are reported to contain a variety of bioactive compounds, including phytoecdysteroids, which are analogues of insect molting hormones. Among these, 25R-Inokosterone has garnered significant interest for its potential therapeutic properties. This document provides a detailed protocol for the isolation and purification of this compound from the roots of Achyranthes bidentata.

Experimental Protocols

This protocol outlines a multi-step procedure for the isolation of this compound, commencing with the extraction from dried root material and proceeding through several chromatographic purification stages.

Preparation of Plant Material and Extraction
  • Plant Material : Use dried roots of Achyranthes bidentata.

  • Grinding : Grind the dried roots into a fine powder (approximately 40-60 mesh).

  • Extraction :

    • Macerate the powdered root material in 95% ethanol (EtOH) at a solid-to-liquid ratio of 1:10 (w/v) at room temperature.

    • Agitate the mixture periodically for 24 hours.

    • Filter the extract and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

Solvent Partitioning
  • Suspension : Suspend the crude ethanolic extract in distilled water.

  • Liquid-Liquid Extraction : Perform sequential liquid-liquid extraction with solvents of increasing polarity.

    • First, partition the aqueous suspension with n-hexane to remove non-polar compounds like fats and chlorophyll. Discard the n-hexane layer.

    • Next, partition the remaining aqueous layer with ethyl acetate (EtOAc). This step is crucial for the separation of moderately polar compounds, including phytoecdysteroids.

    • Collect the ethyl acetate fraction, which is expected to be enriched with this compound.

    • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Chromatographic Purification
  • Column Preparation : Pack a glass column with silica gel (100-200 mesh) using a slurry method with n-hexane.

  • Sample Loading : Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto the top of the prepared column.

  • Elution : Elute the column with a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH).

    • Start with 100% CHCl₃.

    • Gradually increase the polarity by increasing the percentage of MeOH (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50 v/v CHCl₃:MeOH).

  • Fraction Collection : Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • TLC Analysis : Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1 v/v). Visualize the spots under UV light (254 nm) and/or by spraying with a vanillin-sulfuric acid reagent followed by heating.

  • Pooling of Fractions : Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard. Concentrate the pooled fractions.

  • System : Utilize a preparative HPLC system equipped with a C18 column.

  • Sample Preparation : Dissolve the enriched fraction from the silica gel chromatography step in the mobile phase.

  • Chromatographic Conditions :

    • Column : YMC J'sphere ODS C18 (or equivalent), 250 mm × 20 mm, 5 µm.

    • Mobile Phase : Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (85:15, v/v).[1]

    • Flow Rate : 10 mL/min.[1]

    • Detection : UV at 245 nm.[1]

  • Fraction Collection : Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis : Analyze the purity of the collected fraction using analytical HPLC.

  • Lyophilization : Lyophilize the purified fraction to obtain this compound as a white powder.

Data Presentation

The following table summarizes the expected outcomes at each stage of the isolation process. Please note that the yields are estimates and can vary depending on the quality of the plant material and the efficiency of the extraction and purification steps. Phytoecdysteroid levels in plants are generally 0.1% or less of their dry weight.

StageInput MaterialKey Reagents/SolventsOutputEstimated Yield (from initial dry weight)Purity
Extraction Dried A. bidentata roots95% EthanolCrude Ethanolic Extract10-15%Low
Partitioning Crude Ethanolic Extractn-Hexane, Ethyl Acetate, WaterEnriched Ethyl Acetate Fraction1-3%Moderate
Silica Gel CC Ethyl Acetate FractionChloroform, MethanolThis compound rich fraction0.1-0.5%High
Prep-HPLC This compound rich fractionAcetonitrile, Water, Formic AcidPurified this compound< 0.1%>95%

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Dried Achyranthes bidentata Roots extraction Ethanol Extraction start->extraction Maceration partitioning Solvent Partitioning (n-Hexane/EtOAc) extraction->partitioning Crude Extract silica_gel Silica Gel Column Chromatography partitioning->silica_gel EtOAc Fraction prep_hplc Preparative HPLC silica_gel->prep_hplc Enriched Fraction end Purified this compound prep_hplc->end >95% Purity signaling_pathway cluster_targets Molecular Targets cluster_pathway PI3K/AKT/mTOR Signaling Pathway Inokosterone This compound PIK3CA PIK3CA Inokosterone->PIK3CA regulates MTOR MTOR Inokosterone->MTOR regulates TNF TNF Inokosterone->TNF regulates MAPK3 MAPK3 Inokosterone->MAPK3 regulates PI3K PI3K PIK3CA->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Osteoporosis_Regulation Regulation of Osteoporosis Cell_Growth->Osteoporosis_Regulation influences

References

Application Notes and Protocols for the Laboratory Synthesis of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed semi-synthetic route to 25R-Inokosterone based on established chemical transformations in steroid chemistry. This is not a validated, step-by-step protocol that has been published for this specific target molecule. All laboratory work should be conducted by trained professionals in a suitably equipped facility with all necessary safety precautions in place.

Introduction

Inokosterone is a member of the ecdysteroid family, a class of steroid hormones that play a crucial role in the molting and development of arthropods. These compounds are also found in various plant species, where they are believed to act as phytoecdysteroids, providing defense against insect herbivores. This compound is a specific stereoisomer of inokosterone. The complex polyhydroxylated structure of inokosterone presents a significant synthetic challenge. Total synthesis from simple starting materials is often lengthy and low-yielding. Therefore, a more practical approach for laboratory-scale synthesis is a semi-synthetic route starting from a readily available and structurally related natural product.

This application note details a proposed semi-synthetic pathway to this compound, commencing from the common and inexpensive phytosterol, stigmasterol. The proposed route involves a series of well-precedented chemical transformations to elaborate the characteristic functional groups and stereocenters of the target molecule.

Proposed Semi-Synthetic Route Overview

The proposed synthesis begins with the commercially available phytosterol, stigmasterol. The key stages of the synthesis are:

  • Protection of the Δ⁵-ene and 3β-hydroxyl group.

  • Oxidative cleavage of the side chain to afford a key C22-aldehyde intermediate.

  • Stereoselective elaboration of the side chain to install the C22 and C25 hydroxyl groups with the desired (22R, 25R) stereochemistry.

  • Functionalization of the steroid nucleus to introduce the 7-en-6-one system and the C2 and C14 hydroxyl groups.

  • Global deprotection to yield the final product, this compound.

Experimental Protocols

Protection of Stigmasterol

To prevent unwanted side reactions during the subsequent transformations, the Δ⁵ double bond and the 3β-hydroxyl group of stigmasterol are protected. A common strategy is the formation of the i-steroid derivative.

Protocol 1: Formation of 3α,5α-cyclo-6β-methoxy-stigmast-22-ene (i-Stigmasterol methyl ether)

Reagent/ParameterCondition
Starting MaterialStigmasterol
Reagentsp-Toluenesulfonyl chloride, Pyridine, Methanol, Potassium acetate
SolventPyridine, Methanol
TemperatureRoom temperature, then reflux
Reaction Time12 hours, then 4 hours
WorkupAqueous workup and recrystallization
Approximate Yield ~75-85%

Methodology:

  • Dissolve stigmasterol in pyridine and cool to 0°C.

  • Add p-toluenesulfonyl chloride portion-wise and stir at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain crude stigmasterol tosylate.

  • Dissolve the crude tosylate in methanol containing potassium acetate and reflux for 4 hours.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from acetone to afford the title compound.

Side Chain Cleavage

The C22 double bond in the protected stigmasterol is selectively cleaved to produce a C22-aldehyde. Ozonolysis is a reliable method for this transformation.

Protocol 2: Ozonolysis to form 3α,5α-cyclo-6β-methoxy-pregnan-22-al

Reagent/ParameterCondition
Starting Materiali-Stigmasterol methyl ether
ReagentsOzone (O₃), Dimethyl sulfide (DMS) or Zinc dust/Acetic acid
SolventDichloromethane, Methanol
Temperature-78°C
Reaction TimeUntil blue color persists, then 2 hours for quench
WorkupAqueous workup and chromatography
Approximate Yield ~80-90%

Methodology:

  • Dissolve the protected stigmasterol in a mixture of dichloromethane and methanol at -78°C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide and allow the reaction to warm to room temperature over 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the C22-aldehyde.

Stereoselective Side Chain Elaboration

The construction of the polyhydroxylated side chain with the correct stereochemistry is a critical part of the synthesis. This can be achieved through a stereoselective aldol reaction or a Grignard addition followed by stereoselective dihydroxylation.

Protocol 3: Grignard Addition and Sharpless Asymmetric Dihydroxylation

Reagent/ParameterCondition
Starting Material3α,5α-cyclo-6β-methoxy-pregnan-22-al
ReagentsStep A: 3-Methyl-1-butenylmagnesium bromide, Step B: AD-mix-β, methanesulfonamide
SolventStep A: Anhydrous THF, Step B: t-BuOH/H₂O
TemperatureStep A: 0°C to room temperature, Step B: 0°C
Reaction TimeStep A: 4 hours, Step B: 12-24 hours
WorkupStep A: Quench with NH₄Cl (aq), Step B: Quench with Na₂SO₃
Approximate Yield Step A: ~70-80%, Step B: ~85-95%

Methodology:

Step A: Grignard Reaction

  • Prepare the Grignard reagent from 1-bromo-3-methyl-1-butene and magnesium turnings in anhydrous THF.

  • Add a solution of the C22-aldehyde in anhydrous THF to the Grignard reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purify by column chromatography to obtain the allylic alcohol.

Step B: Sharpless Asymmetric Dihydroxylation

  • To a solution of the allylic alcohol in a t-BuOH/H₂O mixture at 0°C, add AD-mix-β and methanesulfonamide.

  • Stir the mixture vigorously at 0°C for 12-24 hours.

  • Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

  • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purify by column chromatography to yield the desired triol side chain with 22R, 25R stereochemistry.

Functionalization of the Steroid Nucleus

This stage involves the deprotection of the i-steroid and the introduction of the 7-en-6-one system and the C2 and C14 hydroxyl groups.

Protocol 4: Deprotection and Allylic Oxidation

Reagent/ParameterCondition
Starting MaterialProtected side chain intermediate
ReagentsStep A: p-TsOH, Step B: CrO₃, 3,5-dimethylpyrazole
SolventStep A: Acetone/H₂O, Step B: Dichloromethane
TemperatureStep A: Room temperature, Step B: -10°C
Reaction TimeStep A: 2 hours, Step B: 4 hours
WorkupNeutralization and chromatography
Approximate Yield Step A: ~90%, Step B: ~60-70%

Methodology:

Step A: Deprotection of the i-steroid

  • Dissolve the protected steroid in a mixture of acetone and water.

  • Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature for 2 hours.

  • Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate.

  • Wash with brine, dry over Na₂SO₄, and concentrate to give the Δ⁵-3β-hydroxy steroid.

Step B: Allylic Oxidation

  • To a solution of the deprotected steroid in dichloromethane at -10°C, add 3,5-dimethylpyrazole.

  • Add a solution of chromium trioxide in 3,5-dimethylpyrazole dropwise.

  • Stir for 4 hours, then quench with isopropanol.

  • Filter through a pad of celite and silica gel, and concentrate.

  • Purify by column chromatography to obtain the 7-en-6-one derivative.

Protocol 5: Introduction of C2 and C14 Hydroxyl Groups

The introduction of the C2 and C14 hydroxyl groups is challenging. A biocatalytic approach using specific cytochrome P450 enzymes is often the most efficient method. Alternatively, multi-step chemical methods involving stereoselective epoxidation and reduction can be employed, though these are typically lower yielding. For the purpose of this proposed synthesis, a biocatalytic step is suggested for its potential for high regio- and stereoselectivity.

Reagent/ParameterCondition
Starting Material7-en-6-one intermediate
MethodBiocatalysis with engineered cytochrome P450 enzymes
ConditionsWhole-cell fermentation or purified enzyme system
WorkupExtraction and chromatographic purification
Approximate Yield Variable (dependent on enzyme efficiency)

Methodology:

  • Incubate the 7-en-6-one intermediate with a whole-cell culture of a microorganism (e.g., Bacillus megaterium, Streptomyces sp.) known to express suitable steroid hydroxylases, or with a purified enzyme system.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, extract the product from the culture medium or reaction buffer using an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography and/or preparative HPLC.

Final Deprotection

If any protecting groups were installed on the side chain hydroxyls during the nucleus functionalization steps (e.g., as acetonides), a final deprotection step is required.

Protocol 6: Acetonide Deprotection

Reagent/ParameterCondition
Starting MaterialProtected this compound
ReagentsAcetic acid
SolventWater/THF
TemperatureRoom temperature
Reaction Time4-8 hours
WorkupNeutralization and purification
Approximate Yield >90%

Methodology:

  • Dissolve the protected compound in a mixture of THF and aqueous acetic acid (e.g., 80%).

  • Stir at room temperature and monitor the reaction by TLC.

  • Once complete, carefully neutralize the reaction mixture with saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purify by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Approximate Yields

StepTransformationStarting MaterialKey ReagentsApproximate Yield (%)
1ProtectionStigmasterolp-TsCl, Pyridine, MeOH75-85
2Ozonolysisi-Stigmasterol methyl etherO₃, DMS80-90
3AGrignard AdditionC22-aldehyde3-Methyl-1-butenyl-MgBr70-80
3BDihydroxylationAllylic alcoholAD-mix-β85-95
4ADeprotectionProtected side chain intermediatep-TsOH~90
4BAllylic OxidationΔ⁵-3β-hydroxy steroidCrO₃, DMP60-70
5Dihydroxylation7-en-6-one intermediateBiocatalysisVariable
6DeprotectionProtected this compoundAcetic acid>90

Visualizations

Synthesis_Workflow Stigmasterol Stigmasterol Protected_Stigmasterol i-Stigmasterol methyl ether Stigmasterol->Protected_Stigmasterol Protection C22_Aldehyde C22-Aldehyde Protected_Stigmasterol->C22_Aldehyde Ozonolysis Allylic_Alcohol Allylic Alcohol Intermediate C22_Aldehyde->Allylic_Alcohol Grignard Addition Side_Chain_Triol Protected Side Chain (22R, 25R) Allylic_Alcohol->Side_Chain_Triol Sharpless Dihydroxylation Deprotected_Steroid Δ⁵-3β-Hydroxy Steroid Side_Chain_Triol->Deprotected_Steroid Deprotection Enone_Intermediate 7-en-6-one Intermediate Deprotected_Steroid->Enone_Intermediate Allylic Oxidation Hydroxylated_Intermediate Di-hydroxylated Intermediate Enone_Intermediate->Hydroxylated_Intermediate Biocatalytic Hydroxylation Inokosterone This compound Hydroxylated_Intermediate->Inokosterone Final Deprotection Side_Chain_Elaboration cluster_start Starting Materials cluster_reaction1 Grignard Addition cluster_reaction2 Sharpless Asymmetric Dihydroxylation cluster_product Product C22_Aldehyde C22-Aldehyde Reaction1 Formation of Allylic Alcohol C22_Aldehyde->Reaction1 Grignard_Reagent 3-Methyl-1-butenyl magnesium bromide Grignard_Reagent->Reaction1 Reaction2 Formation of (22R, 25R)-diol Reaction1->Reaction2 Final_Side_Chain Desired Side Chain (protected) Reaction2->Final_Side_Chain

Application Notes and Protocols for 25R-Inokosterone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of compounds found in plants that are structurally similar to insect molting hormones. In recent years, phytoecdysteroids have garnered significant interest in the scientific community for their potential anabolic effects on vertebrate tissues, particularly skeletal muscle. These compounds are being investigated for their ability to promote muscle growth and protein synthesis, offering a potential therapeutic avenue for muscle wasting conditions and a tool for researchers studying myogenesis.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on skeletal muscle cell lines such as C2C12. As direct experimental data for this compound is limited in publicly available literature, the following protocols and data are primarily based on studies of the closely related and well-researched phytoecdysteroid, 20-hydroxyecdysone. Researchers are strongly advised to perform dose-response experiments to determine the optimal concentrations for their specific cell type and experimental conditions.

Mechanism of Action

Phytoecdysteroids, including inokosterone, are believed to exert their anabolic effects in mammalian cells through a mechanism distinct from the classical androgen receptor pathway utilized by anabolic steroids. Evidence suggests that their primary mode of action involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of protein synthesis and cell growth.[1][2] Some studies also suggest a potential involvement of the estrogen receptor beta (ERβ) in mediating the hypertrophic effects of ecdysterone in muscle cells.[3]

Upon binding to a yet-to-be-fully-characterized cell surface receptor, this compound is thought to trigger a signaling cascade that leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates the mammalian target of rapamycin (mTOR), a key kinase that promotes protein synthesis through its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This signaling pathway ultimately leads to an increase in the translation of mRNAs into proteins, contributing to muscle cell hypertrophy.

Signaling Pathway of Phytoecdysteroids in Muscle Cells

Phytoecdysteroid_Signaling This compound This compound Cell Surface Receptor Cell Surface Receptor This compound->Cell Surface Receptor Binds PI3K PI3K Cell Surface Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates 4E-BP1 4E-BP1 mTOR->4E-BP1 Inhibits Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Promotes (by relieving inhibition) Myotube Hypertrophy Myotube Hypertrophy Protein Synthesis->Myotube Hypertrophy

Caption: Proposed signaling pathway of this compound in muscle cells.

Data Presentation

The following tables summarize quantitative data from studies on the effects of phytoecdysteroids on muscle cells. It is important to note that these data are primarily from studies using 20-hydroxyecdysone and should be used as a reference for designing experiments with this compound.

Table 1: Effects of Phytoecdysteroids on Protein Synthesis in Muscle Cells

CompoundCell LineConcentrationIncubation TimeEffect on Protein SynthesisReference
20-HydroxyecdysoneC2C12 myotubes1 µM24 hours~20% increase[1][2]
20-HydroxyecdysoneHuman primary myotubes1 µM24 hours~20% increase[1][2]

Table 2: Effects of Phytoecdysteroids on Myotube Diameter

CompoundCell LineConcentrationIncubation TimeEffect on Myotube DiameterReference
EcdysteroneC2C12 myotubesNot specifiedNot specifiedSignificant increase[3]

Experimental Protocols

Protocol 1: General Cell Culture and Differentiation of C2C12 Myoblasts

This protocol describes the standard procedure for culturing and differentiating C2C12 mouse myoblasts into myotubes, which are the in vitro model for mature muscle fibers.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture C2C12 myoblasts in Growth Medium in a T-75 flask.

    • When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with GM and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh GM and count the cells.

    • Seed the cells into appropriate culture plates (e.g., 6-well or 12-well plates) at a density of 2 x 10^4 cells/cm².

  • Proliferation:

    • Incubate the cells in GM at 37°C and 5% CO2.

    • Allow the cells to proliferate until they reach 90-100% confluency (usually 2-3 days). It is crucial not to let the cells become over-confluent.

  • Differentiation:

    • Once confluent, aspirate the GM and wash the cells gently with PBS.

    • Replace the GM with Differentiation Medium.

    • Change the DM every 48 hours.

    • Myotube formation should be visible within 3-5 days of differentiation. Differentiated myotubes will be elongated, multinucleated cells.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed C2C12 myoblasts Seed C2C12 myoblasts Proliferate to confluency Proliferate to confluency Seed C2C12 myoblasts->Proliferate to confluency Induce differentiation Induce differentiation Proliferate to confluency->Induce differentiation Treat with this compound Treat with this compound Induce differentiation->Treat with this compound Measure Myotube Diameter Measure Myotube Diameter Treat with this compound->Measure Myotube Diameter Quantify Protein Synthesis Quantify Protein Synthesis Treat with this compound->Quantify Protein Synthesis Western Blot for Signaling Proteins Western Blot for Signaling Proteins Treat with this compound->Western Blot for Signaling Proteins

Caption: General workflow for studying this compound in C2C12 cells.

Protocol 2: Treatment of Differentiated C2C12 Myotubes with this compound

Materials:

  • Differentiated C2C12 myotubes (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Differentiation Medium (DM)

Procedure:

  • Prepare Treatment Media:

    • Prepare a series of working concentrations of this compound by diluting the stock solution in DM. Based on studies with 20-hydroxyecdysone, a starting concentration range of 0.1 µM to 10 µM is recommended.

    • Prepare a vehicle control medium containing the same concentration of the solvent used for the stock solution.

  • Treatment:

    • After 3-4 days of differentiation, when myotubes are well-formed, aspirate the old DM.

    • Add the prepared treatment media (including the vehicle control) to the respective wells.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 3: Measurement of Myotube Diameter

Materials:

  • Treated C2C12 myotubes in culture plates

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Image Acquisition:

    • At the end of the treatment period, capture multiple random images of myotubes from each well using a microscope at a consistent magnification (e.g., 10x or 20x).

  • Image Analysis:

    • Open the images in ImageJ or a similar software.

    • Set the scale of the image based on the magnification used.

    • Randomly select a predefined number of myotubes (e.g., 50-100) per image.

    • Measure the diameter of each selected myotube at three different points along its length and calculate the average diameter for that myotube.

    • Calculate the average myotube diameter for each treatment group.

    • Perform statistical analysis to determine the significance of any observed changes.

Protocol 4: Quantification of Protein Synthesis using SUnSET (Surface Sensing of Translation)

This method uses puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, to measure global protein synthesis.

Materials:

  • Treated C2C12 myotubes

  • Puromycin solution (e.g., 10 mM stock in water)

  • Lysis buffer

  • Anti-puromycin antibody

  • Standard Western blotting reagents and equipment

Procedure:

  • Puromycin Labeling:

    • Approximately 30 minutes before the end of the treatment period, add puromycin to the culture medium at a final concentration of 1 µM.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and scrape the cells.

    • Collect the lysates and determine the protein concentration.

  • Western Blotting:

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-puromycin antibody.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

    • Quantify the band intensity, which is proportional to the rate of protein synthesis. Normalize the results to a loading control (e.g., β-actin or total protein stain).

Protocol 5: Western Blot Analysis of Akt/mTOR Signaling Pathway

Materials:

  • Treated C2C12 myotubes

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

  • Standard Western blotting reagents and equipment

Procedure:

  • Cell Lysis:

    • At the end of the treatment period, lyse the cells as described in Protocol 4.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described in Protocol 4.

    • Probe separate membranes with the primary antibodies for the phosphorylated and total forms of the signaling proteins.

    • Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein for each target. This ratio indicates the activation state of the signaling pathway.

Conclusion

While direct and extensive data on this compound in cell culture is currently limited, the information available for structurally similar phytoecdysteroids provides a strong foundation for researchers to design and execute meaningful experiments. The protocols outlined in this document, in conjunction with the provided background information and data, should enable scientists to effectively investigate the potential anabolic effects of this compound on muscle cells in vitro. It is imperative to perform careful dose-response and time-course studies to establish the optimal experimental parameters for this specific compound.

References

Application of 25R-Inokosterone as an Ecdysteroid Agonist: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of steroid hormones found in plants that are analogs of insect molting hormones. In arthropods, the primary molting hormone is 20-hydroxyecdysone (20E), which plays a critical role in orchestrating developmental transitions, including molting and metamorphosis. 20E exerts its effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP). The activation of this receptor complex initiates a cascade of gene expression that drives the molting process.

This compound, due to its structural similarity to 20E, can act as an agonist of the ecdysone receptor, mimicking the natural hormone and inducing physiological responses. This property makes it a valuable tool for studying ecdysteroid signaling pathways and a potential candidate for the development of insect-specific growth regulators. These application notes provide an overview of the use of this compound as an ecdysteroid agonist, including its mechanism of action, quantitative data on its receptor binding affinity, and detailed protocols for its application in common experimental systems.

Mechanism of Action: Ecdysteroid Signaling Pathway

The canonical ecdysteroid signaling pathway is initiated by the binding of an ecdysteroid agonist, such as this compound, to the Ligand-Binding Domain (LBD) of the EcR subunit of the EcR/USP heterodimer. In the absence of a ligand, the EcR/USP complex is typically bound to ecdysone response elements (EcREs) on the DNA and is associated with corepressor proteins, inhibiting gene transcription. Upon ligand binding, a conformational change is induced in the EcR LBD, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This activated transcription factor complex then promotes the transcription of target genes, initiating the downstream physiological effects associated with molting and metamorphosis.

Fig 1. Ecdysteroid Signaling Pathway

Quantitative Data: Ecdysone Receptor Binding Affinity

The efficacy of an ecdysteroid agonist is determined by its binding affinity to the EcR/USP receptor complex. This is often quantified as the half-maximal inhibitory concentration (IC50) in competitive binding assays, where the test compound's ability to displace a radiolabeled ecdysteroid ligand is measured. A lower IC50 value indicates a higher binding affinity.

The following table summarizes the ecdysone receptor binding activity of 25R,25S-Inokosterone in comparison to other phytoecdysteroids, as determined by a competitive radioligand binding assay using [³H]ponasterone A and the EcR/USP complex from Heliothis virescens.

CompoundIC50 (nM)
Ponasterone A21.6
20-Hydroxyecdysone338
25R,25S-Inokosterone 1190
Ecdysone10800
Data adapted from Tóth et al., 2021, Journal of Natural Products.[1]

Experimental Protocols

Ecdysone Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to the EcR/USP heterodimer by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow start Start prep_receptor Prepare EcR/USP Receptor Complex start->prep_receptor prep_ligand Prepare [3H]Ponasterone A (Radioligand) start->prep_ligand prep_test Prepare Serial Dilutions of This compound start->prep_test incubate Incubate Receptor, Radioligand, and Test Compound prep_receptor->incubate prep_ligand->incubate prep_test->incubate separate Separate Bound and Free Radioligand (e.g., filter binding assay) incubate->separate measure Measure Radioactivity of Bound Ligand (Scintillation Counting) separate->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Fig 2. Workflow for Competitive Binding Assay

Materials:

  • Purified EcR and USP proteins (e.g., from a baculovirus expression system)

  • [³H]Ponasterone A (Radioligand)

  • This compound

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% glycerol, 5 mM β-mercaptoethanol)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Receptor Preparation: Combine equimolar amounts of purified EcR and USP proteins in binding buffer and incubate on ice for 30 minutes to allow for heterodimer formation.

  • Reaction Setup: In a microcentrifuge tube, combine the EcR/USP complex, a fixed concentration of [³H]Ponasterone A (typically at its Kd concentration), and varying concentrations of this compound. Include a control with no unlabeled competitor (for maximum binding) and a control with a large excess of unlabeled Ponasterone A (for non-specific binding).

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separation: Rapidly filter the incubation mixtures through glass fiber filters under vacuum. The filters will trap the receptor-ligand complexes. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]Ponasterone A against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ecdysone-Responsive Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the ecdysone receptor and induce the expression of a reporter gene.

Materials:

  • Insect cell line (e.g., Drosophila S2 cells or Spodoptera Sf9 cells)

  • Expression plasmids for EcR and USP

  • Reporter plasmid containing an ecdysone response element (EcRE) driving a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Luciferase or β-galactosidase assay reagents

  • Luminometer or spectrophotometer

Procedure:

  • Cell Culture and Transfection: Culture the insect cells to the appropriate density. Co-transfect the cells with the EcR, USP, and EcRE-reporter plasmids using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 20-hydroxyecdysone).

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Assay: Lyse the cells and perform the luciferase or β-galactosidase assay according to the manufacturer's instructions.

  • Data Analysis: Measure the reporter gene activity (luminescence or absorbance). Plot the reporter activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Drosophila melanogaster Larval Molting Assay (Feeding Assay)

This in vivo assay assesses the ability of this compound to induce premature molting or other developmental effects in a whole organism.

Materials:

  • Synchronized early third-instar Drosophila melanogaster larvae

  • Standard fly food

  • This compound

  • Solvent for dissolving the compound (e.g., ethanol or DMSO)

  • Vials or multi-well plates for housing larvae

Procedure:

  • Food Preparation: Prepare standard fly food and allow it to cool. Dissolve this compound in a small amount of solvent and mix it thoroughly into the food at various final concentrations. Prepare a control food with the solvent only.

  • Larval Synchronization: Collect newly hatched first-instar larvae and rear them under controlled conditions to obtain a synchronized population of early third-instar larvae.

  • Exposure: Transfer a known number of synchronized larvae into vials or wells containing the control or this compound-laced food.

  • Observation: Observe the larvae daily for signs of premature molting, such as apolysis (separation of the old cuticle), head capsule slippage, or ecdysis (shedding of the old cuticle). Record the number of larvae showing these effects at each concentration.

  • Data Analysis: Calculate the percentage of larvae exhibiting molting defects or premature pupariation at each concentration. Determine the effective concentration (e.g., EC50) for inducing a specific developmental effect.

Conclusion

This compound serves as a functional ecdysteroid agonist, capable of binding to the EcR/USP receptor complex and activating the downstream signaling cascade. While its binding affinity is lower than that of the potent ecdysteroid Ponasterone A, it can still be a valuable tool for in vitro and in vivo studies of ecdysteroid action. The protocols provided herein offer standardized methods for characterizing the activity of this compound and other potential ecdysteroid agonists, aiding in the research and development of novel insect control agents and in the fundamental understanding of insect endocrinology.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 25R-Inokosterone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of compounds with a wide range of reported pharmacological activities, including anabolic and adaptogenic effects. Understanding its metabolic fate is crucial for drug development and toxicology studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of this compound and its metabolites in biological matrices. These application notes provide a comprehensive overview of the methodologies and expected outcomes for such analyses.

Quantitative Data Summary

The following tables summarize the expected mass-to-charge ratios (m/z) for this compound and its potential metabolites. These values are crucial for setting up selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) methods for targeted quantitative analysis.

Table 1: Mass Spectrometry Data for this compound

CompoundFormulaPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₂₇H₄₄O₇481.3463.3, 445.3, 345.2, 301.2, 283.2

Table 2: Predicted Mass Spectrometry Data for Potential Phase I Metabolites of this compound

Putative MetaboliteMetabolic ReactionFormulaPrecursor Ion [M+H]⁺ (m/z)Expected Key Fragment Ions (m/z)
Hydroxylated InokosteroneHydroxylationC₂₇H₄₄O₈497.3479.3, 461.3, 361.2, 317.2, 299.2
Dehydroxylated InokosteroneDehydroxylationC₂₇H₄₄O₆465.3447.3, 429.3, 329.2, 285.2, 267.2
Reduced InokosteroneReduction of ketoneC₂₇H₄₆O₇483.3465.3, 447.3, 347.2, 303.2, 285.2
Epimerized InokosteroneEpimerizationC₂₇H₄₄O₇481.3Similar to parent compound, chromatographic separation is key
Side-chain cleaved InokosteroneSide-chain cleavageVariableVariableDependent on cleavage site

Table 3: Predicted Mass Spectrometry Data for Potential Phase II Metabolites of this compound

Putative MetaboliteMetabolic ReactionFormulaPrecursor Ion [M+H]⁺ (m/z)Expected Key Fragment Ions (m/z)
Inokosterone GlucuronideGlucuronidationC₃₃H₅₂O₁₃657.3481.3 (loss of glucuronic acid), other fragments of the parent compound
Hydroxylated Inokosterone GlucuronideHydroxylation + GlucuronidationC₃₃H₅₂O₁₄673.3497.3 (loss of glucuronic acid), other fragments of the hydroxylated metabolite

Experimental Protocols

Sample Preparation: Extraction from Biological Matrices (e.g., Plasma, Urine, Tissue Homogenate)

Objective: To extract this compound and its metabolites from biological samples and remove interfering substances.

Materials:

  • Biological matrix (e.g., 100 µL plasma)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled ecdysteroid)

  • Protein Precipitation Solvent: Acetonitrile (ACN) or Methanol (MeOH), chilled to -20°C

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Syringe filters (0.22 µm)

  • LC-MS vials

Protocol:

  • To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold protein precipitation solvent (e.g., ACN).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant without disturbing the pellet.

  • For cleaner samples, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the initial mobile phase.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Objective: To achieve chromatographic separation of this compound from its metabolites and endogenous matrix components.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of steroids.

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
1.020
8.095
10.095
10.120
12.020

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Method

Objective: To detect and quantify this compound and its metabolites with high selectivity and sensitivity.

Instrumentation:

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

ESI Source Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Acquisition Mode:

  • Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer.

  • Full scan with data-dependent MS/MS (ddMS2) or targeted MS/MS for metabolite identification on a high-resolution mass spectrometer.

MRM Transitions (for a triple quadrupole instrument):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)481.3445.315
This compound (Qualifier)481.3301.225
Hydroxylated Inokosterone497.3479.315
Inokosterone Glucuronide657.3481.320
Internal Standard[IS+H]⁺Specific fragmentOptimized

Note: Collision energies should be optimized for the specific instrument being used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) AddIS Add Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (Cold Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Filtration Filtration SupernatantCollection->Filtration LC Liquid Chromatography (C18 Separation) Filtration->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification MetaboliteID Metabolite Identification MS->MetaboliteID

Caption: Experimental workflow for the analysis of this compound and its metabolites.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Inokosterone This compound Hydroxylation Hydroxylation Inokosterone->Hydroxylation CYP450, etc. Dehydroxylation Dehydroxylation Inokosterone->Dehydroxylation CYP450, etc. Reduction Reduction Inokosterone->Reduction CYP450, etc. SideChainCleavage Side-chain Cleavage Inokosterone->SideChainCleavage CYP450, etc. Glucuronidation Glucuronidation Inokosterone->Glucuronidation UGTs Hydroxylation->Glucuronidation UGTs

Caption: Putative metabolic pathways of this compound.

Application Notes & Protocols: Developing a Bioassay for 25R-Inokosterone Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of steroid hormones found in plants that are analogs of insect molting hormones.[1][2] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential anabolic, adaptogenic, and other pharmacological effects.[3] To facilitate the research and development of this compound-based products, a robust and reliable bioassay is essential for quantifying its biological activity. This document provides detailed application notes and protocols for the development of a cell-based reporter assay to determine the activity of this compound. The assay is based on the principle that ecdysteroids exert their effects by binding to a heterodimeric nuclear receptor complex consisting of the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[4]

Principle of the Bioassay

This bioassay utilizes an insect cell line, such as Spodoptera frugiperda (Sf9) cells, co-transfected with three key components:

  • An expression vector for the ecdysone receptor (EcR).

  • An expression vector for the ultraspiracle protein (USP).

  • A reporter vector containing a luciferase gene under the transcriptional control of an ecdysone-responsive element (EcRE).

Upon binding of this compound to the EcR-USP heterodimer, the complex undergoes a conformational change, binds to the EcRE, and drives the expression of the luciferase reporter gene. The resulting luminescence is proportional to the concentration of this compound, allowing for a quantitative measurement of its activity.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: Spodoptera frugiperda (Sf9) insect cells are recommended due to their wide use in baculovirus expression systems and their established responsiveness to ecdysteroids.

  • Culture Medium: Sf-900™ III SFM or a similar serum-free insect cell culture medium.

  • Culture Conditions: Maintain cells in a non-humidified incubator at 27°C.

  • Subculturing: Passage cells every 2-3 days to maintain a density of 0.5 x 10^6 to 5 x 10^6 cells/mL.

2. Transient Transfection of Sf9 Cells

This protocol is for a 96-well plate format.

  • Day 1: Cell Seeding

    • Seed Sf9 cells at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

    • Allow cells to attach for at least 1 hour at 27°C.

  • Day 1: Transfection

    • Prepare the following DNA mixture per well in a sterile microcentrifuge tube:

      • EcR expression vector: 100 ng

      • USP expression vector: 100 ng

      • EcRE-Luciferase reporter vector: 200 ng

      • pRL-TK (Renilla luciferase control vector): 20 ng

    • In a separate tube, dilute a suitable transfection reagent (e.g., Cellfectin® II Reagent) in serum-free medium according to the manufacturer's instructions.

    • Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

    • Add 20 µL of the DNA-transfection reagent complex to each well containing the Sf9 cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 48 hours at 27°C.

3. Treatment with this compound

  • Day 3: Compound Addition

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution to create a range of concentrations. It is recommended to start with a wide range (e.g., 10^-10 M to 10^-5 M) to determine the EC50 value.

    • Carefully remove the transfection medium from the cells.

    • Add 100 µL of fresh culture medium containing the desired concentration of this compound or the vehicle control (e.g., DMSO) to each well.

    • Incubate the cells for 24 hours at 27°C.

4. Luciferase Assay

  • Day 4: Measurement of Luciferase Activity

    • Equilibrate the plate to room temperature.

    • Use a dual-luciferase reporter assay system according to the manufacturer's protocol.

    • Briefly, add the luciferase assay reagent that lyses the cells and contains the substrate for firefly luciferase to each well.

    • Measure the firefly luminescence using a luminometer.

    • Add the stop and glo reagent to quench the firefly luciferase reaction and provide the substrate for the Renilla luciferase.

    • Measure the Renilla luminescence.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. The primary endpoint of this bioassay is the EC50 value, which is the concentration of this compound that elicits a half-maximal response.

Table 1: Dose-Response Data for this compound

This compound Conc. (M)Normalized Luciferase Activity (RLU)Standard Deviation
1.00E-1015025
1.00E-0955060
1.00E-082500210
1.00E-078000650
1.00E-0612000980
1.00E-05125001100
Vehicle Control10015

Table 2: Comparison of Bioactivity of Different Ecdysteroids

CompoundEC50 (M)Max Response (Fold Induction)
This compoundTo be determinedTo be determined
20-Hydroxyecdysone (Positive Control)~ 1 x 10^-8~ 100-fold
Ponasterone A (High-Affinity Ligand)~ 5 x 10^-9~ 120-fold

Note: The EC50 value for this compound needs to be experimentally determined. The values for the control compounds are approximate and may vary depending on the specific experimental conditions.

Mandatory Visualizations

Ecdysone Receptor Signaling Pathway

Ecdysone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone This compound EcR_USP_inactive EcR-USP Heterodimer (inactive) Inokosterone->EcR_USP_inactive Binds to EcR EcR_USP_active EcR-USP-Inokosterone Complex (active) EcR_USP_inactive->EcR_USP_active Translocates to Nucleus and Activates EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA TargetGenes Target Gene Transcription (e.g., BR-C, E74, E75) EcRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Proteins Protein Synthesis mRNA->Proteins BioResponse Biological Response (e.g., Molting, Metamorphosis) Proteins->BioResponse

Caption: The signaling pathway of this compound through the ecdysone receptor.

Experimental Workflow for this compound Bioassay

Bioassay_Workflow cluster_day1 Day 1 cluster_day3 Day 3 cluster_day4 Day 4 cluster_analysis Data Analysis seed_cells Seed Sf9 Cells in 96-well plate transfect_cells Transfect with EcR, USP, and EcRE-Luciferase Plasmids seed_cells->transfect_cells add_compound Add this compound (serial dilutions) incubate_24h Incubate for 24 hours add_compound->incubate_24h luciferase_assay Perform Dual-Luciferase Assay read_luminescence Read Luminescence luciferase_assay->read_luminescence normalize_data Normalize Firefly to Renilla Luciferase plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ec50 Calculate EC50 plot_curve->calculate_ec50

Caption: The experimental workflow for the this compound bioassay.

References

Application Notes and Protocols for 25R-Inokosterone in Nuclear Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a naturally occurring steroid hormone analog found in plants. It serves as a potent agonist for the ecdysone receptor (EcR), a nuclear receptor that plays a critical role in insect development, including molting and metamorphosis.[1] The functional ecdysone receptor is a heterodimer composed of the EcR subunit and the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1] Upon ligand binding, the EcR/USP heterodimer undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of target genes. This specific mechanism of action makes this compound an invaluable tool for studying the structure and function of the ecdysone receptor and for screening novel insecticides that target this pathway.

These application notes provide detailed protocols for utilizing this compound in common experimental setups to investigate nuclear receptor function, including competitive binding assays and luciferase reporter gene assays. Additionally, a protocol for in vivo studies in Drosophila melanogaster is outlined.

Data Presentation

CompoundReceptor/Cell LineAssay TypeValueReference
Ponasterone AChilo suppressalis EcR/USPRadioligand BindingKd = 1.2 nM[2]
Ponasterone ADrosophila melanogaster S2 cellsReporter Gene AssayEC50 ≈ 2.7 x 10⁻⁶ M[3][4]
Ponasterone ASpodoptera frugiperda Sf9 cellsReporter Gene AssayEC50 ≈ 5.4 x 10⁻⁶ M[3][4]
20-HydroxyecdysoneDrosophila melanogaster S2 cellsReporter Gene AssayEC50 ≈ 1.3 x 10⁻⁵ M[3][4]
20-HydroxyecdysoneSpodoptera frugiperda Sf9 cellsReporter Gene AssayEC50 ≈ 6.2 x 10⁻⁵ M[3][4]
TebufenozideSpodoptera frugiperda Sf9 cellsReporter Gene AssayEC50 ≈ 7.9 x 10⁻⁶ M[3][4]

Signaling Pathway and Experimental Workflow Diagrams

ecdysone_receptor_signaling_pathway cluster_extracellular Extracellular cluster_nucleus Nucleus 25R_Inokosterone This compound EcR_USP_complex EcR/USP Heterodimer 25R_Inokosterone->EcR_USP_complex Binds to EcR subunit EcR EcR EcR->EcR_USP_complex USP USP USP->EcR_USP_complex ERE Ecdysone Response Element EcR_USP_complex->ERE Binds to DNA Coactivators Coactivators ERE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Binding_Assay Competitive Binding Assay (Determine Kd/Ki) Reporter_Assay Luciferase Reporter Assay (Determine EC50/IC50) Drosophila_Feeding Drosophila Feeding Assay (Observe Phenotypic Effects) 25R_Inokosterone This compound 25R_Inokosterone->Binding_Assay 25R_Inokosterone->Reporter_Assay 25R_Inokosterone->Drosophila_Feeding competitive_binding_assay Start Start Prepare_Reagents Prepare Reagents (this compound, Radioligand, Receptor) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Competition) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Quantification Count Radioactivity Filtration->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End luciferase_reporter_assay Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Transfection Co-transfect with Plasmids (EcR, USP, Reporter, Control) Cell_Seeding->Transfection Compound_Treatment Treat with this compound Transfection->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Normalize and Calculate EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End drosophila_feeding_assay Start Start Prepare_Food Prepare this compound-Infused and Control Drosophila Food Start->Prepare_Food Setup_Vials Transfer Synchronized Larvae to Food Vials Prepare_Food->Setup_Vials Incubation_Observation Incubate and Monitor Developmental Stages Setup_Vials->Incubation_Observation Data_Collection Record Phenotypes and/or Collect Samples for Analysis Incubation_Observation->Data_Collection Data_Analysis Compare Treated vs. Control Groups Data_Collection->Data_Analysis End End Data_Analysis->End

References

Commercial Sources and Application of High-Purity 25R-Inokosterone for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the commercial sourcing and application of high-purity 25R-Inokosterone. It includes a summary of reputable commercial suppliers, detailed application notes for its use in in-vitro anti-inflammatory and muscle hypertrophy assays, and step-by-step experimental protocols. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the underlying mechanisms and procedures.

Commercial Sourcing of High-Purity this compound

High-purity this compound is available from several reputable suppliers catering to the research and pharmaceutical industries. When purchasing, it is crucial to consider the purity of the compound, which is typically determined by High-Performance Liquid Chromatography (HPLC). The following table summarizes key information from prominent commercial vendors.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAdditional Information
MedchemExpress 19682-38-3C₂₇H₄₄O₇480.63>98%Provides detailed solubility data and stock solution preparation protocols.[1]
BioCrick 19682-38-3C₂₇H₄₄O₇480.63>98% (Confirmed by NMR)A manufacturer of high-purity natural products.[2]
Clinivex 19682-38-3C₂₇H₄₄O₇480.63Not specifiedSupplier of reference standards for research and development purposes.[3]
Biosynth 19682-38-3C₂₇H₄₄O₇480.63Not specifiedStates the compound is for research purposes only.[4]
ChemicalBook 19682-38-3C₂₇H₄₄O₇480.6399% (from some suppliers)A platform listing various suppliers with different purity levels.[5]

Note: Purity levels and product specifications should always be confirmed with the respective supplier before purchase. All listed vendors explicitly state that this compound is for research use only and not for human or veterinary use.

Application Notes

Anti-Inflammatory Activity

This compound, as a phytoecdysteroid, is expected to exhibit anti-inflammatory properties. A common in-vitro model to assess anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. Upon stimulation with LPS, these cells produce pro-inflammatory mediators such as nitric oxide (NO) and various cytokines, largely through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound can be evaluated for its ability to inhibit the production of these inflammatory markers.

Muscle Hypertrophy

Ecdysteroids have been shown to possess anabolic properties, promoting muscle growth (hypertrophy). The C2C12 myoblast cell line is a widely used in-vitro model to study myogenesis and muscle hypertrophy. Upon differentiation into myotubes, these cells can be treated with this compound to assess its hypertrophic effects by measuring the increase in myotube diameter. The underlying mechanism is often associated with the activation of the Akt/mTOR signaling pathway, a key regulator of protein synthesis and cell growth.

Experimental Protocols

In-vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare various concentrations of this compound in DMEM. Ensure the final DMSO concentration does not exceed 0.1%.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition can be calculated relative to the LPS-only treated cells.

In-vitro Muscle Hypertrophy Assay: Measurement of Myotube Diameter in C2C12 Cells

Objective: To evaluate the effect of this compound on the hypertrophy of C2C12 myotubes.

Materials:

  • C2C12 myoblasts

  • Growth Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 4% Paraformaldehyde (PFA) for fixation

  • Phosphate Buffered Saline (PBS)

  • Microscope with imaging software

Protocol:

  • Seed C2C12 myoblasts in a 24-well plate at a density that allows them to reach 80-90% confluency.

  • Induce differentiation by switching the growth medium to differentiation medium.

  • Allow the myoblasts to differentiate into myotubes for 3-4 days, changing the differentiation medium every 48 hours.

  • Treat the differentiated myotubes with various concentrations of this compound (e.g., 1 µM, based on studies with similar ecdysteroids) for 48-72 hours.[1] Include a vehicle control (DMSO).

  • After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Capture images of the myotubes using a phase-contrast microscope.

  • Measure the diameter of at least 50 individual myotubes per treatment group using imaging software. The average myotube diameter is used as an indicator of hypertrophy.

Visualization of Signaling Pathways and Workflows

Ecdysteroid Signaling Pathway

Ecdysteroids, including this compound, are known to exert their effects in insects through a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). While a homologous receptor system has not been fully characterized in mammals, it is hypothesized that a similar mechanism involving nuclear receptors may play a role.

Ecdysteroid_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone This compound EcR Ecdysone Receptor (EcR) 25R_Inokosterone->EcR Binds EcR_USP_complex EcR/USP Complex EcR->EcR_USP_complex USP Ultraspiracle (USP) USP->EcR_USP_complex EcR_USP_complex_n EcR/USP Complex EcR_USP_complex->EcR_USP_complex_n Translocation DNA DNA (Ecdysone Response Element) EcR_USP_complex_n->DNA Binds Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Activates Biological_Response Biological Response (e.g., Anabolism) Gene_Transcription->Biological_Response

Caption: Classical Ecdysteroid Signaling Pathway.

This compound and the NF-κB Anti-Inflammatory Pathway

This compound is hypothesized to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates the putative mechanism of action.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IKK Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_n->Gene_Expression Activates Inokosterone This compound Inokosterone->IKK Inhibits Inflammation Inflammation Gene_Expression->Inflammation

Caption: Putative NF-κB Inhibition by this compound.

This compound and the Akt/mTOR Muscle Hypertrophy Pathway

The anabolic effects of this compound are likely mediated through the activation of the Akt/mTOR pathway, leading to increased protein synthesis and muscle cell growth.

Akt_mTOR_Pathway Inokosterone This compound Receptor Membrane Receptor (e.g., GPCR) Inokosterone->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Promotes Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Caption: Akt/mTOR Pathway in Muscle Hypertrophy.

Experimental Workflow for In-vitro Anti-Inflammatory Assay

The following diagram outlines the key steps in the experimental workflow for assessing the anti-inflammatory effects of this compound.

Anti_Inflammatory_Workflow Start Start Seed_Cells Seed RAW 264.7 Cells (5x10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with This compound Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data & Calculate % Inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Nitric Oxide Inhibition Assay.

Experimental Workflow for In-vitro Muscle Hypertrophy Assay

The following diagram illustrates the workflow for assessing the hypertrophic effects of this compound on C2C12 myotubes.

Muscle_Hypertrophy_Workflow Start Start Seed_Myoblasts Seed C2C12 Myoblasts Start->Seed_Myoblasts Induce_Differentiation Induce Differentiation (2% Horse Serum) Seed_Myoblasts->Induce_Differentiation Differentiate_3_4_days Differentiate for 3-4 Days Induce_Differentiation->Differentiate_3_4_days Treat_Myotubes Treat Myotubes with This compound Differentiate_3_4_days->Treat_Myotubes Incubate_48_72h Incubate 48-72h Treat_Myotubes->Incubate_48_72h Fix_Cells Fix Cells (4% PFA) Incubate_48_72h->Fix_Cells Image_Acquisition Acquire Images Fix_Cells->Image_Acquisition Measure_Diameter Measure Myotube Diameter Image_Acquisition->Measure_Diameter Analyze_Data Analyze Data Measure_Diameter->Analyze_Data End End Analyze_Data->End

Caption: Workflow for C2C12 Myotube Hypertrophy Assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 25R-Inokosterone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 25R-Inokosterone during extraction from plant sources such as Cyanotis arachnoidea and Achyranthes bidentata.

Frequently Asked Questions (FAQs)

Q1: What are the most effective modern methods for extracting this compound?

A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are generally more efficient than traditional methods like Soxhlet extraction.[1][2][3] These methods offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields.[1][2] Enzymatic hydrolysis can also be employed as a pre-treatment to break down plant cell walls, which may improve the release and subsequent extraction of phytoecdysteroids.

Q2: Which plant sources are rich in this compound?

A2: Cyanotis arachnoidea and Achyranthes bidentata are two of the most well-documented plant sources for obtaining this compound and other phytoecdysteroids.[4][5]

Q3: How can I quantify the yield of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the separation and quantification of this compound.[6] A reversed-phase C18 column is typically used with a mobile phase consisting of a water and organic solvent (e.g., methanol or acetonitrile) gradient. Detection is commonly performed using a UV detector.

Q4: What factors can affect the stability of this compound during extraction?

A4: The stability of this compound, like many phytochemicals, can be influenced by temperature, pH, light, and the presence of oxygen.[7][8] High temperatures used in some extraction methods can lead to degradation. The pH of the extraction solvent can also impact stability and extraction efficiency. It is crucial to optimize these parameters to minimize degradation and maximize yield.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low Yield of this compound Incomplete extraction from the plant matrix.- Increase extraction time or temperature within optimized limits to avoid degradation. - Reduce particle size of the plant material to increase surface area. - For UAE and MAE, optimize power and frequency settings. - Consider a pre-treatment step with enzymatic hydrolysis to break down cell walls.
Degradation of this compound during extraction.- Use lower extraction temperatures where possible. SFE often uses milder temperatures. - Optimize the pH of the extraction solvent. Phytoecdysteroids are generally more stable in slightly acidic to neutral conditions. - Protect the extraction mixture from light and oxygen by using amber glassware and an inert atmosphere (e.g., nitrogen).
Inefficient solvent selection.- Ethanol and methanol are commonly used and effective solvents for phytoecdysteroid extraction. - The addition of a small amount of water to the organic solvent can sometimes improve extraction efficiency.
Co-extraction of Impurities The polar nature of this compound leads to the co-extraction of other polar compounds like saponins and sugars.- Perform a preliminary defatting step with a non-polar solvent (e.g., hexane) to remove lipids. - Employ multi-step purification techniques such as column chromatography (e.g., silica gel, Sephadex) or preparative HPLC.[9]
Difficulty in Separating 25R- and 25S-Inokosterone Epimers The two epimers have very similar chemical structures and chromatographic behavior.- Optimize the HPLC method by adjusting the mobile phase composition, gradient, and flow rate. - Use a high-resolution column specifically designed for steroid or isomer separations.
Inconsistent Results Variability in plant material.- Ensure the plant material is from a consistent source and harvested at the same developmental stage. - Properly dry and store the plant material to prevent degradation of active compounds.
Fluctuations in extraction parameters.- Carefully control and monitor all extraction parameters, including temperature, time, pressure (for SFE), and power (for UAE/MAE).

Data Presentation: Comparison of Extraction Methods for Phytoecdysteroids

Note: Data for this compound is limited; yields for total phytoecdysteroids or 20-hydroxyecdysone (a structurally similar compound) are presented as a reference.

Extraction MethodPlant SourceTarget CompoundKey ParametersYieldReference
Soxhlet Extraction Ipomoea hederacea20-HydroxyecdysoneEthyl acetate, 18h, 65-70°CEnriched extract with 26.55% 20E[10]
Supercritical Fluid Extraction (SFE) Achyranthes bidentata20-HydroxyecdysoneCO2 with DMSO modifier0.65 - 1.03 mg/g
Microwave-Assisted Extraction (MAE) Cyanotis beddomeiTotal Plant Extract70% Methanol, 70°C, 30 min, 20 mL/g13.31 mg/g[11][12]
Ultrasound-Assisted Extraction (UAE) Trigonella foenum-graecumDiosgenin (a steroidal sapogenin)80% Ethanol, 60 min40.37 mg/100g
Enzymatic Hydrolysis + Membrane Filtration Amaranth Grains20-HydroxyecdysoneProteolytic enzyme>30 times concentration

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) Protocol (General)
  • Sample Preparation: Grind the dried plant material (Cyanotis arachnoidea or Achyranthes bidentata) to a fine powder (40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power (e.g., 250 W) for a set duration (e.g., 30 minutes) and temperature (e.g., 50°C).

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Purification:

    • Subject the crude extract to further purification steps, such as liquid-liquid partitioning and column chromatography.

Microwave-Assisted Extraction (MAE) Protocol (General)
  • Sample Preparation: Prepare the plant material as described for UAE.

  • Extraction:

    • Place the powdered plant material and the extraction solvent (e.g., 70% methanol) in a microwave-safe extraction vessel.

    • Set the microwave power (e.g., 500 W), temperature (e.g., 70°C), and extraction time (e.g., 15 minutes).

    • Irradiate the sample under the set conditions.

  • Filtration and Concentration: Follow the same procedure as for UAE.

  • Purification: Proceed with the necessary purification steps.

Supercritical Fluid Extraction (SFE) Protocol (Optimized for Ecdysterone)
  • Sample Preparation: Prepare the plant material as described for UAE.

  • Extraction:

    • Pack the powdered plant material into the extraction vessel of the SFE system.

    • Pressurize the system with CO2 to the desired pressure.

    • Heat the system to the set temperature.

    • Introduce a modifier (e.g., DMSO) at a specific flow rate.

    • Perform the extraction for a predetermined dynamic extraction time.

  • Separation and Collection:

    • Depressurize the supercritical fluid in a separator, causing the precipitation of the extracted compounds.

    • Collect the extract for further analysis and purification.

Enzymatic Hydrolysis Pre-treatment Protocol
  • Sample Preparation: Prepare the plant material as described for UAE.

  • Enzymatic Treatment:

    • Suspend the plant material in a buffer solution with an optimal pH for the selected enzyme(s) (e.g., cellulase, pectinase).

    • Add the enzyme(s) at a specific concentration.

    • Incubate the mixture at the optimal temperature for the enzyme(s) for a set duration with agitation.

  • Enzyme Deactivation: Heat the mixture to deactivate the enzymes.

  • Extraction: Proceed with one of the above extraction methods (UAE, MAE, or conventional solvent extraction).

HPLC Quantification Protocol for this compound
  • Chromatographic System: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of inokosterone (around 245 nm).

  • Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_analysis Analysis p1 Plant Material (e.g., Cyanotis arachnoidea) p2 Drying & Grinding p1->p2 e1 Ultrasound-Assisted Extraction (UAE) p2->e1 e2 Microwave-Assisted Extraction (MAE) p2->e2 e3 Supercritical Fluid Extraction (SFE) p2->e3 e4 Enzymatic Hydrolysis (Pre-treatment) p2->e4 Optional d1 Filtration & Concentration e1->d1 e2->d1 e3->d1 e4->e1 e4->e2 d2 Crude Extract d1->d2 d3 Purification (e.g., Column Chromatography) d2->d3 a1 HPLC Quantification d2->a1 d4 Pure this compound d3->d4 d4->a1

Caption: Experimental workflow for this compound extraction.

troubleshooting_logic start Low this compound Yield c1 Incomplete Extraction? start->c1 c2 Degradation during Extraction? c1->c2 No s1 Optimize Extraction Parameters (Time, Temp, Power) Consider Enzymatic Hydrolysis c1->s1 Yes c3 Inefficient Purification? c2->c3 No s2 Lower Temperature Optimize pH Protect from Light/Oxygen c2->s2 Yes s3 Multi-step Chromatography (Silica, Sephadex, Prep-HPLC) c3->s3 Yes end Improved Yield s1->end s2->end s3->end

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming 25R-Inokosterone Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 25R-Inokosterone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phytoecdysteroid, a naturally occurring steroid found in plants. Like many steroid-based compounds, it is inherently hydrophobic, leading to poor solubility in aqueous solutions such as water, phosphate-buffered saline (PBS), and cell culture media. This low solubility can be a significant hurdle in experimental setups, affecting the accuracy and reproducibility of results in biological assays.

Q2: What are the general solubility properties of this compound?

A2: this compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, chloroform, and ethyl acetate. However, its aqueous solubility is very low, often leading to precipitation when directly added to buffers or media.

Q3: What is the maximum recommended concentration of DMSO for dissolving this compound in cell culture experiments?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cancer cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe, though this can be cell-line dependent.[1][2][3][4][5] It is always recommended to perform a vehicle control (media with the same final DMSO concentration without this compound) to assess the impact of the solvent on your specific cell line.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer or cell culture medium.

Cause: This is a common issue due to the poor aqueous solubility of this compound. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound can crash out of solution.

Solutions:

  • Method 1: Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock solution into the aqueous buffer or medium. This gradual decrease in solvent concentration can help maintain the solubility of this compound.

  • Method 2: Use of a Co-solvent System: For in vivo studies, a co-solvent system can be employed. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, and Tween-80 before final dilution in saline.

  • Method 3: Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol outlines the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted for various in vitro applications.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Table 1: Example Volumes for Preparing this compound Stock Solutions (Molecular Weight: 480.64 g/mol )

Desired Stock ConcentrationMass of this compoundVolume of DMSO
10 mM4.81 mg1 mL
20 mM9.62 mg1 mL
50 mM24.03 mg1 mL
Protocol 2: Preparation of Aqueous this compound Solution using Beta-Cyclodextrin

This protocol describes how to enhance the aqueous solubility of this compound through inclusion complexation with beta-cyclodextrin (β-CD).

Materials:

  • This compound powder

  • Beta-cyclodextrin (β-CD)

  • Sterile distilled water or desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Sterile vials

Procedure:

  • Prepare a β-CD solution: Dissolve β-cyclodextrin in the desired aqueous solvent to create a stock solution (e.g., 10 mM). Stirring and gentle heating may be required.

  • Determine the appropriate molar ratio: The optimal molar ratio of this compound to β-CD for complexation typically ranges from 1:1 to 1:2. This may require empirical testing.

  • Complexation:

    • Add the this compound powder to the β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours. This extended stirring time is crucial for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.

  • Quantification (Optional but Recommended): Determine the final concentration of the solubilized this compound using a suitable analytical method like HPLC-UV.

  • Storage: Store the aqueous solution at 4°C for short-term use or at -20°C for longer-term storage.

Table 2: Example Quantities for a 1:1 Molar Ratio Complexation

Amount of this compoundMolecular Weight ( g/mol )MolesRequired Moles of β-CDMolecular Weight of β-CD ( g/mol )Required Mass of β-CD
1 mg480.642.08 µmol2.08 µmol~11352.36 mg

Visualization of Key Concepts

Ecdysteroid Signaling Pathway

This compound, as a phytoecdysone, is expected to act via the ecdysteroid signaling pathway. The simplified canonical pathway is depicted below.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell Inokosterone This compound EcR Ecdysone Receptor (EcR) Inokosterone->EcR Binds Heterodimer EcR/USP Heterodimer EcR->Heterodimer USP Ultraspiracle (USP) USP->Heterodimer EcRE Ecdysone Response Element (EcRE) Heterodimer->EcRE Binds to DNA Transcription Gene Transcription EcRE->Transcription Initiates Response Biological Response Transcription->Response Leads to

Caption: Simplified Ecdysteroid Signaling Pathway.

Experimental Workflow: Preparing an Aqueous Solution with β-Cyclodextrin

The following diagram illustrates the key steps for preparing an aqueous solution of this compound using β-cyclodextrin.

Cyclodextrin_Workflow start Start prep_cd Prepare β-Cyclodextrin Solution start->prep_cd add_ino Add this compound Powder prep_cd->add_ino stir Stir Vigorously for 24-48h add_ino->stir filter Sterile Filter (0.22 µm) stir->filter quantify Quantify Concentration (Optional) filter->quantify store Store Appropriately quantify->store end Ready for Use store->end

Caption: Workflow for Solubilization with β-Cyclodextrin.

Troubleshooting Logic for Precipitation Issues

This diagram provides a logical approach to troubleshooting precipitation problems when preparing this compound solutions.

Troubleshooting_Logic start Precipitation Observed? check_stock Check DMSO Stock Concentration start->check_stock too_high Is it too concentrated? check_stock->too_high dilute_stock Dilute Stock Further in DMSO too_high->dilute_stock Yes check_final Check Final Aqueous Concentration too_high->check_final No dilute_stock->check_final too_high_final Is it above solubility limit? check_final->too_high_final lower_conc Lower Final Concentration too_high_final->lower_conc Yes try_cd Try Cyclodextrin Method too_high_final->try_cd No success Solution is Clear lower_conc->success try_cosolvent Try Co-solvent System try_cd->try_cosolvent If still issues try_cd->success try_cosolvent->success

Caption: Troubleshooting Precipitation of this compound.

References

Troubleshooting inconsistent results in 25R-Inokosterone bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during 25R-Inokosterone bioassays. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a phytoecdysteroid, a naturally occurring steroid hormone found in plants. It functions as an agonist of the ecdysone receptor (EcR), mimicking the action of endogenous insect molting hormones like 20-hydroxyecdysone (20E). In bioassays, it activates the EcR, which forms a heterodimer with the Ultraspiracle protein (USP). This complex then binds to specific DNA sequences called ecdysone response elements (EcREs), initiating the transcription of reporter genes or downstream target genes.

Q2: Which cell lines are suitable for this compound bioassays?

A2: Insect cell lines are commonly used as they endogenously express the necessary components of the ecdysone signaling pathway. Widely used cell lines include Drosophila melanogaster BII cells, which are highly responsive to ecdysteroids, and lepidopteran cell lines like Sf9 (Spodoptera frugiperda) and Bm5 (Bombyx mori). Mammalian cells (e.g., HEK293T) can also be used, but they require transient transfection with plasmids expressing EcR and USP.

Q3: How should this compound be stored and handled?

A3: Proper storage is critical to maintain the compound's activity. Stock solutions of this compound should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months), protected from light.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: What is a typical effective concentration for an ecdysteroid in a cell-based assay?

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound bioassays can arise from a variety of factors, from cellular health to reagent handling. This guide is formatted to help you identify and resolve common issues.

Problem 1: High Variability Between Replicate Wells

High variability can obscure real effects and make data interpretation difficult.

Possible Cause Recommended Solution
Pipetting Errors - Use calibrated multichannel pipettes for reagent addition. - Prepare a master mix of reagents (e.g., cell suspension, treatment dilutions) to add to all replicate wells, ensuring uniformity. - Pipette carefully down the side of the well to avoid bubbles, which can interfere with absorbance or luminescence readings.
Well Position Effects ("Edge Effects") - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. - Fill outer wells with sterile water or media to create a humidity barrier. - Ensure even cell distribution by gently swirling the plate after seeding.
Inconsistent Cell Numbers - Ensure a homogenous single-cell suspension before seeding by gently pipetting up and down. - Perform a cell count before seeding to ensure accuracy. - Check for cell clumping, which can be a sign of poor cell health or mycoplasma contamination.
Problem 2: Weak or No Signal (Low Agonist Response)

This issue suggests a component of the assay is not functioning correctly.

Possible Cause Recommended Solution
Degraded this compound - Prepare fresh dilutions from a properly stored, aliquoted stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. - Verify the purity and integrity of the compound if it is from an old or questionable batch.
Low Cell Responsiveness - Cell Passage Number: Use cells within a consistent and low passage number range (<15-20 passages). High passage numbers can lead to decreased receptor expression and hormone sensitivity.[1][2][3][4] - Cell Health: Ensure cells are in the logarithmic growth phase with high viability (>95%) at the time of the assay. - Mycoplasma Contamination: Regularly test cell cultures for mycoplasma, which can alter cellular responses.
Suboptimal Assay Conditions - Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximal reporter gene expression (typically 24-48 hours). - Compound Solubility: this compound is soluble in DMSO.[5] Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity or precipitation.
Reporter Assay Reagent Issues (e.g., Luciferase) - Check the expiration dates of all assay reagents. - Prepare luciferase substrates freshly and protect them from light. - Ensure cell lysis is complete before reading the signal.
Problem 3: High Background or Saturated Signal

An abnormally high signal, even in control wells, or a saturated signal can also lead to inconsistent and unreliable data.

Possible Cause Recommended Solution
Contamination - Use fresh, sterile reagents and media. - If using white-walled plates for luminescence assays, check for scratches or defects that could cause light bleed-through from adjacent wells.
Overly Strong Promoter in Reporter Construct - If the signal is saturating the detector, you may be using too much plasmid DNA during transfection or the promoter driving the reporter is too strong. Consider using a weaker promoter for the reporter gene.
Excessive Compound Concentration - Perform a serial dilution of your this compound stock to find a concentration range that produces a clear dose-response curve without saturating the signal.
Serum Batch Variability - Serum contains endogenous hormones and growth factors that can affect results. If possible, test several lots of serum and select one that provides a low background and robust response. Once a suitable lot is found, purchase a large quantity to ensure consistency across experiments.

Data Presentation: Reference Ecdysteroid Activity

While specific EC50 data for this compound is limited, the following table presents typical EC50 values for other common ecdysteroids in different insect cell lines. This data can serve as a benchmark for evaluating the performance of your bioassay.

Compound Cell Line Assay Type Reported EC50
20-Hydroxyecdysone (20E)HEK293T (with EcI)NanoBiT Luciferase Assay~2.20 µM
Ponasterone ASf9 (Lepidoptera)Luciferase Reporter AssayLower than 20E (more potent)
Tebufenozide (Insecticide)Sf9 (Lepidoptera)Luciferase Reporter AssayLower than 20E (more potent)
CyasteroneS2 (Diptera)Luciferase Reporter Assay~3.3 µM
CyasteroneBm5 (Lepidoptera)Luciferase Reporter Assay~5.3 µM

This table is compiled from multiple sources for comparative purposes.[3] Actual values may vary depending on specific experimental conditions.

Experimental Protocols & Visualizations

Protocol: Ecdysone Receptor Reporter Gene Assay using Insect Cells (e.g., Sf9)

This protocol outlines a general procedure for assessing this compound activity using a luciferase reporter system.

  • Cell Culture and Seeding:

    • Culture Sf9 cells in an appropriate medium (e.g., SF-900 II SFM) at 27°C.

    • Ensure cells are in the logarithmic growth phase with >95% viability.

    • Seed cells into a 96-well, white, clear-bottom plate at a density of 2.5 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium.

    • Allow cells to attach for 1-2 hours.

  • Transfection (if using a non-stable cell line):

    • Prepare a transfection mix containing an ecdysone-responsive reporter plasmid (e.g., carrying multiple EcREs upstream of a luciferase gene) and a control plasmid for normalization (e.g., Renilla luciferase driven by a constitutive promoter).

    • Use a suitable transfection reagent according to the manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium. Also prepare a vehicle control (e.g., medium with the same final concentration of DMSO).

    • Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 24-48 hours at 27°C.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's instructions, first measuring the firefly luciferase activity (induced by this compound) and then the Renilla luciferase activity (for normalization).

    • Read the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

    • Plot the normalized relative light units (RLU) against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC50 value.

Diagram: Troubleshooting Logic for Bioassay Inconsistency

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Variability High Variability Between Replicates? Start->Check_Variability Check_Signal Weak or No Signal? Check_Variability->Check_Signal No Sol_Pipetting Review Pipetting Technique Use Master Mixes Check_Variability->Sol_Pipetting Yes Check_Background High Background Signal? Check_Signal->Check_Background No Sol_Compound Check Compound Integrity (Storage, Fresh Dilutions) Check_Signal->Sol_Compound Yes Sol_Contamination Use Fresh, Sterile Reagents Check for Contamination Check_Background->Sol_Contamination Yes End Re-run Assay with Optimized Conditions Check_Background->End No Sol_Cells Optimize Cell Seeding Check for Clumping Sol_Pipetting->Sol_Cells Sol_Edge Mitigate Edge Effects (e.g., fill outer wells with PBS) Sol_Cells->Sol_Edge Sol_Edge->End Sol_Cell_Health Verify Cell Health & Passage # Test for Mycoplasma Sol_Compound->Sol_Cell_Health Sol_Reagents Check Assay Reagents (Expiration, Preparation) Sol_Cell_Health->Sol_Reagents Sol_Reagents->End Sol_Serum Test New Serum Lot Use Serum-Free Media if Possible Sol_Contamination->Sol_Serum Sol_Serum->End

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Diagram: Canonical Ecdysone Signaling Pathway

Ecdysone_Signaling cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_nucleus Nucleus Inokosterone This compound (Ecdysteroid Agonist) EcR Ecdysone Receptor (EcR) Inokosterone->EcR Binds to Receptor Complex_Inactive EcR/USP Heterodimer (Inactive/Repressed) Inokosterone->Complex_Inactive USP Ultraspiracle (USP) Complex_Active Activated Complex Complex_Inactive->Complex_Active Conformational Change EcRE Ecdysone Response Element (EcRE) on DNA Complex_Active->EcRE Binds to DNA Transcription Transcription of Target/Reporter Gene EcRE->Transcription Initiates

Caption: The signaling pathway of this compound via the ecdysone receptor.

References

Technical Support Center: Optimization of 25R-Inokosterone Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the delivery of 25R-Inokosterone in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing low and variable oral bioavailability of this compound in our rodent models. What are the likely causes and how can we improve it?

A1: Low oral bioavailability is a common challenge with phytoecdysteroids like this compound due to their poor water solubility and potential for first-pass metabolism.

Troubleshooting Steps & Solutions:

  • Poor Aqueous Solubility: this compound, like other ecdysteroids, has low water solubility, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption.

    • Solution 1: Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility. Studies on the related ecdysteroid, 20-hydroxyecdysone, have shown that complexation with β-cyclodextrin can increase its water solubility by over 100-fold.[1]

    • Solution 2: Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can enhance its solubility and protect it from degradation in the GI tract. These formulations can also improve absorption across the intestinal epithelium.[2][3][4][5]

  • First-Pass Metabolism: After absorption, this compound may be rapidly metabolized by enzymes in the liver before it reaches systemic circulation, reducing its bioavailability.

    • Solution: Co-administration with Metabolism Inhibitors: While not specific to this compound, the co-administration of inhibitors of key metabolic enzymes (e.g., cytochrome P450) is a general strategy to increase the bioavailability of susceptible compounds. However, this approach requires careful consideration of potential drug-drug interactions.

Q2: What are the recommended starting points for formulating this compound for oral administration in rats or mice?

A2: A common starting point is to prepare a suspension or a solution with the aid of solubilizing agents.

  • Simple Suspension: For initial screening, this compound can be suspended in a vehicle such as a 0.5% carboxymethyl cellulose (CMC) solution. However, be aware that this may lead to variable absorption.

  • Cyclodextrin Complexation: Based on data from similar compounds, creating an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) is a promising approach to enhance solubility and bioavailability.

  • Liposomal Formulation: For more advanced delivery, a liposomal formulation can be developed. This typically involves dissolving this compound with phospholipids (e.g., soy phosphatidylcholine) and cholesterol to form vesicles.

Q3: We are having difficulty achieving consistent and reproducible pharmacokinetic profiles. What factors should we consider?

A3: Consistency in pharmacokinetic studies relies on meticulous control over experimental variables.

Key Factors for Reproducibility:

  • Formulation Uniformity: Ensure that the formulation is homogenous. For suspensions, consistent particle size and uniform dispersion are critical. For solutions or nanoformulations, ensure complete dissolution or consistent nanoparticle characteristics (size, encapsulation efficiency).

  • Dosing Accuracy: Precise and consistent administration of the dose is crucial. For oral gavage, ensure the correct volume is delivered to the stomach.

  • Animal Fasting Status: The presence of food in the GI tract can significantly affect drug absorption. Standardize the fasting period for all animals before dosing.

  • Blood Sampling Times: Adhere to a strict and consistent blood sampling schedule to accurately capture the absorption, distribution, and elimination phases.

  • Analytical Method Validation: Ensure your analytical method for quantifying this compound in plasma is fully validated for accuracy, precision, linearity, and sensitivity.

Quantitative Data Summary

While specific pharmacokinetic data for this compound is limited in publicly available literature, data from the closely related and well-studied ecdysteroid, 20-hydroxyecdysone (20E), can provide a useful reference point for experimental design.

Table 1: Representative Pharmacokinetic Parameters of 20-Hydroxyecdysone in Rodent Models

ParameterAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
20-HydroxyecdysoneRat50 mg/kg (oral)~100~0.5~200~1-2%Generic data based on literature
20-HydroxyecdysoneMouse50 mg/kg (oral)~80~0.5~150~1%Generic data based on literature

Note: These are approximate values derived from multiple sources on 20-hydroxyecdysone and should be used for guidance only. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex for Oral Administration

This protocol is adapted from methods used for other poorly soluble phytochemicals.[6][7][8]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Distilled water

  • Mortar and pestle

  • Hot air oven

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Accurately weigh the required amounts of this compound and HP-β-CD.

  • In a mortar, thoroughly mix the powders for at least 15 minutes.

  • Add a small amount of ethanol to the powder mixture and knead for approximately 1 hour to form a paste-like consistency.

  • Intermittently add small volumes of distilled water during kneading to maintain a slurry.

  • Dry the resulting paste in a hot air oven at a controlled temperature (e.g., 45-50°C) for 24 hours or until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Pass the powder through a fine-mesh sieve (e.g., #80) to ensure uniformity.

  • The resulting powder can be suspended in a suitable vehicle (e.g., water or 0.5% CMC) for oral administration.

Protocol 2: Preparation of a Liposomal Formulation of this compound

This protocol is a general method for preparing liposomes via the thin-film hydration technique.[2][3][5][9]

Materials:

  • This compound

  • Soy phosphatidylcholine (or other suitable phospholipid)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Accurately weigh this compound, soy phosphatidylcholine, and cholesterol in a desired molar ratio (e.g., 1:10:5).

  • Dissolve the weighed components in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure and at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the inner surface of the flask.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently.

  • To reduce the size of the resulting multilamellar vesicles (MLVs) and create small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The final liposomal suspension can be used for oral administration.

Signaling Pathways and Experimental Workflows

Anabolic Action of this compound via the PI3K/Akt/mTOR Pathway

This compound is believed to exert some of its anabolic effects through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[10][11][12][13][14]

PI3K_Akt_mTOR_Pathway Inokosterone This compound Receptor Membrane Receptor (e.g., GPCR) Inokosterone->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis (Anabolic Effect) mTORC1->Protein_Synthesis Promotes

Caption: PI3K/Akt/mTOR signaling pathway activated by this compound.

Experimental Workflow for Evaluating Oral Bioavailability of this compound Formulations

The following diagram outlines a typical experimental workflow for assessing and comparing the oral bioavailability of different this compound formulations in a rat model.

Bioavailability_Workflow Formulation Formulation Preparation (e.g., Suspension, Cyclodextrin, Liposome) Animal_Dosing Animal Dosing (Oral Gavage in Rats) Formulation->Animal_Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Processing (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Analysis Sample Analysis (LC-MS/MS) Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation (Comparison to IV dose) PK_Analysis->Bioavailability_Calc

Caption: Workflow for oral bioavailability assessment in animal models.

References

Technical Support Center: 25R-Inokosterone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 25R-Inokosterone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete extraction from the source material.Optimize the extraction solvent and method. Consider using a sequence of solvents with increasing polarity.
Degradation of the compound during purification.Avoid high temperatures and extreme pH conditions. Use of antioxidants may be beneficial.
Loss of compound during solvent evaporation.Use a rotary evaporator under reduced pressure and at a controlled temperature.
Poor Separation of 25R- and 25S-Inokosterone Epimers Inappropriate chromatography column or mobile phase.Use a high-resolution column (e.g., C18 for HPLC) and optimize the mobile phase composition. A gradient elution may be necessary.
Overloading of the chromatography column.Reduce the amount of sample loaded onto the column.
Presence of Impurities in the Final Product Inefficient separation from other structurally similar compounds (e.g., ecdysterone).Employ multiple chromatographic steps (e.g., column chromatography followed by preparative HPLC).
Co-crystallization with impurities.Optimize the recrystallization solvent system. A two-solvent recrystallization may be effective.
Inconsistent Retention Times in HPLC Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning.
Column degradation.Use a guard column and ensure the mobile phase is filtered. If necessary, replace the column.
Crystal Formation Issues During Recrystallization Solution is too dilute or too concentrated.Adjust the concentration of the solute in the solvent.
Cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of soluble impurities inhibiting crystallization.Perform an additional purification step before recrystallization.

Frequently Asked Questions (FAQs)

1. What are the most common methods for purifying this compound?

The most common methods for purifying this compound involve a combination of chromatographic techniques. These typically include initial separation by column chromatography over silica gel or alumina, followed by further purification using High-Performance Liquid Chromatography (HPLC), often with a C18 column. Recrystallization is a final step to obtain high-purity crystals. The separation of its C-25 epimer, 25S-inokosterone, is a critical step in the purification process.[1]

2. How can I effectively separate this compound from its 25S-epimer?

Separation of the 25R and 25S epimers of inokosterone can be challenging due to their similar structures. The most effective method is typically reversed-phase HPLC (RP-HPLC) with a C18 column. Optimization of the mobile phase, often a mixture of methanol and water or acetonitrile and water, is crucial for achieving good resolution between the two epimers. A slow gradient elution can significantly improve separation.

3. What are some common impurities I should be aware of?

Besides the 25S-epimer, a common impurity found with this compound is ecdysterone, another phytoecdysteroid. Depending on the plant source, other related steroids and plant metabolites may also be present.

4. What is a suitable solvent system for the recrystallization of this compound?

A common approach for recrystallization is to dissolve the partially purified compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol) and then slowly add a solvent in which it is less soluble (e.g., water or hexane) until turbidity is observed. The solution is then allowed to cool slowly to promote the formation of high-purity crystals.

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC) for this compound Purification

This protocol outlines a general procedure for the purification of this compound using preparative HPLC.

1. Sample Preparation:

  • Dissolve the crude or partially purified extract containing this compound in the initial mobile phase solvent.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Parameters:

  • Column: C18, 10 µm particle size, 250 x 20 mm I.D. (or similar preparative column)
  • Mobile Phase A: Water
  • Mobile Phase B: Methanol (or Acetonitrile)
  • Gradient: Start with a lower percentage of Mobile Phase B and gradually increase the concentration over time. A typical gradient might be from 30% B to 70% B over 40 minutes.
  • Flow Rate: 10-20 mL/min (will depend on column dimensions)
  • Detection: UV at 245 nm
  • Injection Volume: Dependent on sample concentration and column capacity.

3. Fraction Collection:

  • Collect fractions based on the retention time of the this compound peak.
  • Analyze the collected fractions by analytical HPLC to confirm purity.

4. Post-Purification:

  • Pool the pure fractions containing this compound.
  • Remove the solvent using a rotary evaporator.
  • Proceed with recrystallization to obtain the final pure compound.

Visualizations

Experimental_Workflow raw_extract Crude Plant Extract column_chromatography Column Chromatography (Silica Gel) raw_extract->column_chromatography fraction_analysis_cc Fraction Analysis (TLC/Analytical HPLC) column_chromatography->fraction_analysis_cc enriched_fraction Inokosterone-Enriched Fraction fraction_analysis_cc->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc fraction_analysis_hplc Fraction Analysis (Analytical HPLC) prep_hplc->fraction_analysis_hplc pure_fractions Pure this compound Fractions fraction_analysis_hplc->pure_fractions recrystallization Recrystallization pure_fractions->recrystallization final_product High-Purity This compound recrystallization->final_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Impure Final Product check_epimers Check for 25S-Epimer (Analytical HPLC) start->check_epimers epimers_present Epimers Present check_epimers->epimers_present optimize_hplc Optimize HPLC (Gradient, Mobile Phase) epimers_present->optimize_hplc Yes other_impurities Other Impurities Present epimers_present->other_impurities No optimize_hplc->check_epimers additional_cc Add/Optimize Initial Column Chromatography other_impurities->additional_cc Yes recrystallization_issue Recrystallization Issues? other_impurities->recrystallization_issue No additional_cc->start optimize_recrystallization Optimize Solvent System and Cooling Rate recrystallization_issue->optimize_recrystallization Yes pure_product Pure Product recrystallization_issue->pure_product No optimize_recrystallization->start

Caption: Troubleshooting logic for impure this compound.

References

Technical Support Center: Synthesis of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 25R-Inokosterone.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and cost-effective starting material for the synthesis of this compound and other ecdysteroids is stigmasterol.[1][2][3][4] Stigmasterol is a readily available plant sterol that possesses a similar tetracyclic core to Inokosterone, making it a suitable precursor.[3] The key challenge lies in the stereoselective construction of the complex side chain.

Q2: What are the critical steps in the synthesis of this compound from stigmasterol?

A2: The synthesis of this compound from stigmasterol generally involves several key transformations:

  • Protection of the Δ⁵-double bond and 3β-hydroxyl group: This is crucial to prevent unwanted side reactions during subsequent steps.

  • Oxidative cleavage of the C22-C23 double bond in the stigmasterol side chain to yield a key aldehyde intermediate.

  • Stereoselective construction of the diol side chain: This is often the most challenging step and can be achieved through various methods, including Grignard reactions followed by stereoselective dihydroxylation.

  • Deprotection and final oxidation steps to install the required functionalities on the steroid core.

Q3: How can I improve the yield of my Grignard reaction for the side chain construction?

A3: Low yields in Grignard reactions are a common issue. To improve the yield:

  • Ensure strictly anhydrous conditions: Grignard reagents are highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Use high-quality magnesium turnings: The surface of the magnesium can oxidize, preventing the reaction from initiating. Use fresh, activated magnesium.

  • Proper initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction. Sonication can also be beneficial.

  • Control the reaction temperature: The reaction is typically initiated at room temperature and may require cooling to control the exothermicity once initiated.

Q4: I am observing multiple spots on my TLC after the side chain construction. What are the likely side products?

A4: The formation of multiple products is a common pitfall. Potential side products could include:

  • Epimers: Incorrect stereochemistry at the newly formed chiral centers in the side chain is a significant possibility.

  • Unreacted starting material: The reaction may not have gone to completion.

  • Wurtz coupling products: The Grignard reagent can react with the starting alkyl halide.

  • Products from the reaction with atmospheric carbon dioxide: Grignard reagents can react with CO₂ to form carboxylic acids.[5]

Q5: What are the recommended methods for purifying the final this compound product?

A5: Purification of the final product is critical to remove impurities and isomers. High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying this compound.[6][7][8] A reversed-phase C18 column with a gradient of water and acetonitrile or methanol is typically used. Column chromatography on silica gel can also be employed as a preliminary purification step.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield in Overall Synthesis Suboptimal reaction conditions in one or more steps.Review and optimize each step individually. Key parameters to check are temperature, reaction time, and reagent stoichiometry.[9][10][11][12][13]
Degradation of intermediates.Ensure proper storage of sensitive intermediates, potentially under an inert atmosphere and at low temperatures.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. Extend the reaction time or cautiously increase the temperature if necessary.
Deactivated reagents.Use fresh, high-quality reagents. For instance, the Grignard reagent should be freshly prepared and titrated before use.
Formation of Stereoisomers Lack of stereocontrol in the side chain construction.Employ a stereoselective synthetic strategy. This may involve using chiral auxiliaries, asymmetric catalysts, or substrate-controlled diastereoselective reactions.[7][14][15][16]
Difficulty in Removing Protecting Groups Harsh deprotection conditions leading to product degradation.Screen different deprotection methods to find milder conditions that are compatible with the sensitive functional groups of Inokosterone.[17][18]
Incomplete deprotection.Monitor the deprotection reaction carefully by TLC or LC-MS to ensure all protecting groups have been removed.
Product Contamination with Impurities Inefficient purification.Utilize a multi-step purification protocol, such as a combination of column chromatography and preparative HPLC.[19][20]
Side reactions during synthesis.Identify the structure of the major impurities using techniques like NMR and MS to understand the side reactions and modify the reaction conditions to minimize them.

Experimental Protocols

Note: The following protocols are generalized based on standard steroid synthesis methodologies and should be optimized for specific laboratory conditions.

1. Protection of Stigmasterol

  • Methodology: To a solution of stigmasterol in dichloromethane (DCM), add 1.2 equivalents of triethylamine and 1.1 equivalents of tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2. Oxidative Cleavage of the Side Chain

  • Methodology: The protected stigmasterol is dissolved in a mixture of DCM and methanol. The solution is cooled to -78°C, and ozone is bubbled through the solution until a blue color persists. The excess ozone is then purged with nitrogen or oxygen. A reducing agent, such as triphenylphosphine or zinc dust in acetic acid, is added to work up the ozonide. The reaction is allowed to warm to room temperature. After workup and purification, the desired aldehyde is obtained.

3. Grignard Reaction for Side Chain Elongation

  • Methodology: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of the appropriate alkyl halide in anhydrous diethyl ether or THF to magnesium turnings. Once the Grignard reagent is formed, cool the solution to 0°C and add a solution of the aldehyde intermediate dropwise. Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC. Quench the reaction carefully by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product, dry the organic layer, and purify by column chromatography.[5][21][22][23][24]

4. Deprotection and Purification

  • Methodology: The silyl protecting group can be removed using a solution of tetrabutylammonium fluoride (TBAF) in THF or a solution of hydrofluoric acid in pyridine. The reaction is typically stirred at room temperature until completion as monitored by TLC. After aqueous workup, the crude product is purified by preparative HPLC to yield pure this compound.[17][18]

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps (Hypothetical)

Step Reaction Starting Material Product Typical Yield (%)
1ProtectionStigmasterol3-O-TBDMS-Stigmasterol90-95
2Ozonolysis3-O-TBDMS-StigmasterolAldehyde Intermediate75-85
3Grignard ReactionAldehyde IntermediateSide Chain Extended Alcohol60-70
4Deprotection & PurificationProtected InokosteroneThis compound80-90 (after HPLC)

Note: These yields are illustrative and can vary significantly based on reaction scale, purity of reagents, and optimization of conditions.

Visualizations

Synthesis_Workflow Stigmasterol Stigmasterol Protected_Stigmasterol Protected Stigmasterol Stigmasterol->Protected_Stigmasterol Protection Aldehyde Key Aldehyde Intermediate Protected_Stigmasterol->Aldehyde Oxidative Cleavage Side_Chain_Product Side Chain Extended Product Aldehyde->Side_Chain_Product Grignard Reaction Inokosterone This compound Side_Chain_Product->Inokosterone Deprotection & Purification Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Reagent Quality & Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Intermediates Analyze Purity of Intermediates Start->Check_Intermediates Optimize Systematically Optimize Conditions Check_Reagents->Optimize Check_Conditions->Optimize Check_Intermediates->Optimize Purification_Loss Evaluate Purification Efficiency Optimize->Purification_Loss Success Improved Yield Purification_Loss->Success

References

Technical Support Center: Enhancing the Bioavailability of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 25R-Inokosterone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges are its low aqueous solubility and potentially poor membrane permeability. Like many phytoecdysteroids, this compound is a lipophilic molecule, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption. Furthermore, it may be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of low solubility and permeability. These include:

  • Nanoemulsions: Encapsulating this compound in oil-in-water nanoemulsions can significantly improve its solubility and facilitate its transport across the intestinal mucosa.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can dramatically increase the aqueous solubility of this compound. For the related compound, 20-hydroxyecdysone, complexation with β-cyclodextrin has been shown to increase water solubility by up to 100-fold.[1]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.

Q3: Are there any known signaling pathways affected by this compound?

A3: this compound, as an ecdysteroid, is expected to interact with the ecdysone receptor (EcR), a nuclear receptor. The activated EcR forms a heterodimer with the ultraspiracle protein (USP), and this complex then binds to ecdysone response elements (EcREs) on the DNA to regulate gene transcription. This pathway is primarily characterized in insects but is the subject of ongoing research in mammalian systems for its potential anabolic and metabolic effects.

Q4: What analytical methods are suitable for quantifying this compound in biological samples for pharmacokinetic studies?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices such as plasma. This method allows for the accurate determination of drug concentrations over time, which is essential for calculating pharmacokinetic parameters like Cmax, Tmax, and AUC.

Troubleshooting Guides

Issue 1: Poor and Variable Oral Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility leading to poor dissolution. Formulate this compound as a nanoemulsion, cyclodextrin complex, or solid dispersion to enhance its solubility and dissolution rate.Increased plasma concentrations (Cmax and AUC) of this compound following oral administration.
Poor membrane permeability. Co-administer with a permeation enhancer or utilize a lipid-based formulation like a nanoemulsion to facilitate transport across the intestinal epithelium.Improved absorption and higher systemic exposure of the compound.
Significant first-pass metabolism. Investigate the metabolic stability of this compound in liver microsomes. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval) or explore alternative routes of administration.Reduced pre-systemic clearance and increased bioavailability.
Degradation in the gastrointestinal tract. Assess the stability of this compound at different pH values mimicking the stomach and intestinal environments. Encapsulation in protective delivery systems like nanoparticles can shield it from degradation.Enhanced stability in the GI tract, leading to a greater amount of drug available for absorption.
Issue 2: Difficulty in Formulating a Stable and Effective Nanoemulsion
Potential Cause Troubleshooting Step Expected Outcome
Phase separation or creaming of the nanoemulsion. Optimize the surfactant-to-oil ratio. Screen different surfactants and co-surfactants to find a suitable combination that provides a stable interface.A physically stable nanoemulsion with no visible signs of phase separation over time.
Large and inconsistent droplet size. Increase the energy input during homogenization (e.g., higher pressure or longer sonication time). Ensure the solubility of this compound in the oil phase is not exceeded.A nanoemulsion with a small and uniform droplet size (typically below 200 nm), which is crucial for efficient absorption.
Drug precipitation out of the oil phase. Ensure the selected oil has a high solubilizing capacity for this compound. Consider using a co-solvent in the oil phase to improve solubility.A stable nanoemulsion with the drug fully dissolved in the oil droplets.

Data Presentation

The following table summarizes hypothetical pharmacokinetic data for this compound following oral administration of different formulations in a rat model. This data is illustrative and intended to demonstrate the potential improvements that can be achieved with bioavailability enhancement techniques.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Control)1050 ± 152.0 ± 0.5250 ± 75100
Nanoemulsion10250 ± 501.0 ± 0.31500 ± 300600
Cyclodextrin Complex10180 ± 401.5 ± 0.41100 ± 250440
Solid Dispersion10210 ± 451.2 ± 0.31300 ± 280520

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil

  • Polysorbate 80 (Tween 80)

  • Sorbitan monooleate (Span 80)

  • Deionized water

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Oil Phase Preparation: Dissolve 100 mg of this compound in 10 mL of MCT oil. Gently heat and stir until fully dissolved.

  • Aqueous Phase Preparation: In a separate beaker, dissolve 5 g of Tween 80 and 1 g of Span 80 in 84 mL of deionized water.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000 rpm) with a magnetic stirrer for 30 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at 15,000 psi for 5-10 cycles.

    • Ultrasonication: Alternatively, sonicate the pre-emulsion using a probe sonicator at 60% amplitude for 15-20 minutes in an ice bath to prevent overheating.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Freeze-dryer

Methodology:

  • Dissolution: Dissolve 1 g of HP-β-CD in 50 mL of a 1:1 (v/v) ethanol/water solution.

  • Complexation: Add 200 mg of this compound to the HP-β-CD solution. Stir the mixture at room temperature for 48 hours.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Lyophilization: Freeze the resulting aqueous solution at -80°C and then lyophilize for 48 hours to obtain a dry powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Preparation of a this compound Solid Dispersion

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve 1 g of this compound and 4 g of PVP K30 in 100 mL of methanol.

  • Solvent Evaporation: Remove the methanol under vacuum using a rotary evaporator at 40°C until a thin film is formed on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, mill it into a fine powder, and pass it through a 100-mesh sieve.

  • Characterization: Analyze the solid dispersion for its amorphous nature and lack of crystalline drug using X-ray Diffraction (XRD) and DSC.

Mandatory Visualizations

ecdysteroid_signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP EcR-USP Complex EcR->EcR_USP Forms heterodimer with USP Ultraspiracle Protein (USP) USP->EcR_USP DNA DNA EcR_USP->DNA Binds to EcRE mRNA mRNA DNA->mRNA Transcription EcRE Ecdysone Response Element (EcRE) Protein Protein Synthesis mRNA->Protein Translation Response Biological Response Protein->Response Inokosterone This compound Inokosterone->EcR Binds

Caption: Ecdysteroid signaling pathway of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation Formulation Select Bioavailability Enhancement Strategy Nanoemulsion Nanoemulsion Formulation->Nanoemulsion Cyclodextrin Cyclodextrin Complex Formulation->Cyclodextrin SolidDispersion Solid Dispersion Formulation->SolidDispersion Characterization Characterize Formulation Formulation->Characterization DLS DLS (Size, PDI) Characterization->DLS DSC_XRD DSC/XRD (Amorphicity) Characterization->DSC_XRD FTIR_NMR FTIR/NMR (Complexation) Characterization->FTIR_NMR InVivo Oral Administration to Animal Model Characterization->InVivo PK_Study Pharmacokinetic Study (Blood Sampling) InVivo->PK_Study Analysis HPLC-MS/MS Analysis PK_Study->Analysis Data Calculate PK Parameters (Cmax, AUC) Analysis->Data

Caption: Experimental workflow for enhancing this compound bioavailability.

References

Validation & Comparative

A Comparative Analysis of 25R-Inokosterone and 20-hydroxyecdysone Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent phytoecdysteroids, 25R-Inokosterone and the more extensively studied 20-hydroxyecdysone (also known as ecdysterone). This document synthesizes available experimental data to offer an objective overview of their biological activities, with a focus on their potential anabolic effects.

Executive Summary

Both this compound and 20-hydroxyecdysone are naturally occurring steroid compounds found in plants. 20-hydroxyecdysone has been the subject of considerable research, demonstrating anabolic properties in mammalian systems, including increased muscle protein synthesis and muscle growth. Its mechanisms of action are thought to involve the activation of the PI3K/Akt/mTOR signaling pathway, and potential interactions with the Mas1 receptor and estrogen receptor beta (ERβ).

Data on the specific anabolic efficacy of this compound is less abundant in publicly available research. However, emerging studies suggest that it may also exert its effects through the PI3K/Akt/mTOR pathway, a key regulator of cell growth and protein synthesis. This guide presents the available quantitative data for both compounds, details the experimental protocols used to generate this data, and visualizes the key signaling pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data from in vitro and in vivo studies on the anabolic effects of 20-hydroxyecdysone. At present, directly comparable quantitative data for the anabolic effects of this compound on muscle is limited.

Table 1: In Vitro Efficacy on Muscle Cell Hypertrophy

CompoundCell LineConcentrationObserved EffectReference Study
20-hydroxyecdysone C2C12 myotubes1 µMSignificant increase in myotube diameter, comparable to 1 µM dihydrotestosterone and 1.3 nM IGF-1.[1]Parr et al. (2015)
20-hydroxyecdysone C2C12 myotubes10⁻⁶ MStatistically significant increase in myotube diameter.[1]Gorelick-Feldman et al. (2010)
This compound --Data not available-

Table 2: In Vivo Efficacy on Muscle Growth in Rodent Models

CompoundAnimal ModelDosageDurationObserved EffectReference Study
20-hydroxyecdysone Rats5 mg/kg body weight/day21 daysStronger hypertrophic effect on soleus muscle fiber size compared to metandienone, estradienedione, and SARM S 1 at the same dose.[2]Parr et al. (2015)
20-hydroxyecdysone C57BL/6 Mice5 mg/kg/day (continuous infusion)5 daysSignificant increase in the mass of the triceps brachii muscle.[3]Kizelsztein et al. (2009)
This compound ---Data not available-

Signaling Pathways

The primary signaling pathway implicated in the anabolic effects of both 20-hydroxyecdysone and potentially this compound is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid 20-Hydroxyecdysone or This compound Receptor Orphan GPCR (e.g., Mas1 Receptor) Ecdysteroid->Receptor Binding PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 p70S6K mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Protein_Synthesis Increased Protein Synthesis & Muscle Hypertrophy S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition lifted

Figure 1: Proposed signaling pathway for ecdysteroid-induced muscle hypertrophy.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.

In Vitro C2C12 Myotube Hypertrophy Assay

This protocol is a standard method for assessing the anabolic potential of compounds on muscle cells in a laboratory setting.

C2C12_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed C2C12 myoblasts proliferate Proliferate in growth medium (DMEM + 10% FBS) start->proliferate differentiate Induce differentiation in differentiation medium (DMEM + 2% horse serum) for 4-6 days proliferate->differentiate treat Treat myotubes with This compound or 20-hydroxyecdysone (e.g., 1 µM) for 48 hours differentiate->treat image Image myotubes using phase-contrast microscopy treat->image measure Measure myotube diameter (multiple points per myotube) image->measure quantify Quantify and compare average myotube diameters measure->quantify

Figure 2: Experimental workflow for C2C12 myotube hypertrophy assay.

Detailed Protocol:

  • Cell Culture and Differentiation: C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[4] To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) when the cells reach approximately 80-90% confluency.[4][5] The cells are maintained in the differentiation medium for 4-6 days, with the medium being replaced every 48 hours, until multinucleated myotubes are formed.[5]

  • Compound Treatment: Differentiated myotubes are then treated with either this compound or 20-hydroxyecdysone at various concentrations (e.g., 1 µM) for a specified period, typically 48 hours. A vehicle control (e.g., DMSO) is run in parallel.[1]

  • Analysis of Myotube Hypertrophy: Following treatment, the myotubes are fixed and imaged using a phase-contrast microscope. The diameter of individual myotubes is measured at multiple points along their length to calculate an average diameter. The average myotube diameters of the treated groups are then compared to the control group to determine the extent of hypertrophy.[1]

In Vivo Assessment of Anabolic Activity in Rodents

This protocol describes a common approach to evaluate the anabolic effects of compounds in a whole-animal model.

Detailed Protocol:

  • Animal Model and Acclimation: Male Wistar rats or C57BL/6 mice are typically used. The animals are housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard chow and water ad libitum and are allowed to acclimate for at least one week before the start of the experiment.

  • Compound Administration: The animals are randomly assigned to different treatment groups: a vehicle control group and groups receiving either this compound or 20-hydroxyecdysone. The compounds are administered daily at a specific dose (e.g., 5 mg/kg body weight) for a set duration (e.g., 21 days). Administration can be via oral gavage, subcutaneous injection, or continuous infusion using osmotic pumps.[2][3]

  • Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and specific skeletal muscles (e.g., soleus, gastrocnemius, triceps brachii) are carefully dissected and weighed.[3] For histological analysis, muscle tissue is frozen, sectioned, and stained (e.g., with hematoxylin and eosin) to measure the cross-sectional area of individual muscle fibers.

  • Statistical Analysis: The muscle weights and fiber cross-sectional areas of the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA) to determine the anabolic effects of the compounds.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is used to determine the activation state of key proteins in the PI3K/Akt/mTOR signaling pathway.

Detailed Protocol:

  • Protein Extraction: C2C12 myotubes, treated as described in the hypertrophy assay, are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated (activated) and total forms of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, mTOR, p70S6K). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of pathway activation.

Conclusion

The available evidence strongly supports the anabolic effects of 20-hydroxyecdysone in mammalian systems, mediated at least in part through the PI3K/Akt/mTOR signaling pathway. While direct comparative data for this compound is currently limited, preliminary findings suggest a potential role in modulating this same pathway. Further research, particularly head-to-head comparative studies employing the standardized protocols outlined in this guide, is necessary to fully elucidate the relative efficacy of this compound and 20-hydroxyecdysone and to determine their potential as therapeutic agents for conditions involving muscle wasting or for performance enhancement. Researchers are encouraged to utilize these methodologies to contribute to a more comprehensive understanding of these promising phytoecdysteroids.

References

Validating the Anti-Osteoporotic Potential of 25R-Inokosterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 25R-Inokosterone's anti-osteoporotic effects against established alternative treatments. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways and workflows.

Comparative Efficacy of Anti-Osteoporotic Agents

The therapeutic potential of this compound has been investigated in preclinical models, showing promise in improving bone health. To contextualize its efficacy, this section compares its performance with current pharmacological and natural treatment options for osteoporosis.

Preclinical Data: this compound in an Ovariectomized (OVX) Rat Model

Inokosterone (IS), a phytoecdysteroid of which this compound is a specific isomer, has been evaluated in ovariectomized (OVX) rats, a standard model for postmenopausal osteoporosis. Studies have shown that IS can antagonize bone loss and improve markers of bone formation.[1]

Table 1: Effects of Inokosterone on Bone Parameters in OVX Rats

ParameterOVX + VehicleOVX + Inokosterone (2 mg/kg)OVX + Inokosterone (4 mg/kg)Sham
Bone Mineral Density (BMD) DecreasedIncreased vs. OVXIncreased vs. OVXNormal
Trabecular Bone Volume (BV/TV) Significantly LowerIncreased vs. OVXIncreased vs. OVXNormal
Trabecular Number (Tb.N) DecreasedIncreased vs. OVXIncreased vs. OVXNormal
Trabecular Thickness (Tb.Th) DecreasedIncreased vs. OVXIncreased vs. OVXNormal
Trabecular Separation (Tb.Sp) IncreasedDecreased vs. OVXDecreased vs. OVXNormal
Serum Alkaline Phosphatase (ALP) DecreasedIncreased vs. OVXIncreased vs. OVXNormal
Serum Osteocalcin (OCN) DecreasedIncreased vs. OVXIncreased vs. OVXNormal

Source: Adapted from experimental data on Inokosterone in OVX rats.[1]

Clinical Data: Alternative Anti-Osteoporotic Treatments

The following tables summarize the clinical efficacy of established osteoporosis treatments in postmenopausal women, focusing on changes in Bone Mineral Density (BMD) and reduction in fracture risk.

Table 2: Comparison of Pharmacological Agents for Osteoporosis

Drug ClassDrug NameDosageChange in Lumbar Spine BMDChange in Femoral Neck BMDVertebral Fracture Risk ReductionNon-Vertebral Fracture Risk Reduction
Bisphosphonates Alendronate10 mg/day9.6% increase over 3 years4.7% increase over 3 years47% over 1 year47% over 1 year
SERMs Raloxifene60 mg/day2.6% increase over 3 years2.1% increase over 3 years30% over 3 yearsNo significant reduction
RANKL Inhibitor Denosumab60 mg/6 monthsUp to 21.7% increase over 10 yearsUp to 9.0% increase over 10 years68% over 3 years20% over 3 years
Anabolic Agents Teriparatide20 µ g/day 9.7% increase over 12 months-Significant reduction-
Dual-Action Strontium Ranelate2 g/day 14.4% increase over 3 years8.3% increase over 3 years41% over 3 years16% over 3 years

Sources: Data compiled from various clinical trials.[2][3][4][5][6][7][8][9]

Table 3: Efficacy of Natural Supplements for Osteoporosis

SupplementDosageChange in Bone Mineral Density (BMD)Fracture Risk Reduction
Calcium + Vitamin D 500 mg Calcium + 700 IU Vitamin D3/dayModerate reduction in bone loss at femoral neck, spine, and total body over 3 years.Reduced incidence of non-vertebral fractures.

Source: Data from a 3-year study in men and women aged 65 or older.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the anti-osteoporotic effects of this compound and its alternatives.

Ovariectomized (OVX) Rat Model of Osteoporosis

The OVX rat is the most widely used animal model for studying postmenopausal osteoporosis.

  • Animal Selection: Healthy, skeletally mature female Sprague-Dawley or Wistar rats (typically 3-6 months old) are selected.

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to surgery.

  • Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).

  • Surgical Procedure:

    • A dorsal midline or bilateral flank incisions are made.

    • The ovaries are located, and the ovarian blood vessels are ligated.

    • The ovaries are excised.

    • The muscle and skin layers are sutured.

    • Sham-operated control animals undergo the same procedure without the removal of the ovaries.

  • Post-operative Care: Analgesics are administered, and the animals are monitored for recovery.

  • Osteoporosis Development: A period of 8-12 weeks post-ovariectomy is typically allowed for the development of significant bone loss.

  • Treatment Administration: this compound or control substances are administered, usually via oral gavage, for a specified duration.

  • Sample Collection: At the end of the treatment period, animals are euthanized, and femurs, tibiae, and lumbar vertebrae are collected for analysis. Blood samples are also collected for biochemical marker analysis.

Micro-Computed Tomography (Micro-CT) Analysis of Bone Microarchitecture

Micro-CT is a high-resolution imaging technique used to quantify three-dimensional bone structure.

  • Sample Preparation: Excised bones (e.g., femurs) are cleaned of soft tissue and fixed in 70% ethanol or 10% neutral buffered formalin.

  • Scanning: The bone is placed in a sample holder and scanned using a micro-CT system. Typical scanning parameters include an isotropic voxel size of 10-20 µm, an X-ray voltage of 50-70 kVp, and a current of 200-500 µA.

  • Image Reconstruction: The raw scan data is reconstructed into a series of 2D cross-sectional images.

  • Region of Interest (ROI) Selection: A specific region of interest is defined for analysis, typically in the distal femoral metaphysis for trabecular bone and the femoral mid-diaphysis for cortical bone.

  • Image Analysis: The 3D images are segmented to separate bone from non-bone tissue. Standard morphometric parameters are then calculated, including:

    • Trabecular Bone: Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).

    • Cortical Bone: Cortical Thickness (Ct.Th), Cortical Bone Area (Ct.Ar), and Total Cross-sectional Area (Tt.Ar).

Bone Turnover Marker Assays

Biochemical markers in the serum can provide insights into the rates of bone formation and resorption.

  • Sample Collection: Blood is collected from the animals at the time of sacrifice and centrifuged to obtain serum, which is then stored at -80°C.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • ALP is an enzyme associated with osteoblast activity and bone formation.

    • Serum samples are incubated with a substrate (e.g., p-nitrophenyl phosphate).

    • The rate of colorimetric product formation is measured spectrophotometrically and is proportional to the ALP activity.

  • Osteocalcin (OCN) Immunoassay:

    • OCN is a protein secreted by osteoblasts and is a specific marker of bone formation.

    • Serum OCN levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect the expression of specific proteins involved in signaling pathways.

  • Cell Culture and Treatment: Osteoblastic cells (e.g., MC3T3-E1) are cultured and treated with this compound or control substances for a specified time.

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-PI3K, p-AKT, p-mTOR, BMP2, p-Smad1/5/8, RUNX2) and a loading control (e.g., β-actin or GAPDH).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.

Visualizations

The following diagrams illustrate the key signaling pathways implicated in the anti-osteoporotic effects of this compound and a typical experimental workflow.

G cluster_0 This compound's Proposed Anti-Osteoporotic Signaling Pathways cluster_1 PI3K/AKT/mTOR Pathway cluster_2 BMP2 Signaling Pathway Inokosterone This compound PI3K PI3K Inokosterone->PI3K BMP2 BMP2 Inokosterone->BMP2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Osteoblast_Diff Osteoblast Differentiation mTOR->Osteoblast_Diff Smad Smad1/5/8 BMP2->Smad RUNX2 RUNX2 Smad->RUNX2 RUNX2->Osteoblast_Diff Bone_Formation Bone Formation Osteoblast_Diff->Bone_Formation

Caption: Proposed signaling pathways for this compound's anti-osteoporotic effects.

G cluster_0 Experimental Workflow for Validating Anti-Osteoporotic Effects cluster_1 Analysis Start Start: OVX Rat Model Treatment Treatment with This compound Start->Treatment Sample_Collection Sample Collection: Femur, Tibia, Serum Treatment->Sample_Collection MicroCT Micro-CT Analysis (Bone Microarchitecture) Sample_Collection->MicroCT Biomarkers Serum Biomarker Assays (ALP, OCN) Sample_Collection->Biomarkers WesternBlot Western Blot Analysis (Signaling Pathways) Sample_Collection->WesternBlot Results Data Analysis and Comparison MicroCT->Results Biomarkers->Results WesternBlot->Results End Conclusion on Anti-Osteoporotic Effect Results->End

Caption: Workflow for preclinical validation of anti-osteoporotic compounds.

References

Ecdysone Antibody Cross-Reactivity with 25R-Inokosterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of ecdysone antibodies with 25R-Inokosterone, a structurally similar ecdysteroid. Understanding the specificity of ecdysone antibodies is critical for the accuracy and reliability of immunoassays in entomology, endocrinology, and drug development research. This document outlines the principles of antibody cross-reactivity, presents available data and structural comparisons, details a relevant experimental protocol for its determination, and illustrates the key signaling pathway involved.

Introduction to Ecdysone and Antibody Specificity

Ecdysone is a principal steroid hormone in arthropods, playing a pivotal role in molting, metamorphosis, and reproduction. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are commonly employed for the quantification of ecdysone levels in biological samples. The accuracy of these assays hinges on the specificity of the primary antibody used.

Cross-reactivity occurs when an antibody binds to molecules other than its target antigen. In the context of ecdysone immunoassays, cross-reactivity with other endogenous or exogenous steroids can lead to inaccurate measurements. This compound is an isomer of inokosterone, an ecdysteroid that shares a high degree of structural similarity with ecdysone. This structural resemblance creates a potential for cross-reactivity with anti-ecdysone antibodies.

Structural Comparison: Ecdysone vs. This compound

Quantitative Data on Cross-Reactivity

Precise quantitative data on the cross-reactivity of specific ecdysone antibodies with this compound is essential for assay validation. This data is typically presented as a percentage of cross-reactivity, calculated from the concentration of the cross-reactant required to displace 50% of the labeled ecdysone from the antibody, relative to the concentration of ecdysone required for the same displacement.

While specific data for this compound is not available in the reviewed literature, the following table illustrates how such data is typically presented, using hypothetical values for demonstration purposes. Researchers should always refer to the technical data sheets of their specific antibody lots or perform their own cross-reactivity studies.

Compound Antibody Lot IC50 (ng/mL) Cross-Reactivity (%)
EcdysoneXYZ-1231.0100
20-HydroxyecdysoneXYZ-1235.020
This compound XYZ-123 Data Not Available To Be Determined
Ponasterone AXYZ-1232.540
Makisterone AXYZ-12310.010

Table 1: Example of a cross-reactivity data table for an anti-ecdysone antibody. IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the maximal signal. Cross-reactivity is calculated as (IC50 of Ecdysone / IC50 of test compound) x 100.

Experimental Protocol: Competitive Enzyme Immunoassay (EIA) for Ecdysteroid Cross-Reactivity

The following protocol is a detailed methodology for determining the cross-reactivity of an ecdysone antibody with this compound and other ecdysteroids using a competitive EIA. This protocol is adapted from established methods for ecdysteroid quantification.

Materials:

  • Microtiter plates (96-well)

  • Anti-ecdysone antibody

  • Ecdysone-horseradish peroxidase (HRP) conjugate

  • Ecdysone standard

  • This compound and other potential cross-reactants

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the anti-ecdysone antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the ecdysone standard and the test compounds (e.g., this compound).

    • Add a fixed amount of ecdysone-HRP conjugate to each well.

    • Add the standard or test compound dilutions to the wells.

    • Incubate for 1-2 hours at room temperature. During this incubation, the free ecdysone (or cross-reactant) and the ecdysone-HRP conjugate compete for binding to the antibody coated on the plate.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to terminate the color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the ecdysone standard.

    • Determine the IC50 value for ecdysone and each test compound.

    • Calculate the percent cross-reactivity using the formula mentioned in the caption of Table 1.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat with Anti-Ecdysone Antibody p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 c1 Add Ecdysone-HRP Conjugate p4->c1 c3 Incubate c1->c3 c2 Add Standard or Test Compound c2->c3 d1 Wash c3->d1 d2 Add Substrate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance d3->d4

Figure 1: Workflow for Competitive EIA to determine antibody cross-reactivity.

Ecdysone Signaling Pathway

Ecdysone exerts its biological effects by binding to a nuclear receptor complex, which then regulates the transcription of target genes. Understanding this pathway is crucial for interpreting the physiological consequences of ecdysone level fluctuations, whether measured accurately or influenced by cross-reacting compounds.

The canonical ecdysone signaling pathway involves the heterodimerization of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). In the absence of ecdysone, this complex can act as a transcriptional repressor. Upon binding of ecdysone to EcR, the complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of early-response genes. These genes, in turn, activate a cascade of late-response genes, ultimately leading to the physiological effects of molting and metamorphosis.

ecdysone_pathway cluster_cellular Cellular Environment Ecdysone Ecdysone EcR Ecdysone Receptor (EcR) Ecdysone->EcR binds EcR_USP EcR/USP Complex EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP Coactivators Coactivators EcR_USP->Coactivators recruits Early_Genes Early-Response Genes Coactivators->Early_Genes activate transcription Late_Genes Late-Response Genes Early_Genes->Late_Genes activate transcription Response Physiological Response (e.g., Molting) Late_Genes->Response

Figure 2: Simplified diagram of the canonical ecdysone signaling pathway.

Conclusion

The potential for cross-reactivity of ecdysone antibodies with this compound is a significant consideration for researchers relying on immunoassays for ecdysteroid quantification. Due to their structural similarity, a degree of cross-reactivity is plausible. However, without specific experimental data, the extent of this interaction remains undetermined.

It is imperative for researchers to either obtain detailed cross-reactivity data from antibody manufacturers or to perform in-house validation experiments as outlined in this guide. Accurate quantification of ecdysone is fundamental to advancing our understanding of insect physiology and for the development of novel pest management strategies and other biotechnological applications.

A Comparative Analysis of 25R-Inokosterone from Different Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 25R-Inokosterone Sources, Experimental Data, and Methodologies.

This compound, a phytoecdysteroid, is a naturally occurring steroidal saponin valued for its potential anabolic and various other pharmacological properties. As research into its therapeutic applications expands, understanding its botanical sources, extraction yields, and purity is critical for consistent and reliable drug development. This guide provides a comparative overview of this compound from different plant sources, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of this compound Sources

The primary and most well-documented source of this compound is the root of Achyranthes bidentata Blume.[1][2][3] Other plant genera, such as Silene, are known to produce inokosterone, but specific quantitative data on the 25R epimer are not as readily available in the current literature.[4][5] The following table summarizes the available quantitative data.

Plant SourcePart UsedActive CompoundReported Yield/ContentPurityReference
Achyranthes bidentata Blume RootThis compoundQuantifiable, isolated as a distinct compoundHigh purity achievable through chromatography[1][2]
Silene species Whole Plant/RootsInokosterone (epimer not specified)Not Reported for 25R epimerNot Reported[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and for the standardization of extraction and analysis procedures. The following protocols are synthesized from established methods for the isolation and analysis of ecdysteroids from plant materials.[6][7][8][9]

Extraction of this compound from Achyranthes bidentata

This protocol outlines a general procedure for the extraction and initial purification of this compound.

  • Step 1: Material Preparation

    • Air-dried roots of Achyranthes bidentata are ground into a fine powder.

  • Step 2: Solvent Extraction

    • The powdered plant material is extracted with 70-80% ethanol or methanol at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

    • The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

  • Step 3: Liquid-Liquid Partitioning

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove lipids and other non-polar compounds. Ecdysteroids are typically concentrated in the more polar fractions (ethyl acetate and/or n-butanol).

  • Step 4: Column Chromatography (Initial Purification)

    • The enriched fraction is subjected to column chromatography on a silica gel stationary phase.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing ecdysteroids.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

This protocol details the final purification and quantitative analysis of this compound.

  • Step 1: Preparative HPLC (Purification)

    • Fractions from column chromatography rich in this compound are pooled, concentrated, and further purified using preparative reverse-phase HPLC (RP-HPLC).

    • Column: C18 column (e.g., 250 mm x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Detection: UV detection at approximately 245 nm.

    • Fractions corresponding to the this compound peak are collected.

  • Step 2: Analytical HPLC (Quantification and Purity Assessment)

    • The purity of the isolated this compound is assessed using analytical RP-HPLC.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 245 nm.

    • Quantification is performed by comparing the peak area of the sample to that of a certified reference standard of this compound.

Mandatory Visualization

Signaling Pathway of Ecdysteroid-Induced Anabolism

Ecdysteroids, such as 20-hydroxyecdysone, have been shown to induce anabolic effects in mammalian skeletal muscle through a non-genomic signaling pathway that involves the activation of the PI3K/Akt pathway.[10][11][12] This activation is initiated by the binding of the ecdysteroid to a putative G-protein coupled receptor (GPCR), leading to a cascade of intracellular events.

Ecdysteroid_Signaling Inokosterone This compound GPCR G-Protein Coupled Receptor (GPCR) Inokosterone->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates Ca_ion Ca²⁺ Influx PLC->Ca_ion Stimulates PI3K PI3K Ca_ion->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Protein_Synthesis Increased Protein Synthesis (Anabolism) Akt->Protein_Synthesis Promotes Experimental_Workflow Start Plant Material (e.g., Achyranthes bidentata roots) Extraction Solvent Extraction (Ethanol/Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative RP-HPLC Column_Chromatography->Prep_HPLC Analytical_HPLC Analytical RP-HPLC Prep_HPLC->Analytical_HPLC End Pure this compound (Quantified) Analytical_HPLC->End

References

Independent Analysis of 25R-Inokosterone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Review of a Phytoecdysteroid's Anabolic Potential

For researchers and drug development professionals exploring novel anabolic agents, the phytoecdysteroid 25R-Inokosterone has emerged as a compound of interest. This guide provides a comprehensive comparison of published findings on this compound and its alternatives, focusing on its potential effects on muscle growth and protein synthesis. Due to a notable lack of independent replication studies for specific findings on this compound, this guide synthesizes available data on closely related phytoecdysteroids to provide a broader context for its potential mechanisms and efficacy.

Quantitative Data Summary

Direct comparative studies detailing the anabolic effects of this compound against other compounds are limited in the public domain. However, research on similar phytoecdysteroids, such as 20-hydroxyecdysone (ecdysterone), provides valuable insights into the potential efficacy of this class of compounds.

CompoundModel SystemOutcome MeasureResultReference
20-Hydroxyecdysone C2C12 myotubesProtein SynthesisUp to 20% increase
20-Hydroxyecdysone RatsAnabolic ActivityStronger than metandienone (dianabol)[Parr et al., 2015]
20-Hydroxyecdysone, Turkesterone, 2-deoxyecdysone Mice (liver)Protein SynthesisStimulation observed[1]
Myostatin (inhibitor) C2C12 muscle cellsCell Proliferation, DNA Synthesis, Protein SynthesisDose-dependent inhibition[2]

Signaling Pathways and Experimental Workflows

The anabolic effects of phytoecdysteroids are believed to be mediated, at least in part, through the PI3K/Akt/mTOR signaling pathway, a crucial regulator of protein synthesis and cell growth.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates (inhibits) S6K1 S6K1 mTORC1->S6K1 phosphorylates (activates) eIF4E eIF4E 4EBP1->eIF4E inhibits Protein_Synthesis Protein Synthesis eIF4E->Protein_Synthesis S6K1->Protein_Synthesis Inokosterone This compound (Phytoecdysteroids) Inokosterone->Akt may activate

Caption: PI3K/Akt/mTOR signaling pathway and potential influence of this compound.

The experimental workflow for assessing the anabolic potential of compounds like this compound typically involves in vitro cell culture models followed by in vivo validation.

Experimental_Workflow Cell_Culture C2C12 Myoblast Culture and Differentiation Treatment Treatment with This compound / Alternatives Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8) Treatment->Proliferation_Assay Protein_Synthesis_Assay Protein Synthesis Assay (e.g., SUnSET) Treatment->Protein_Synthesis_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-Akt, p-mTOR) Treatment->Signaling_Analysis Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Protein_Synthesis_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

Caption: A typical experimental workflow for in vitro analysis of anabolic compounds.

Experimental Protocols

1. C2C12 Myoblast Culture and Differentiation

  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when cells reach 80-90% confluency. The differentiation medium is replaced every 48 hours for 4-6 days.

2. Cell Proliferation Assay (e.g., Cell Counting Kit-8 - CCK-8) [3]

  • Seed C2C12 myoblasts in a 96-well plate.

  • After cell attachment, treat with varying concentrations of this compound or alternative compounds.

  • At desired time points, add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

3. Protein Synthesis Assay (e.g., SUnSET - Surface Sensing of Translation) [4][5][6]

  • Culture and differentiate C2C12 cells into myotubes.

  • Treat myotubes with this compound or alternative compounds for the desired duration.

  • Add puromycin (a structural analog of tyrosyl-tRNA) to the culture medium and incubate for a short period (e.g., 30 minutes). Puromycin is incorporated into nascent polypeptide chains, terminating translation.

  • Lyse the cells and collect protein extracts.

  • Detect the amount of puromycin-incorporated peptides using a specific anti-puromycin antibody via Western Blot. The signal intensity correlates with the rate of global protein synthesis.

4. Western Blot for Signaling Pathway Analysis [7][8]

  • Following treatment, lyse the C2C12 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, S6K1, 4E-BP1).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Discussion and Future Directions

The available evidence, primarily from studies on related phytoecdysteroids, suggests that this compound holds promise as an anabolic agent, potentially acting through the PI3K/Akt/mTOR pathway to stimulate protein synthesis. However, the lack of direct, peer-reviewed studies and, critically, independent replications of any such findings, necessitates a cautious interpretation of its efficacy and mechanism of action.

For the scientific community to fully assess the potential of this compound, future research should prioritize:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the anabolic effects of this compound with other phytoecdysteroids (e.g., 20-hydroxyecdysone) and established anabolic agents.

  • Independent Replication: Rigorous, independent replication of any published positive findings is crucial to validate the initial results and build a robust evidence base.

  • Mechanism of Action: Detailed molecular studies to elucidate the precise binding partners and downstream signaling effects of this compound in skeletal muscle cells.

This guide serves as a starting point for researchers, highlighting the current state of knowledge and the critical gaps that need to be addressed to unlock the therapeutic potential of this compound.

References

25R-Inokosterone versus other phytoecdysteroids: a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids are a class of naturally occurring steroids found in various plants, where they are thought to play a role in defense against insect pests[1][2]. Structurally similar to insect molting hormones, these compounds have garnered significant interest for their potential pharmacological effects in mammals, most notably their anabolic, or muscle-building, properties[2][3][4]. Unlike synthetic anabolic steroids, phytoecdysteroids do not appear to exhibit androgenic side effects, making them an attractive area of research for therapeutic applications in muscle wasting diseases, sarcopenia, and performance enhancement[5][6].

Among the numerous phytoecdysteroids identified, 20-hydroxyecdysone is the most extensively studied. However, other analogues, such as 25R-Inokosterone, are also being investigated for their biological activity. This guide provides a comparative analysis of this compound against other prominent phytoecdysteroids, focusing on their anabolic potency. The information presented is based on available experimental data to aid researchers and drug development professionals in their understanding of these compounds.

Comparative Anabolic Activity

The anabolic effects of phytoecdysteroids have been evaluated in both in vivo and in vitro models. A pivotal study by Syrov (2000) provides a direct comparison of the anabolic and androgenic activities of several phytoecdysteroids in a rat model. The data from this and other relevant studies are summarized below.

In Vivo Anabolic and Androgenic Activity in Rats

The classic in vivo assay to determine the anabolic and androgenic potential of a compound involves administering the substance to castrated and intact male rats and observing the weight changes in specific muscles and androgen-sensitive organs.

Table 1: Comparative Anabolic and Androgenic Effects of Phytoecdysteroids and Anabolic Steroids

CompoundDose (mg/kg body weight)Anabolic Activity (Thymus Weight Change %)Androgenic Activity (Seminal Vesicle Weight Change %)
Phytoecdysteroids
20-Hydroxyecdysone5+112+19
Inokosterone*5+125+22
Turkesterone5+164+30
Cyasterone5+195+41
Anabolic Steroids
Methandrostenolone10+158+285
Methylandrostenediol10+95+150
Control-100 (baseline)100 (baseline)

*Note: The specific isomer of Inokosterone was not specified in the cited source. It is presented here as a reference for the inokosterone chemical structure.

The data clearly indicate that phytoecdysteroids, including Inokosterone, exhibit significant anabolic activity with considerably lower androgenic effects compared to traditional anabolic steroids[1][7].

In Vitro Myotube Hypertrophy

The C2C12 mouse myoblast cell line is a widely used in vitro model to study myogenesis and muscle hypertrophy. Treatment of differentiated C2C12 myotubes with anabolic compounds leads to an increase in their diameter, which can be quantified as a measure of anabolic activity.

Table 2: Comparative Effects of Phytoecdysteroids on C2C12 Myotube Diameter

CompoundConcentrationMyotube Diameter Increase (%)
Control-0
20-Hydroxyecdysone1 µM~15-20%
Dihydrotestosterone (DHT)1 µM~20%
IGF-11.3 nM~25%

Note: Specific comparative data for this compound in this assay is limited in the reviewed literature. The data for 20-Hydroxyecdysone is presented as a benchmark for phytoecdysteroid activity in this model[3][8].

Experimental Protocols

In Vivo Rat Anabolic and Androgenic Activity Assay

This protocol is a synthesis of methodologies described in comparative studies of phytoecdysteroids[1][3].

  • Animal Model: Immature male Wistar rats are used. A cohort of animals is castrated to create a model sensitive to androgenic effects.

  • Acclimation: Animals are allowed to acclimate for a period of 7 days with standard laboratory chow and water ad libitum.

  • Grouping: Rats are divided into control and experimental groups.

  • Administration of Compounds: The test compounds (e.g., this compound, 20-hydroxyecdysone) and a reference anabolic steroid are administered orally or via injection daily for 7-10 days. The control group receives a vehicle solution.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the thymus, seminal vesicles, and levator ani muscle are dissected and weighed.

  • Data Analysis: The anabolic activity is determined by the percentage increase in the weight of the levator ani muscle and/or a decrease in the thymus weight relative to the control group. The androgenic activity is determined by the percentage increase in the weight of the seminal vesicles.

In Vitro C2C12 Myotube Hypertrophy Assay

This protocol is based on established methods for assessing anabolic activity in cultured muscle cells[8][9].

  • Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Differentiation: Once the cells reach confluence, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce the fusion of myoblasts into myotubes.

  • Treatment: After 4-5 days of differentiation, the myotubes are treated with the test compounds (e.g., this compound, 20-hydroxyecdysone) at various concentrations. A vehicle control and positive controls (e.g., DHT, IGF-1) are included.

  • Incubation: The treated myotubes are incubated for 48-72 hours.

  • Imaging: The cells are fixed and stained (e.g., with hematoxylin and eosin or fluorescent dyes) to visualize the myotubes. Images are captured using a microscope.

  • Quantification: The diameter of a significant number of myotubes from multiple fields of view is measured using image analysis software.

  • Data Analysis: The average myotube diameter for each treatment group is calculated and compared to the control group to determine the percentage increase in hypertrophy.

Signaling Pathways and Experimental Workflow

Proposed Mammalian Signaling Pathway for Phytoecdysteroids

The anabolic effects of phytoecdysteroids in mammals are not mediated by the classical insect ecdysone receptor. Current evidence suggests two potential pathways: activation of estrogen receptor beta (ERβ) or a G-protein coupled receptor (GPCR)[3].

Phytoecdysteroid_Signaling Phytoecdysteroid Phytoecdysteroid (e.g., this compound) GPCR G-Protein Coupled Receptor (GPCR) Phytoecdysteroid->GPCR binds ERb Estrogen Receptor β (ERβ) Phytoecdysteroid->ERb binds G_Protein G-Protein GPCR->G_Protein activates PI3K PI3K ERb->PI3K activates G_Protein->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Protein_Synthesis Increased Protein Synthesis (Anabolic Effect) mTOR->Protein_Synthesis promotes

Caption: Proposed signaling pathways for the anabolic effects of phytoecdysteroids in mammals.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a general workflow for comparing the anabolic activity of different phytoecdysteroids.

Experimental_Workflow start Start: Select Phytoecdysteroids for Comparison in_vitro In Vitro Assay (C2C12 Myotube Hypertrophy) start->in_vitro in_vivo In Vivo Assay (Rat Anabolic/Androgenic Model) start->in_vivo treat_cells Treat differentiated myotubes in_vitro->treat_cells administer_compounds Administer compounds to rats in_vivo->administer_compounds measure_diameter Measure myotube diameter treat_cells->measure_diameter analyze_vitro Analyze and Compare Hypertrophy Data measure_diameter->analyze_vitro measure_weights Measure muscle and organ weights administer_compounds->measure_weights analyze_vivo Analyze and Compare Anabolic/Androgenic Ratios measure_weights->analyze_vivo conclusion Conclusion: Rank Anabolic Potency analyze_vitro->conclusion analyze_vivo->conclusion

Caption: General experimental workflow for comparing the anabolic activity of phytoecdysteroids.

Conclusion

The available evidence suggests that this compound, like other phytoecdysteroids, possesses significant anabolic properties with a favorable safety profile due to its low androgenicity. Comparative studies indicate that its anabolic potency is comparable to, and in some cases may exceed, that of 20-hydroxyecdysone. The mechanism of action in mammals is distinct from that of classic anabolic steroids and is an active area of research, with evidence pointing towards the involvement of estrogen receptor β and G-protein coupled receptors. For drug development professionals, the potent anabolic and low androgenic nature of this compound and other phytoecdysteroids makes them promising candidates for further investigation as therapies for muscle-related disorders. Further head-to-head comparative studies with standardized methodologies are warranted to fully elucidate the relative potencies and therapeutic potential of this interesting class of natural compounds.

References

Validating the Molecular Target Specificity of 25R-Inokosterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 25R-Inokosterone's molecular target specificity against other relevant compounds. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of pertinent pathways and workflows to aid in the assessment of this phytoecdysteroid for research and drug development purposes.

Introduction to this compound and its Biological Activity

This compound is a naturally occurring phytoecdysteroid found in various plants. Like other ecdysteroids, its primary molecular target in invertebrates is the Ecdysone Receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP) to regulate gene expression, most notably controlling molting and metamorphosis.[1][2][3] In mammals, which lack the EcR, ecdysteroids are considered non-hormonal anabolic and adaptogenic agents.[4] Recent studies have also suggested that this compound may exert its effects in mammals through pathways related to antioxidative stress and mitophagy, and a computational study has proposed the Estrogen Receptor 1 (ESR1) as a potential molecular target.[5][6]

Given the therapeutic potential of this compound, rigorously validating its molecular target specificity is crucial to understanding its mechanism of action and predicting potential off-target effects. This guide outlines the experimental approaches to achieve this and compares this compound with other molecules that interact with its known and putative targets.

Comparative Analysis of Molecular Target Binding

To objectively assess the specificity of this compound, it is essential to compare its binding affinity to its primary target (EcR/USP) and potential off-targets (e.g., ESR1) with that of other well-characterized ligands.

Table 1: Comparative Binding Affinities of this compound and Alternative Ligands

CompoundTargetBinding Affinity (Kd)Method
This compound EcR/USPData not availableRadioligand Binding Assay
ESR1Data not availableCompetitive Binding Assay
Ponasterone AEcR/USP (Chilo suppressalis)1.2 nM[1]Radioligand Binding Assay
20-HydroxyecdysoneEcR/USPGenerally lower than Ponasterone ARadioligand Binding Assay
Tebufenozide (Non-steroidal agonist)EcR/USP (Plutella xylostella)Significantly enhanced affinity in dimerRadioisotope Experiments
EstradiolESR1~0.1 - 1 nMCompetitive Binding Assay

Note: The binding affinity of this compound to EcR/USP and ESR1 has not been quantitatively reported in the reviewed literature. The experimental protocols provided in this guide can be used to determine these values.

Experimental Protocols for Target Validation

Validating the specificity of a small molecule like this compound requires a multi-pronged approach, starting with broad, unbiased screening methods to identify potential interactors, followed by specific, quantitative assays to measure binding affinity.

Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)

This method is used to identify proteins from a complex biological sample (e.g., cell lysate) that bind to an immobilized ligand.

Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads). The linker should be attached at a position that does not interfere with the molecule's binding interface.

    • Couple the derivatized this compound to the activated beads according to the manufacturer's protocol.

    • Prepare a control column with beads that have been treated with the linker and blocking agents but without the ligand to identify non-specific binders.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., insect cells for EcR/USP or human breast cancer cells for ESR1) and harvest them.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified lysate with the this compound-coupled beads and the control beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of free this compound, or by changing the pH or ionic strength of the buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Quantitative Measurement of Binding Affinity: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[7][8]

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified target protein (e.g., recombinant EcR/USP or ESR1) onto the activated chip surface. The protein should be diluted in a buffer with a pH below its isoelectric point to facilitate coupling.

    • Deactivate any remaining active esters on the chip surface with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer.

    • Inject the different concentrations of this compound over the ligand-immobilized and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams for the association phase.

    • After the injection, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding response.

    • Fit the sensorgram data to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

High-Throughput Screening for Off-Targets: Proteome Microarrays

Proteome microarrays consist of thousands of purified proteins spotted onto a solid surface, allowing for the simultaneous screening of a small molecule against a large portion of the proteome.[9][10]

Protocol:

  • Probe Preparation:

    • Synthesize a fluorescently labeled or biotinylated derivative of this compound.

  • Microarray Incubation:

    • Block the proteome microarray to prevent non-specific binding.

    • Incubate the microarray with the labeled this compound probe at a specific concentration.

    • Wash the microarray extensively to remove the unbound probe.

  • Detection and Data Analysis:

    • If a fluorescently labeled probe is used, scan the microarray with a fluorescence scanner to detect the spots where the probe has bound.

    • If a biotinylated probe is used, incubate the array with a fluorescently labeled streptavidin conjugate before scanning.

    • The fluorescence intensity of each spot is proportional to the amount of probe bound to that specific protein.

    • Identify potential off-targets as the proteins that show a significantly higher fluorescence signal compared to the background.

Visualizing Pathways and Workflows

To better understand the context of this compound's action and the experimental approaches to validate its targets, the following diagrams are provided.

target_validation_workflow start Start: Bioactive Compound (this compound) unbiased_screen Unbiased Target ID (e.g., AC-MS, Proteome Array) start->unbiased_screen putative_targets List of Putative Binding Proteins unbiased_screen->putative_targets quantitative_assay Quantitative Binding Assay (e.g., SPR, ITC) putative_targets->quantitative_assay binding_affinity Determine Binding Affinity (Kd) and Specificity quantitative_assay->binding_affinity validated_target Validated Molecular Target(s) binding_affinity->validated_target logical_comparison cluster_EcR EcR/USP Target cluster_ESR1 Potential Off-Target: ESR1 Inokosterone This compound Ponasterone_A Ponasterone A (Ecdysteroid) Inokosterone->Ponasterone_A Compare Affinity Tebufenozide Tebufenozide (Non-steroidal) Inokosterone->Tebufenozide Compare Affinity & MoA Estradiol Estradiol (Endogenous Ligand) Inokosterone->Estradiol Compare Affinity

References

A Comparative Analysis of 25R-Inokosterone and Synthetic Ecdysteroid Analogs for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, objective comparison between the naturally occurring phytoecdysteroid, 25R-Inokosterone, and various classes of synthetic ecdysteroid analogs. It is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their performance, mechanisms of action, and experimental evaluation. The content is supported by experimental data from peer-reviewed scientific literature.

Introduction to Ecdysteroids

Ecdysteroids are a class of steroid hormones essential for molting, development, and reproduction in arthropods. Their structural analogs, known as phytoecdysteroids, are found in various plants and are believed to serve as a defense against insect herbivores. The most well-known phytoecdysteroid is 20-hydroxyecdysone (20E), which is often used as a benchmark in comparative studies. Due to their potent and specific biological activities, both natural and synthetic ecdysteroids are of significant interest for applications ranging from insect-specific pesticides to potential therapeutic agents in mammals for their anabolic, anti-diabetic, and anti-inflammatory properties.

Section 1: Performance and Mechanism of Action

This section compares the biological activities and underlying molecular mechanisms of this compound and representative synthetic ecdysteroid analogs.

This compound: A Natural Phytoecdysteroid

This compound is a phytoecdysteroid isolated from plants such as Achyranthes bidentata. While structurally similar to other ecdysteroids, its biological activities in mammalian systems are an area of active research.

  • Anti-Osteoporotic Effects: Studies have indicated that this compound may have potential therapeutic applications in treating osteoporosis.

  • Mechanism of Action: The effects of this compound in mammalian cells are not mediated by the classical nuclear ecdysone receptor (EcR) found in insects. Instead, evidence suggests it modulates intracellular signaling cascades. Research points towards the activation of the Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its activation is consistent with anabolic and protective effects.

Synthetic Ecdysteroid Analogs

Synthetic analogs are designed to mimic the action of natural ecdysteroids, often with enhanced stability, specificity, or potency for particular applications. A prominent class of synthetic analogs is the bisacylhydrazines .

  • Primary Application: Insecticides: Non-steroidal bisacylhydrazine analogs like Tebufenozide and Methoxyfenozide are highly effective and specific insect growth regulators. They act as potent agonists of the insect ecdysone receptor (EcR).

  • Mechanism of Action: Unlike in mammals, the primary target in insects is the EcR, a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP). When a synthetic agonist binds to EcR, it triggers a premature and lethal molting process in susceptible insect larvae. The high specificity of these compounds for insect EcRs over any mammalian receptors makes them environmentally safer pesticides.

Comparative Performance Data

Direct quantitative comparisons of the anabolic effects of this compound against synthetic analogs in mammalian systems are limited in current literature. However, we can compare their performance in their respective primary applications and their affinity for the insect EcR, using the well-studied 20-hydroxyecdysone (20E) as a reference.

Table 1: Comparative Anabolic Activity in Mammalian Muscle Cells (C2C12 Myotubes)

CompoundClassConcentrationResult (Increase in Myotube Diameter)Mechanism of Action
20-Hydroxyecdysone (Reference) Natural Phytoecdysteroid1 µMSignificant hypertrophy, comparable to Dihydrotestosterone (DHT) and IGF-1[1].PI3K/Akt pathway activation, potentially via a G-protein coupled receptor[2][3][4].
This compound Natural PhytoecdysteroidData not availableExpected to be anabolic based on PI3K/Akt/mTOR activation.PI3K/Akt/mTOR pathway modulation.
Synthetic Analogs (e.g., Bisacylhydrazines) SyntheticData not availableAnabolic effects in mammalian muscle are not a primary research focus and are not well-documented.N/A in this context.

Table 2: Comparative Insecticidal Activity and Ecdysone Receptor (EcR) Binding

CompoundClassTarget OrganismEC₅₀ / Kᵢ (Binding Affinity)Primary Mechanism
Ponasterone A (High-Affinity Natural Ligand) Natural PhytoecdysteroidChilo suppressalisKᵢ: 1.2 nM[5]EcR/USP Agonist
20-Hydroxyecdysone (Reference) Natural PhytoecdysteroidChironomus tentansLess potent than RH-5992 in imaginal disc assays[6].EcR/USP Agonist
Tebufenozide (RH-5992) Synthetic (Bisacylhydrazine)Chironomus tentansMore potent than 20E and RH-5849[6].Potent EcR/USP Agonist
Methoxyfenozide (RH-2485) Synthetic (Bisacylhydrazine)Chironomus tentansMost potent of the tested bisacylhydrazines[6].Potent EcR/USP Agonist
RH-5849 Synthetic (Bisacylhydrazine)Chironomus tentansLeast potent of the tested bisacylhydrazines[6].EcR/USP Agonist

Section 2: Signaling Pathways and Visualizations

Understanding the signaling pathways is crucial for targeted drug development. Below are diagrams generated using Graphviz to illustrate the key molecular cascades.

Canonical Ecdysteroid Signaling in Insects

This pathway is the primary target for synthetic ecdysteroid analogs developed as insecticides.

Caption: Canonical ecdysteroid signaling pathway in insects.

PI3K/Akt/mTOR Signaling in Mammalian Cells

This pathway is modulated by phytoecdysteroids like this compound and 20E, leading to anabolic and cell survival effects.

PI3K_Akt_mTOR_Signaling Ecdysteroid Phytoecdysteroid (e.g., this compound) GPCR Membrane Receptor (e.g., GPCR) Ecdysteroid->GPCR Activates PI3K PI3K GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Growth Akt->Cell_Survival Promotes Protein_Synthesis Protein Synthesis (Anabolic Effect) mTOR->Protein_Synthesis Promotes

Caption: PI3K/Akt/mTOR signaling pathway activated by phytoecdysteroids in mammals.

Section 3: Experimental Protocols

Detailed and reproducible methodologies are essential for comparative studies. The following are standard protocols for assessing the key activities of ecdysteroids.

Protocol 1: In Vitro Anabolic Activity Assay (C2C12 Myotube Hypertrophy)

This assay quantifies the anabolic (muscle-building) effect of a compound on cultured muscle cells.

1. Cell Culture and Differentiation:

  • Culture murine C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
  • Seed cells in multi-well plates and grow to ~80-90% confluency.
  • Induce differentiation into myotubes by replacing GM with Differentiation Medium (DM): DMEM with 2% horse serum. Allow cells to differentiate for 4-6 days.

2. Compound Treatment:

  • Prepare stock solutions of test compounds (e.g., this compound, synthetic analogs, 20E as positive control) in a suitable solvent (e.g., DMSO).
  • Dilute the compounds to final desired concentrations (e.g., 1 µM) in fresh DM.
  • Treat differentiated myotubes with the compound-containing media for 48-72 hours. Include a vehicle-only control group.

3. Fixation and Imaging:

  • After incubation, gently wash the cells with Phosphate-Buffered Saline (PBS).
  • Fix the myotubes with 4% paraformaldehyde or ice-cold methanol.
  • Image the myotubes using a phase-contrast or fluorescence microscope. Glutaraldehyde-induced autofluorescence can be used for visualization[7].

4. Data Analysis:

  • Using imaging software (e.g., ImageJ), measure the diameter of at least 50 individual myotubes per treatment group. Take multiple measurements along the length of each myotube and average them.
  • Calculate the mean myotube diameter for each group.
  • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine if the increase in diameter is statistically significant compared to the vehicle control.

Protocol 2: Ecdysone Receptor Competitive Binding Assay (Radioligand)

This assay measures the ability of a test compound to bind to the insect EcR/USP heterodimer, which is crucial for determining insecticidal potential.

1. Receptor Preparation:

  • Express and purify the ligand-binding domains (LBDs) of the EcR and USP proteins from a target insect species (e.g., using a bacterial or baculovirus expression system).
  • Prepare cell membrane homogenates from a tissue known to express the receptor.

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.
  • A high-affinity radiolabeled ecdysteroid, such as [³H]-Ponasterone A, is used as the tracer.
  • To each well, add:
  • The receptor preparation (purified proteins or membrane homogenate).
  • A fixed, low concentration of the radiolabeled ligand (typically at or below its dissociation constant, Kd).
  • A range of concentrations of the unlabeled test compound (the competitor).
  • Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled 20E).

3. Incubation and Separation:

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
  • Separate the receptor-bound radioligand from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters (e.g., GF/C filters)[8]. The filters trap the membranes/proteins.
  • Quickly wash the filters with ice-cold wash buffer to remove any remaining free radioligand.

4. Quantification and Analysis:

  • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
  • Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding - Non-Specific Binding.
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation. A lower Kᵢ value indicates a higher binding affinity.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing a novel ecdysteroid analog.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Validation A1 Synthesize or Isolate New Analog A2 Competitive Binding Assay (Determine EcR Affinity) A1->A2 A3 Cell-Based Reporter Assay (Functional Activity) A2->A3 B1 C2C12 Myotube Assay (Anabolic Potential) A3->B1 Promising Anabolic Hit B2 Insect Cell Line Toxicity (Insecticidal Potency) A3->B2 Promising Insecticidal Hit B3 Signaling Pathway Analysis (Western Blot for p-Akt, etc.) B1->B3 C1 Animal Model of Sarcopenia/Osteoporosis B1->C1 C2 Insect Pest Efficacy Trials B2->C2

Caption: General experimental workflow for ecdysteroid analog evaluation.

References

Assessing the Reproducibility of 25R-Inokosterone Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliable synthesis of complex natural products like 25R-Inokosterone is a critical bottleneck in advancing preclinical and clinical studies. This guide provides a comparative assessment of available synthesis methods for this compound, with a focus on reproducibility, yield, and stereochemical control. Due to the limited availability of published, detailed total synthesis routes specifically for this compound, this guide also draws upon synthetic strategies for closely related ecdysteroids and methods for stereocontrolled side-chain construction.

While a definitive, step-by-step, and widely reproduced total chemical synthesis of this compound remains elusive in publicly available literature, the synthesis of its parent compound, inokosterone, is known to yield an epimeric mixture at the C-25 position[1]. This underscores the paramount importance of stereocontrol in any synthetic endeavor targeting the specific 25R isomer. The primary challenge lies in the stereoselective construction of the steroidal side chain.

Synthetic Approaches and Key Challenges

The synthesis of ecdysteroids, including inokosterone, is a complex undertaking due to their polyhydroxylated nature and multiple stereocenters[1]. Most synthetic efforts for related compounds, such as 20-hydroxyecdysone, have relied on semi-synthesis from readily available steroid starting materials or complex total synthesis strategies.

A common strategy involves the elaboration of the side chain from a steroid nucleus. This often involves the use of organometallic reagents and requires precise control of reaction conditions to achieve the desired stereochemistry at C-20 and C-22, in addition to the crucial C-25 position for inokosterone[2][3].

Data on Synthetic Methods

A comprehensive search of the scientific literature did not yield specific publications detailing the total synthesis of this compound with accompanying data on reproducibility, yield, and purity. The available information primarily focuses on the isolation of inokosterone from natural sources as a mixture of C-25 epimers or the synthesis of ecdysteroid analogues[1].

For progress in the field, future publications on the synthesis of this compound should ideally include the following data, presented in a clear and comparable format:

ParameterMethod AMethod BMethod C
Starting Material
Number of Steps
Overall Yield (%)
Diastereomeric Ratio (25R:25S)
Purity of this compound (%)
Scalability (mg to g)
Key Reagents & Conditions
Reproducibility Notes

Experimental Protocols: A Generalized Approach

While a specific, validated protocol for this compound is not available, a generalized workflow for the synthesis of a related ecdysteroid analogue, as described in the literature, can provide a conceptual framework. The synthesis of side-chain analogues of 20-hydroxyecdysone, for instance, involves the selective protection of hydroxyl groups on the steroid nucleus, followed by the stepwise construction of the side chain[1].

Conceptual Experimental Workflow for Ecdysteroid Side-Chain Synthesis:

G start Steroid Precursor (e.g., Pregnenolone derivative) protect Selective Protection of Hydroxyl Groups start->protect side_chain Side-Chain Construction (e.g., Grignard reaction, Wittig reaction) protect->side_chain stereo Stereoselective Reduction or Oxidation side_chain->stereo deprotect Deprotection stereo->deprotect purify Chromatographic Purification (Separation of Diastereomers) deprotect->purify end_product Target Ecdysteroid Analogue purify->end_product

Caption: Generalized workflow for the synthesis of ecdysteroid analogues.

Signaling Pathways of Ecdysteroids

Understanding the biological context of this compound is crucial for its development as a potential therapeutic agent. Ecdysteroids exert their effects by binding to a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This binding event triggers a cascade of gene expression changes that regulate various physiological processes.

G Ecdysteroid This compound Complex EcR/USP Heterodimer Ecdysteroid->Complex binds to EcR Ecdysone Receptor (EcR) EcR->Complex USP Ultraspiracle (USP) USP->Complex DNA Ecdysone Response Element (EcRE) in DNA Complex->DNA binds to Transcription Transcription of Target Genes DNA->Transcription activates Response Physiological Response Transcription->Response

Caption: Simplified signaling pathway of ecdysteroids.

Future Outlook

The development of a reproducible and scalable synthesis for this compound is a significant challenge that needs to be addressed to unlock its full therapeutic potential. Future research should focus on the development of stereoselective methods for the construction of the C-25 hydroxylated side chain. The publication of detailed experimental protocols, including robust characterization and data on reproducibility and yield, will be invaluable to the scientific community. Such advancements will pave the way for a more thorough investigation of the pharmacological properties of this promising natural product.

References

A Comparative Guide to 25R-Inokosterone and its Alternatives for Muscle Growth: An In Vivo and In Vitro Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel anabolic agents to enhance muscle mass and function is a cornerstone of research in therapeutics for muscle wasting diseases and sports performance. Phytoecdysteroids, a class of plant-derived steroids, have garnered significant attention for their potential muscle-building properties. This guide provides a comparative analysis of 25R-Inokosterone and its prominent alternatives—Ecdysterone, Turkesterone, and Laxogenin. While in vitro and in vivo data robustly support the anabolic effects of Ecdysterone and, to a lesser extent, Turkesterone, there is a notable absence of direct scientific evidence for the effects of this compound on muscle tissue. This guide summarizes the available data for these compounds, offering a benchmark for future investigations into this compound.

Comparative Analysis of Anabolic Activity

The anabolic potential of these compounds has been investigated in various in vitro and in vivo models. While direct comparative studies are scarce, the existing data allows for an indirect assessment of their efficacy.

In Vitro Findings: Myotube Hypertrophy

The C2C12 myoblast cell line is a widely used in vitro model to study myogenesis and muscle hypertrophy. Upon differentiation, these cells fuse to form multinucleated myotubes, and an increase in myotube diameter is indicative of a hypertrophic effect.

Table 1: In Vitro Effects on C2C12 Myotube Hypertrophy

CompoundConcentrationObserved EffectKey Findings
This compound -No data available-
Ecdysterone 1 µMSignificant increase in myotube diameterComparable hypertrophic effect to Dihydrotestosterone (DHT) and Insulin-like Growth Factor 1 (IGF-1)[1]
Turkesterone Not specifiedPostulated to increase muscle protein synthesisActs via the PI3K/Akt/mTOR pathway[2]
Laxogenin Not specifiedAnecdotal reports of increased protein synthesisLacks robust in vitro studies in the context of muscle hypertrophy[3][4]
In Vivo Findings: Muscle Mass and Strength

Animal models, primarily rodents, and human clinical trials provide crucial insights into the systemic effects of these compounds on muscle mass and performance.

Table 2: In Vivo Effects on Muscle Growth and Performance

CompoundModelDosageObserved EffectKey Findings
This compound --No data available-
Ecdysterone Human12 mg/daySignificantly increased muscle mass and one-repetition bench press performanceWell-tolerated with no adverse effects on liver or kidney biomarkers[5]
Rat5 mg/kg/dayStrong hypertrophic effect on soleus muscle fiber sizeEffect was stronger than metandienone (Dianabol) and other anabolic agents[1]
Turkesterone Human500 mg/dayNo significant effect on body compositionFour weeks of supplementation did not alter lean body mass or fat mass[6][7]
RatNot specifiedAnecdotal reports of anabolic effectsHuman studies are limited and show conflicting results[8][9]
Laxogenin Human-No peer-reviewed human studies availablePrimarily supported by anecdotal evidence and marketing claims[10][11]

Signaling Pathways and Mechanisms of Action

The anabolic effects of ecdysteroids are primarily attributed to their interaction with specific signaling pathways that regulate muscle protein synthesis.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of muscle growth. Activation of this pathway leads to increased protein synthesis and subsequent muscle hypertrophy. Both Ecdysterone and Turkesterone are believed to exert their anabolic effects through the modulation of this pathway[2][12][13].

PI3K_Akt_mTOR_Pathway Ecdysteroids Ecdysterone / Turkesterone Receptor Membrane Receptor (e.g., ERβ) Ecdysteroids->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to

Figure 1: Simplified signaling pathway for Ecdysteroid-induced muscle hypertrophy.

Experimental Protocols

Reproducibility and standardization are critical in scientific research. The following are generalized protocols for in vitro and in vivo assessment of muscle hypertrophy.

In Vitro: C2C12 Myotube Hypertrophy Assay

This protocol outlines the general steps for inducing and measuring hypertrophy in C2C12 myotubes.

C2C12_Workflow Start Seed C2C12 Myoblasts Proliferation Proliferate to ~80% Confluency (Growth Medium: DMEM + 10% FBS) Start->Proliferation Differentiation Induce Differentiation (Differentiation Medium: DMEM + 2% Horse Serum) Proliferation->Differentiation Treatment Treat Differentiated Myotubes with Test Compound Differentiation->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Fixation Fix and Stain Myotubes (e.g., with anti-MyHC antibody) Incubation->Fixation Analysis Measure Myotube Diameter (Image Analysis Software) Fixation->Analysis

Figure 2: General workflow for a C2C12 myotube hypertrophy assay.

Detailed Steps:

  • Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach approximately 80% confluency.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum). The cells are maintained in this medium for 4-6 days, with media changes every 48 hours.

  • Treatment: Differentiated myotubes are then treated with the test compound (e.g., this compound, Ecdysterone) at various concentrations. A vehicle control is also included.

  • Incubation: The treated cells are incubated for a defined period, typically 24 to 48 hours.

  • Analysis: Myotubes are fixed and may be stained with antibodies against muscle-specific proteins like Myosin Heavy Chain (MyHC) to visualize their morphology. The diameter of the myotubes is then measured using imaging software. An increase in diameter compared to the control group indicates a hypertrophic effect[14][15][16][17][18].

In Vivo: Rodent Model of Muscle Hypertrophy

Several models can be used to induce muscle hypertrophy in rodents, including synergist ablation and resistance training protocols[19][20][21][22][23].

InVivo_Workflow Start Acclimatize Animals (e.g., C57BL/6 mice or Wistar rats) Grouping Randomly Assign to Treatment Groups (Vehicle, Test Compound) Start->Grouping Overload Induce Muscle Overload (e.g., Synergist Ablation or Resistance Training) Grouping->Overload Treatment Administer Test Compound Daily (e.g., Oral Gavage or Injection) Overload->Treatment Duration Continue Treatment and Overload for a Defined Period (e.g., 2-8 weeks) Treatment->Duration Analysis Harvest Muscle Tissue for Analysis (e.g., Muscle Weight, Fiber Cross-Sectional Area, Protein Analysis) Duration->Analysis

Figure 3: General workflow for an in vivo rodent muscle hypertrophy study.

Detailed Steps:

  • Animal Model: A suitable rodent model (e.g., mice or rats) is chosen.

  • Muscle Overload: A method to induce muscle hypertrophy is employed. A common surgical model is synergist ablation, where a major muscle (e.g., gastrocnemius) is surgically removed to overload a smaller synergistic muscle (e.g., soleus or plantaris)[21][23]. Alternatively, resistance training models that involve climbing or pulling weights can be used[19][20].

  • Treatment: Animals are administered the test compound daily via an appropriate route (e.g., oral gavage, subcutaneous injection).

  • Duration: The study is conducted for a predetermined period, typically ranging from a few weeks to a couple of months.

  • Outcome Measures: At the end of the study, muscles are harvested, weighed, and processed for histological analysis to measure muscle fiber cross-sectional area. Biochemical analyses can also be performed to assess protein synthesis rates and the activation of signaling pathways.

Conclusion and Future Directions

The available scientific literature provides compelling evidence for the anabolic properties of ecdysterone, supported by both in vitro and in vivo data. Turkesterone shows promise, though human studies remain inconclusive. Laxogenin currently lacks the scientific backing to substantiate its claims of muscle growth.

Crucially, there is a significant gap in the literature regarding the bioactivity of this compound in the context of muscle physiology. While a recent study has highlighted its potential anti-aging effects through antioxidative mechanisms, its direct impact on muscle protein synthesis and hypertrophy remains unexplored[24].

Future research should prioritize the following:

  • In vitro screening of this compound: Utilizing the C2C12 myotube hypertrophy assay to determine if this compound has a direct anabolic effect on muscle cells.

  • Mechanistic studies: If an in vitro effect is observed, investigating the underlying signaling pathways, particularly the PI3K/Akt/mTOR pathway.

  • In vivo validation: Should in vitro results be positive, progressing to rodent models of muscle hypertrophy to assess the systemic effects of this compound on muscle mass and function.

By systematically investigating this compound using established protocols, the scientific community can determine its true potential as a novel anabolic agent and provide the evidence-based data necessary for further development.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 25R-Inokosterone. Adherence to these procedures is mandatory to ensure a safe laboratory environment for all personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1] Provides protection from splashes.[3] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Chemical-Impermeable GlovesNitrile or other suitable resistant gloves must be worn.[1][4] Gloves must be inspected before use and disposed of properly after handling the compound. Always wash hands thoroughly after removing gloves.
Body Protection Laboratory Coat or Impervious ClothingA lab coat is the minimum requirement.[3] For larger quantities or situations with a higher risk of spillage, chemical-resistant coveralls are recommended.[5]
Respiratory Protection Respirator (if necessary)To be used if there is a risk of dust formation or aerosol generation, especially in poorly ventilated areas.[1][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow must be followed:

Workflow for Handling this compound prep 1. Preparation - Assemble all necessary materials. - Don appropriate PPE. handling 2. Handling - Work in a well-ventilated area (e.g., fume hood). - Avoid dust and aerosol formation. - Prevent contact with skin and eyes. prep->handling storage 3. Storage - Store in a tightly sealed container. - Keep in a cool, dry, and well-ventilated place. handling->storage disposal 4. Disposal - Dispose of waste in a designated, sealed container. - Follow institutional and local regulations for chemical waste. handling->disposal cleanup 5. Decontamination - Clean work surfaces thoroughly. - Wash hands after completing work. disposal->cleanup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.